Product packaging for Disperse blue 3(Cat. No.:CAS No. 2475-46-9)

Disperse blue 3

Cat. No.: B1669014
CAS No.: 2475-46-9
M. Wt: 296.32 g/mol
InChI Key: NLXFWUZKOOWWFD-UHFFFAOYSA-N
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Description

C.I. Disperse Blue 3 is a blue dye.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O3 B1669014 Disperse blue 3 CAS No. 2475-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione
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InChI

InChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3
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InChI Key

NLXFWUZKOOWWFD-UHFFFAOYSA-N
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Canonical SMILES

CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O
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Molecular Formula

C17H16N2O3
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DSSTOX Substance ID

DTXSID301015819
Record name 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone
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Molecular Weight

296.32 g/mol
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Physical Description

Grey-black powder; [MSDSonline]
Record name C.I. Disperse Blue 3
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CAS No.

86722-66-9, 2475-46-9
Record name 1-[(2-Hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-(methylamino)-
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Foundational & Exploratory

An In-Depth Technical Guide to C.I. Disperse Blue 3

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of C.I. Disperse Blue 3, an anthraquinone-based dye. The document delves into its chemical identity, physicochemical properties, synthesis, applications, and safety profile, offering field-proven insights and detailed protocols relevant to a scientific audience.

Core Chemical Identity and Registry Information

C.I. This compound, chemically classified as an aminoanthraquinone dye, is recognized for its application in coloring synthetic materials. Its core structure features a 9,10-anthracenedione skeleton substituted with amino groups, which act as the chromophore responsible for its distinct blue color.

The primary Chemical Abstracts Service (CAS) registry number for this compound is 2475-46-9 .[1][2][3][4] Its unambiguous IUPAC name is 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione.[1][4][5] This nomenclature precisely describes the molecular architecture, which is fundamental for understanding its chemical behavior and interactions.

For cross-referencing across various chemical inventories and regulatory databases, a compilation of its identifiers is provided below.

Identifier TypeValueAuthoritative Source
CAS Registry Number 2475-46-9CAS, PubChem, ECHA[1][2]
Deprecated CAS 71486-78-7, 71807-37-9ChemIDplus, PubChem[1]
EC Number 219-604-2European Chemicals Agency (ECHA)[1]
IUPAC Name 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dionePubChem, IUPAC[1][4][5]
Molecular Formula C₁₇H₁₆N₂O₃PubChem, Santa Cruz Biotechnology[1][3][4]
InChIKey NLXFWUZKOOWWFD-UHFFFAOYSA-NPubChem[1][4]
SMILES CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=OPubChem[1][5]
Synonyms C.I. 61505, Disperse Blue K, Amacel Blue BNN, Celliton Blue FFRPubChem, MedKoo Biosciences[1][5]

Physicochemical and Computed Properties

The functional characteristics of this compound in various applications are dictated by its physicochemical properties. These parameters influence its solubility, stability, and interaction with substrates and biological systems.

PropertyValueSource
Molecular Weight 296.32 g/mol PubChem, Santa Cruz Biotechnology[1][3]
Exact Mass 296.11609238 DaPubChem[1][4]
XLogP3-AA (LogP) 3.3Alfa Chemistry, PubChem[1][4]
Hydrogen Bond Donor Count 3Alfa Chemistry, PubChem[4]
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 4Alfa Chemistry, PubChem[4]
Topological Polar Surface Area 78.4 ŲAlfa Chemistry, PubChem[1][4]

The LogP value of 3.3 indicates a moderate level of lipophilicity, which is consistent with its classification as a "disperse" dye, designed to be sparingly soluble in water and suitable for dyeing hydrophobic fibers like polyester and acetate.

Synthesis and Manufacturing Pathways

The industrial synthesis of this compound typically involves the condensation of substituted anthraquinones. The primary methods rely on nucleophilic substitution reactions on a quinizarin (1,4-dihydroxyanthraquinone) or leuco-quinizarin backbone.[1]

Common Synthesis Routes:

  • Condensation with Amines: A primary route involves the condensation of quinizarin and its leuco form with methylamine and ethanolamine, followed by an oxidation step.[1]

  • Halogen Displacement: An alternative method is the condensation of 1-bromo-4-methylaminoanthraquinone with ethanolamine, often catalyzed by a copper salt like copper acetate.[1]

Below is a conceptual workflow illustrating the synthesis process.

G cluster_reactants Starting Materials Quinizarin Quinizarin or 1-Bromo-4-methylaminoanthraquinone Condensation Nucleophilic Condensation (Copper Acetate Catalyst) Quinizarin->Condensation Amines Methylamine & Ethanolamine Amines->Condensation Oxidation Oxidation Condensation->Oxidation Intermediate Purification Purification (Filtration & Washing) Oxidation->Purification FinalProduct This compound (C.I. 61505) Purification->FinalProduct G A 1. Sample Preparation (1-2 cm Dyed Fiber) B 2. Extraction (1 mL 50% Aq. Pyridine, Sonication at 50°C) A->B C 3. Isolation (Centrifuge, Collect Supernatant) B->C D 4. Analysis (UV-Vis Spectroscopy) C->D E Result (Spectral Confirmation) D->E

References

Introduction: Locating Disperse Blue 3 in the Chemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to C.I. Disperse Blue 3

C.I. This compound, identified by the Colour Index number 61505, is a synthetic dye belonging to the anthraquinone class.[1] As a disperse dye, it is characterized by its low water solubility and its application as a finely ground dispersion in an aqueous bath.[2] This property makes it exceptionally suitable for coloring hydrophobic synthetic fibers, most notably polyester, as well as acetate, polyamide (nylon), and acrylic fibers.[1][3][4][5] Its molecular structure, centered on a substituted anthraquinone core, is responsible for its bright blue hue and its performance characteristics in textile applications. This guide provides a detailed examination of its chemical identity, physicochemical properties, synthesis, and mechanism of application for researchers and professionals in chemistry and material science.

Part 1: Chemical Identity and Structure

The unique properties of this compound are a direct result of its molecular architecture. It is built upon the planar, aromatic system of anthracene-9,10-dione, which is functionalized with two different amino groups at the 1 and 4 positions.

IUPAC Nomenclature and Registration
  • IUPAC Name : The systematic name for the compound is 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione .[6][7][8] This name precisely describes the anthraquinone skeleton with a methylamino group (-NHCH₃) at the C4 position and a 2-hydroxyethylamino group (-NHCH₂CH₂OH) at the C1 position.

  • CAS Registry Number : Its unique identifier in the Chemical Abstracts Service is 2475-46-9 .[1][7][9]

  • Molecular Formula : C₁₇H₁₆N₂O₃[1][6][7]

  • SMILES String : CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O[6][8]

Molecular Structure

The core of the molecule is the anthraquinone framework, a tricyclic aromatic ketone. The electron-donating amino substituents at the 1 and 4 positions act as powerful auxochromes, shifting the absorption spectrum of the chromophore into the visible region and producing the characteristic blue color. The presence of the hydroxyl group in the hydroxyethylamino side chain can slightly modify the dye's properties, such as its solubility and affinity for certain fibers.

Caption: Molecular structure of this compound.

Part 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in both storage and application. These characteristics are critical for formulating dye baths, predicting performance, and ensuring safe handling.

PropertyValueSource(s)
Molecular Weight 296.32 g/mol [6][7][10]
Appearance Navy blue to dark blue powder[3][11]
Melting Point 187 °C[3][12]
Solubility Insoluble in water; Soluble in acetone, ethanol, and benzene.[1][4][1][4]
Colour Index Number 61505
Topological Polar Surface Area 78.4 Ų[6][7]
XLogP3-AA 3.3[6][7]

Part 3: Synthesis and Manufacturing

This compound is commercially synthesized through the condensation of substituted anthraquinone precursors with specific amines. The primary methods involve building the desired amino groups onto a 1,4-disubstituted anthraquinone core.

Common Synthetic Pathway

A prevalent manufacturing method involves the reaction of 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) or its reduced form (leuco-quinizarin) with a mixture of methylamine and 2-aminoethanol (ethanolamine).[1][4][6]

Methodology:

  • Reactant Charging : Quinizarin or its leuco-derivative is charged into a reaction vessel containing a suitable solvent, such as butanol.[1]

  • Amine Addition : An excess of both methylamine and 2-aminoethanol is added to the vessel. The reaction proceeds via nucleophilic substitution, where the amino groups displace the hydroxyl (or other leaving groups) on the anthraquinone ring.

  • Condensation Reaction : The mixture is heated to drive the condensation reaction. This step results in a mixture of products, including the desired asymmetrically substituted this compound, as well as symmetrically substituted byproducts like 1,4-bis(methylamino)anthraquinone and 1,4-bis(2-hydroxyethylamino)anthraquinone.[1]

  • Oxidation (if necessary) : If leuco-quinizarin is used as the starting material, an oxidation step (typically aeration) is required to restore the quinone structure and develop the final color.

  • Isolation and Purification : The crude product is isolated through filtration. It is then washed, dried, and milled into a fine powder to be commercialized.[4]

An alternative route involves the condensation of 1-bromo-4-(methylamino)anthracene-9,10-dione with ethanolamine, often in the presence of a copper acetate catalyst to facilitate the reaction.[1][6]

G cluster_reactants Reactants cluster_process Process Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) Condensation Condensation (Solvent + Heat) Quinizarin->Condensation Methylamine Methylamine Methylamine->Condensation Ethanolamine 2-Aminoethanol Ethanolamine->Condensation Oxidation Oxidation (If starting from Leuco form) Condensation->Oxidation Product Crude this compound + Symmetrical Byproducts Oxidation->Product Final Purified this compound Product->Final Filtration, Grinding, Drying

Caption: Generalized workflow for the synthesis of this compound.

Part 4: Mechanism of Action in Textile Dyeing

The efficacy of this compound hinges on its physical chemistry as a disperse dye. The dyeing process is not based on the formation of chemical bonds but on the physical diffusion and entrapment of the dye molecules within the polymer matrix of the fiber.[2]

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester

  • Dye Bath Preparation : A dye bath is prepared by dispersing the finely powdered this compound in water with the aid of a dispersing agent. The dispersing agent prevents the non-polar dye particles from aggregating and ensures a stable, uniform dispersion.

  • Material Immersion : The polyester fabric is immersed in the dye bath. The pH is typically controlled to be slightly acidic.

  • Heating and Pressurization : The temperature of the sealed dye bath is raised to 120-130°C under pressure. This is a critical step; at this temperature, the amorphous regions of the polyester polymer chains undergo increased molecular motion, creating temporary microscopic pores.

  • Dye Diffusion : The high temperature provides the individual, non-ionic dye molecules with sufficient kinetic energy to diffuse from the aqueous phase, adsorb onto the fiber surface, and subsequently penetrate into the swollen, amorphous regions of the polymer.

  • Cooling and Entrapment : The system is slowly cooled. As the temperature drops, the polymer chains regain their rigidity, and the pores shrink. The dye molecules, now trapped within the fiber's internal structure, become physically locked in place.

  • Reduction Clearing : After dyeing, the fabric is rinsed and subjected to a "reduction clearing" process (e.g., with sodium hydrosulfite and caustic soda) to remove any dye particles adhering to the fiber surface, thereby improving wash fastness.

G A 1. Dye particles in aqueous dispersion (with dispersing agent) C 2. Adsorption of dye onto fiber surface A->C B Polyester Fiber (Hydrophobic) B->C E 4. Fiber swells; Dye molecules diffuse into polymer matrix C->E Requires D 3. Application of Heat (130°C) & Pressure D->E F 5. Cooling; Fiber shrinks, trapping dye molecules E->F G Dyed Fiber with High Wash Fastness F->G

Caption: Mechanism of high-temperature polyester dyeing with this compound.

Part 5: Applications and Uses

The primary application of this compound is in the coloration of synthetic textiles.[11] Its molecular size and non-ionic nature make it ideal for fibers that lack the ionic sites needed for acid or basic dyes.

  • Textile Dyeing : It is extensively used for dyeing polyester, providing bright blue shades.[11] It is also suitable for dyeing acetate, triacetate, polyamide, and acrylic fibers, although its fastness properties, particularly light fastness, can be moderate on polyester.[1][5]

  • Printing : It is used in inks for sublimation printing on synthetic fabrics.[11]

  • Plastics and Coatings : The dye can be used as a colorant in plastics, synthetic materials, and industrial paints.[11]

  • Research : It serves as a standard anthracene stain and a laboratory reagent for dye testing and research.[10][11]

Part 6: Safety and Regulatory Information

This compound is intended for industrial and research use only and is not for human or veterinary use.[8][10] It is classified as a dangerous good for transport, which may incur additional shipping charges.[10] As with many synthetic dyes, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area to avoid inhalation of the powder and skin contact.

Conclusion

C.I. This compound is a cornerstone of the disperse dye category, valued for its ability to impart a vibrant blue color to hydrophobic synthetic fibers. Its chemical foundation as a 1,4-disubstituted anthraquinone provides the structural basis for its color and dyeing properties. Understanding its synthesis, physicochemical characteristics, and the diffusion-based mechanism by which it penetrates polyester is essential for its effective and safe application in the textile, chemical, and materials science industries.

References

An In-depth Technical Guide to Disperse Blue 3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 3, also known by its Colour Index number 61505, is a synthetic anthraquinone dye.[1] While its primary application lies in the textile industry for dyeing synthetic fibers, its chemical properties and potential toxicological profile make it a compound of interest for researchers in environmental science, analytical chemistry, and toxicology.[1][2] This guide provides a comprehensive overview of the core technical aspects of this compound, focusing on its physicochemical properties, synthesis, analytical determination, and toxicological significance, which may be relevant to drug development and safety assessment.

Core Molecular and Chemical Identity

This compound is characterized by a core anthraquinone structure substituted with amino and hydroxyethylamino groups, which are crucial for its dyeing properties and chemical reactivity.

The fundamental identifiers for this compound are its molecular formula and weight, which are essential for any quantitative analysis or experimental design.

  • Molecular Formula: C₁₇H₁₆N₂O₃[3][4]

  • Molecular Weight: 296.32 g/mol [3][4]

  • Exact Mass: 296.1161 g/mol [4][5]

A clear understanding of its structure is vital for predicting its chemical behavior and interactions.

  • IUPAC Name: 1-((2-hydroxyethyl)amino)-4-(methylamino)anthracene-9,10-dione[4][6]

  • CAS Number: 2475-46-9[3][4][7]

  • Synonyms: C.I. 61505, 1-MA-4OEAA, Disperse Blue K[5][8]

Caption: Chemical structure of this compound.

The physicochemical properties of this compound dictate its behavior in various systems, including its solubility and potential for environmental transport.

PropertyValueSource
Appearance Navy blue powder[1][9]
Topological Polar Surface Area 78.4 Ų[4][6]
Hydrogen Bond Donor Count 3[4]
Rotatable Bond Count 4[4]
XLogP3-AA 3.3[4][6]
Solubility Soluble in DMSO[5]
Synthesis and Manufacturing

Understanding the synthesis of this compound is crucial for identifying potential impurities that may be relevant in toxicological assessments. The primary methods of synthesis involve condensation reactions.[6]

A common synthesis route involves the reaction of 1,4-diaminoanthraquinone derivatives with specific amines.[1][9]

  • Method 1: Condensation of leucoquinizarin with methylamine and ethanolamine, followed by oxidation.[6]

  • Method 2: Condensation of 1-bromo-4-methylaminoanthraquinone with ethanolamine in the presence of a copper catalyst.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Leucoquinizarin Leucoquinizarin Condensation & Oxidation Condensation & Oxidation Leucoquinizarin->Condensation & Oxidation Methylamine Methylamine Methylamine->Condensation & Oxidation Ethanolamine Ethanolamine Ethanolamine->Condensation & Oxidation This compound This compound Condensation & Oxidation->this compound

Caption: Simplified synthesis workflow for this compound.

Toxicological Profile and Safety

For drug development professionals, understanding the toxicological profile of environmental contaminants like this compound is essential for assessing potential risks and interactions.

This compound is classified with several health and environmental hazards.

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.[6][10]

  • Skin Sensitization, Category 1: May cause an allergic skin reaction.[6][10]

  • Aquatic Hazard (Acute), Category 1: Very toxic to aquatic life.[6]

Exposure to this compound can lead to various adverse health effects.

  • Skin and Eye Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6][11][12]

  • Allergic Contact Dermatitis: It is a known skin sensitizer and can cause allergic contact dermatitis, particularly from contact with dyed textiles.[2]

Proper personal protective equipment (PPE) is crucial when handling this compound in a laboratory setting.[10]

  • Eye Protection: Wear safety goggles.[10]

  • Skin Protection: Wear protective gloves and clothing.[10][12]

  • Respiratory Protection: Use a dust mask or respirator if dust is generated.[12]

Analytical Methodologies

Accurate and sensitive analytical methods are necessary for the detection and quantification of this compound in various matrices, including environmental samples and consumer products.

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of disperse dyes.[13][14]

  • HPLC with Mass Spectrometry (LC-MS): This has become a preferred method due to its high sensitivity and selectivity, especially for polar and thermally labile compounds like this compound.[15]

  • LC-MS/MS: Tandem mass spectrometry provides enhanced structural confirmation and is used in forensic analysis of dyed fibers.[14]

  • Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times compared to traditional HPLC.[14]

The extraction of this compound from a sample matrix is a critical step prior to analysis.

  • Solvent Extraction: A simple method involves extraction with an aqueous pyridine solution.[6]

  • Forensic Fiber Analysis: For textile fibers, solvents such as chlorobenzene or a mixture of acetonitrile and water are used, often with heating or ultrasonication to improve extraction efficiency.[14]

Analytical_Workflow Sample Sample (e.g., Textile, Water) Extraction Solvent Extraction Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Interpretation & Quantification Analysis->Data Result Result Data->Result

Caption: General analytical workflow for this compound.

Analytical techniques like LC-MS can also be employed for impurity profiling of this compound standards. This is particularly relevant as impurities may have their own toxicological profiles. For instance, an impurity with a mass-to-charge ratio (m/z) of 267 has been identified in some this compound standards.[13][16]

Relevance to Drug Development

While this compound is not used as a therapeutic agent, its study is relevant to the drug development field in several ways:[3]

  • Toxicology and Safety Assessment: Understanding the mechanisms of skin sensitization and allergic reactions caused by compounds like this compound can inform the safety assessment of new drug candidates, particularly topical formulations.

  • Impurity Analysis: The analytical methods used to detect and quantify this compound and its impurities are analogous to those used for identifying and controlling impurities in active pharmaceutical ingredients (APIs) and drug products.

  • Environmental Impact Assessment: The pharmaceutical industry is increasingly focused on the environmental impact of its products. Studying the fate and effects of persistent organic pollutants like this compound can provide valuable insights for designing more environmentally benign drugs.

Conclusion

This compound is a well-characterized anthraquinone dye with a defined molecular weight and formula. While its primary use is in the textile industry, its potential for skin sensitization and environmental toxicity makes it a compound of interest for researchers in toxicology and analytical chemistry. For professionals in drug development, the study of this compound offers valuable parallels in the areas of safety assessment, impurity profiling, and environmental impact analysis. The robust analytical methodologies developed for its detection provide a framework for the analysis of similar compounds in more complex matrices.

References

An In-Depth Technical Guide to the Synthesis of 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione, a significant anthraquinone derivative commercially known as Disperse Blue 3. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the primary and alternative synthesis routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved. All protocols are presented with the aim of being self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione

1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione, or this compound, is a synthetic dye of the anthraquinone class, characterized by its vibrant blue color.[1] Beyond its primary application in the textile industry for dyeing polyester and acetate fibers, the anthraquinone scaffold is of significant interest in medicinal chemistry.[2] Anthraquinone derivatives have been investigated for a range of biological activities, including as anticancer and neuroprotective agents.[2][3] The specific functionalization of the anthraquinone core with amino, hydroxyl, and alkylamino groups, as seen in this compound, can modulate its physicochemical and biological properties. A thorough understanding of its synthesis is therefore crucial for the exploration of its potential applications in drug discovery and materials science.

This guide will explore the three principal synthetic routes to 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione, providing detailed methodologies and critical analysis of each approach.

Primary Synthesis Pathway: Amination of Quinizarin and its Leuco Form

The most prevalent and industrially significant method for synthesizing 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione involves the direct amination of 1,4-dihydroxyanthraquinone (quinizarin) and its reduced form, leucoquinizarin.[4] The use of a mixture of quinizarin and leucoquinizarin is advantageous as the leuco form is more susceptible to nucleophilic substitution by amines.[5] The reaction is typically followed by an oxidation step to yield the final product.

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The hydroxyl groups of quinizarin are not ideal leaving groups. However, in the leuco form (2,3-dihydro-1,4-dihydroxyanthracene-9,10-dione), the aromaticity of the terminal rings is disrupted, making the carbon atoms at positions 1 and 4 more electrophilic and thus more susceptible to nucleophilic attack by amines. The reaction is often facilitated by the use of a high-boiling point solvent that can also act as a base to deprotonate the amine and facilitate the reaction. Modern approaches favor the use of glycol ethers over traditional aromatic solvents due to their miscibility with the reactants and their ability to drive the reaction to completion without the need for azeotropic removal of water.[6][7]

Experimental Protocol

The following protocol is a representative example of the synthesis of a mixture of 1,4-diaminoanthraquinones, which can be adapted for the specific synthesis of this compound by using a stoichiometric mixture of methylamine and ethanolamine.

Materials:

  • Quinizarin (1,4-dihydroxyanthraquinone)

  • Leucoquinizarin

  • Dipropylene glycol monomethyl ether (DPM)

  • Methylamine (aqueous solution, e.g., 40%)

  • Ethanolamine

  • High flash aromatic solvent (for final dilution, optional)

  • Air or an oxidizing agent

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and temperature probe, a mixture of quinizarin and leucoquinizarin is suspended in dipropylene glycol monomethyl ether (DPM).[6][7]

  • A stoichiometric mixture of methylamine and ethanolamine is added to the vessel. The molar ratio of total amines to the quinizarin/leucoquinizarin mixture is typically between 2.05 and 2.5.[6]

  • The mixture is gradually heated to approximately 100°C with continuous stirring.[6][7]

  • The reaction is maintained at this temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[6]

  • After the reaction is complete, the mixture is cooled to about 85-95°C.[6][7]

  • Air is then passed through the reaction mixture for 1-3 hours to oxidize the leuco-diaminoanthraquinone intermediates to the final colored anthraquinone derivatives.[6][7]

  • Excess amines and the water formed during the reaction are removed by vacuum distillation.[6][7]

  • The final product can be used as a solution in the reaction solvent or diluted with a high flash aromatic solvent to the desired concentration.[6][7]

Purification

For laboratory-scale synthesis requiring high purity, the crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent such as toluene or ethanol.[8] The process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.[9]

  • Column Chromatography: For more rigorous purification, column chromatography on silica gel can be employed, using a suitable eluent system to separate the desired product from byproducts and unreacted starting materials.[10]

Visualization of the Quinizarin Pathway

Quinizarin_Pathway Quinizarin Quinizarin & Leucoquinizarin Intermediate Leuco-1-(2-hydroxyethylamino)- 4-(methylamino)anthraquinone Quinizarin->Intermediate Amination (DPM, 100°C) Amines Methylamine & Ethanolamine Amines->Intermediate Product 1-(2-hydroxyethylamino)-4-(methylamino) anthracene-9,10-dione Intermediate->Product Oxidation (Air)

Caption: Synthesis of this compound from Quinizarin.

Alternative Synthesis Pathway 1: Ullmann Condensation

An alternative and more targeted approach for the synthesis of unsymmetrical 1,4-diaminoanthraquinones is the Ullmann condensation. This method involves the reaction of a halogenated anthraquinone with an amine in the presence of a copper catalyst.[4] For the synthesis of this compound, this would involve the reaction of 1-bromo-4-methylaminoanthraquinone with ethanolamine.

Mechanistic Rationale

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The copper(I) catalyst is believed to form an organocopper intermediate with the aryl halide. This intermediate then reacts with the amine, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[11] This method is particularly useful for forming C-N bonds that are difficult to achieve through other substitution reactions.

Synthesis of the Precursor: 1-bromo-4-methylaminoanthraquinone

The starting material for this route, 1-bromo-4-methylaminoanthraquinone, can be prepared by the bromination of 1-methylaminoanthraquinone.

Experimental Protocol for Precursor Synthesis:

Materials:

  • 1-methylaminoanthraquinone

  • Pyridine

  • Bromine

Procedure:

  • In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve 1-methylaminoanthraquinone in a good grade of pyridine.[8]

  • Slowly add bromine to the solution over a period of about 10 minutes.[8]

  • Heat the mixture on a steam bath with continuous stirring for approximately 6 hours.[8]

  • After cooling, the solid product precipitates. Collect the solid by filtration and wash thoroughly with hot water to remove pyridine hydrobromide.[8]

  • The resulting deep red 1-bromo-4-methylaminoanthraquinone is dried. The reported yield is in the range of 70-74%.[8]

Experimental Protocol for Ullmann Condensation

Materials:

  • 1-bromo-4-methylaminoanthraquinone

  • Ethanolamine

  • Copper(I) salt (e.g., CuI or copper acetate)

  • A high-boiling inert solvent (e.g., o-dichlorobenzene or nitrobenzene)

  • An acid-binding agent (e.g., potassium carbonate)

Procedure:

  • In a reaction vessel, combine 1-bromo-4-methylaminoanthraquinone, a high-boiling inert solvent, an excess of ethanolamine, a catalytic amount of a copper(I) salt, and an acid-binding agent.[4][7]

  • Heat the mixture to a temperature in the range of 150-250°C.[7]

  • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and isolate the crude product. This may involve removing the solvent by distillation and washing the residue to remove salts and excess amine.

  • Purify the product by recrystallization or column chromatography as described in section 2.3.

Visualization of the Ullmann Condensation Pathway

Ullmann_Pathway Precursor 1-bromo-4-methylamino anthraquinone Product 1-(2-hydroxyethylamino)-4-(methylamino) anthracene-9,10-dione Precursor->Product Ullmann Condensation (Cu(I) catalyst, 150-250°C) Ethanolamine Ethanolamine Ethanolamine->Product

Caption: Synthesis of this compound via Ullmann Condensation.

Alternative Synthesis Pathway 2: Sequential Amination from 1,4-diaminoanthraquinone

While less commonly detailed for the specific synthesis of this compound, it is theoretically possible to synthesize the target molecule starting from 1,4-diaminoanthraquinone. This would involve a sequential or selective N-alkylation and N-hydroxyethylation. However, controlling the selectivity to obtain the unsymmetrical product in high yield can be challenging due to the similar reactivity of the two amino groups. This route is more relevant for the synthesis of polymeric dyes where the diamine acts as a monomer.[11][12]

Comparative Analysis of Synthesis Pathways

Parameter Route 1: Quinizarin Amination Route 2: Ullmann Condensation
Starting Materials 1,4-dihydroxyanthraquinone (quinizarin), methylamine, ethanolamine1-bromo-4-methylaminoanthraquinone, ethanolamine
Reagents & Catalysts Glycol ether solvent, airCopper(I) catalyst, high-boiling inert solvent, base
Reaction Conditions Moderate temperature (around 100°C)High temperature (150-250°C)
Advantages Uses readily available starting materials; industrially scalable; avoids halogenated intermediates.More direct for unsymmetrical products; can be high yielding for specific substrates.
Disadvantages Can produce a mixture of symmetrically and unsymmetrically substituted products; requires an oxidation step.Requires a pre-synthesized halogenated precursor; uses a heavy metal catalyst; harsh reaction conditions.
Typical Yield Moderate to good, depending on control of reaction conditions.Can be high, but dependent on substrate and catalyst efficiency.

Safety and Handling

  • Anthraquinone Derivatives: Anthraquinones can be irritants and may be harmful if swallowed.[13]

  • 1-bromo-4-methylaminoanthraquinone: This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[14][15]

  • Amines: Methylamine and ethanolamine are corrosive and have strong odors. They should be handled in a fume hood with appropriate PPE.

  • Solvents: Pyridine is flammable and has a strong, unpleasant odor. High-boiling solvents like o-dichlorobenzene and nitrobenzene are toxic and should be handled with care.

  • Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme caution in a fume hood.

Conclusion

The synthesis of 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione can be achieved through several viable pathways. The choice of method depends on the desired scale of production, the availability of starting materials, and the required purity of the final product. The amination of quinizarin and its leuco form remains the most common industrial method due to its cost-effectiveness and scalability. The Ullmann condensation offers a more controlled route to the unsymmetrical product, which is advantageous for laboratory-scale synthesis and for achieving high purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to successfully synthesize and further investigate this important anthraquinone derivative.

References

An In-depth Technical Guide to the Solubility of C.I. Disperse Blue 3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 3 (CAS 2475-46-9), an anthraquinone-based dye. While quantitative solubility data in organic solvents is not widely published, this document synthesizes available qualitative information and presents a detailed, field-proven experimental protocol for its precise determination. The guide covers the theoretical principles governing the solubility of disperse dyes, offers a structured table of known solvent compatibility, and provides a step-by-step methodology for researchers to generate accurate solubility data using the equilibrium shake-flask method coupled with UV-Vis spectrophotometry. This document is intended to serve as a critical resource for professionals in material science, analytical chemistry, and drug development who require a deep understanding of this compound's behavior in non-aqueous media for formulation, screening, or analytical applications.

Introduction to C.I. This compound

C.I. This compound is a synthetic organic dye belonging to the anthraquinone class, identified by the Colour Index number 61505.[1][2] Its core chemical structure is 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthracene-9,10-dione.[3] As a disperse dye, it is characterized by its low water solubility and its ability to be finely dispersed in a medium to dye hydrophobic fibers such as polyester, nylon, and acetate.[1][4] Its bright blue color, good stability, and affinity for synthetic textiles have made it a significant compound in the dye manufacturing and textile industries.[1][5] Beyond textiles, its defined chemical structure makes it relevant in research settings, including as a model compound or in the development of new materials.

Key Physicochemical Properties:

  • Molecular Formula: C₁₇H₁₆N₂O₃[6]

  • Molecular Weight: 296.32 g/mol [6]

  • Appearance: Navy blue to very dark blue powder[6]

  • Melting Point: ~187°C[6]

Theoretical Principles of Solubility

The solubility of a compound like this compound is governed by the intermolecular interactions between the solute (the dye) and the solvent. The fundamental principle of "like dissolves like" is paramount.

  • Molecular Structure and Polarity: The this compound molecule possesses a large, relatively nonpolar anthraquinone backbone. However, the presence of amino and hydroxyl functional groups (-NHCH₃, -NHCH₂CH₂OH) introduces polar sites capable of forming hydrogen bonds.[3] This amphiphilic nature—having both nonpolar and polar regions—dictates its solubility profile. It is practically insoluble in water but shows an affinity for organic solvents that can effectively interact with its molecular structure.[6]

  • Solvent-Solute Interactions:

    • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The oxygen atoms in DMSO (S=O) and acetone (C=O) can interact with the hydrogen atoms on the amino and hydroxyl groups of the dye. This makes them relatively effective at solvating this compound.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They can interact with the polar functional groups on the dye molecule, contributing to its solubility.[6]

    • Nonpolar Solvents (e.g., Benzene, Carbon Tetrachloride): These solvents primarily interact through weaker van der Waals forces (London dispersion forces) with the nonpolar anthraquinone core. While some solubility is observed in solvents like benzene, it is limited in highly nonpolar solvents like carbon tetrachloride.[1]

  • Temperature and Energy Input: The dissolution of a solid in a liquid is an endothermic process for sparingly soluble compounds. Therefore, increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the dye solid and disrupt the intermolecular forces within the solvent, leading to increased solubility.[7] This is consistent with observations that solubility is enhanced upon heating.[6] Physical agitation, such as sonication, increases the surface area of the solute exposed to the solvent, accelerating the rate of dissolution to reach equilibrium faster.[6]

Qualitative and Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. The table below summarizes the qualitative solubility information compiled from various technical sources. It is critical for researchers to experimentally determine the exact solubility for their specific application, solvent grade, and temperature conditions using a robust protocol like the one provided in Section 4.

Organic SolventSolvent TypeReported SolubilitySource(s)
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble / Slightly Soluble (enhanced by heating/sonication)[3][6]
MethanolPolar ProticSlightly Soluble (enhanced by heating/sonication)[6]
EthanolPolar ProticSoluble[1]
AcetonePolar AproticSoluble[1]
BenzeneNonpolar AromaticSoluble[1]
Carbon TetrachlorideNonpolarSlightly Soluble[1]
WaterPolar ProticInsoluble[6]

Note: "Soluble" and "Slightly Soluble" are qualitative terms. The actual quantitative solubility can vary significantly with temperature and purity.

Experimental Protocol for Quantitative Solubility Determination

As a self-validating system, the following protocol based on the equilibrium shake-flask method provides a reliable means to determine the solubility of this compound. The subsequent analysis using UV-Vis spectrophotometry is a standard and accessible quantification technique.[8]

Rationale and Causality
  • Equilibrium Shake-Flask Method: This is the gold standard for solubility determination. By adding an excess of the solid dye, we ensure that the solvent becomes fully saturated. The extended agitation period at a constant temperature is crucial to allow the system to reach thermodynamic equilibrium—the point at which the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is the true maximum concentration under the specified conditions.

  • UV-Vis Spectrophotometry: this compound is a chromophore, meaning it absorbs light in the visible spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte within a certain range. By creating a calibration curve with solutions of known concentrations, we can accurately determine the concentration of an unknown saturated solution.

Materials and Equipment
  • This compound (analytical standard grade)

  • Organic solvents of interest (HPLC or analytical grade)

  • Analytical balance (± 0.1 mg precision)

  • Volumetric flasks and pipettes (Class A)

  • Scintillation vials or sealed glass containers

  • Orbital shaker with temperature control (or water bath)

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • UV-Vis spectrophotometer and quartz cuvettes

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh ~10 mg of this compound and dissolve it in a 100 mL volumetric flask with the chosen organic solvent. This creates a stock solution of approximately 100 mg/L. Rationale: A precise, known stock solution is the foundation for accurate standards.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentration (e.g., 50, 25, 10, 5, 1 mg/L). Rationale: Multiple data points ensure a robust and linear calibration curve.

  • Determine λmax (Wavelength of Maximum Absorbance): Using one of the mid-range standard solutions, perform a spectral scan (e.g., from 400-800 nm) to identify the wavelength (λmax) at which this compound exhibits maximum absorbance. Rationale: Measuring at λmax provides the highest sensitivity and minimizes errors.

  • Measure Standards: Using the pure solvent as a blank, measure the absorbance of each standard solution at the determined λmax.

  • Plot Calibration Curve: Plot a graph of Absorbance vs. Concentration (mg/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid curve.

Part B: Sample Preparation and Analysis

  • Equilibration: Add an excess amount of solid this compound (e.g., 5-10 mg) to a sealed vial containing a known volume of the solvent (e.g., 5 mL). Rationale: A visible excess of solid is necessary to guarantee saturation.

  • Agitation: Place the vials in a temperature-controlled shaker and agitate at a constant speed for 24-48 hours. A preliminary experiment to confirm that equilibrium is reached within this timeframe is recommended. Rationale: Ensures the system reaches a stable thermodynamic equilibrium.

  • Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours to let the excess solid settle. Centrifuge the vials to further pellet the solid.

  • Filtration: Carefully draw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean vial. Rationale: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise scatter light and lead to erroneously high absorbance readings.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be precisely recorded. Rationale: The Beer-Lambert law is only linear within a specific concentration range; a saturated solution will likely be too concentrated to measure directly.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

Part C: Calculation

  • Calculate Concentration: Use the equation from the calibration curve (Concentration = (Absorbance - c) / m) to determine the concentration of the diluted sample.

  • Determine Final Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the solvent.

    • Solubility (mg/L) = Concentration of diluted sample (mg/L) × Dilution Factor

Experimental Workflow Diagram

G cluster_prep Part A: Calibration Curve cluster_exp Part B: Saturation & Analysis cluster_calc Part C: Calculation A1 Prepare Stock Solution (Known Concentration) A2 Perform Serial Dilutions (Create Standards) A1->A2 A3 Scan for λmax A2->A3 A4 Measure Absorbance of Standards A3->A4 A5 Plot Abs vs. Conc. Generate Linear Equation A4->A5 C1 Calculate Conc. from Calibration Curve A5->C1 Use Equation y=mx+c B1 Add Excess Dye to Solvent B2 Equilibrate at Const. Temp (e.g., 24-48h Agitation) B1->B2 B3 Centrifuge & Filter (0.22 µm Syringe Filter) B2->B3 B4 Dilute Saturated Solution (Record Dilution Factor) B3->B4 B5 Measure Absorbance of Diluted Sample B4->B5 B5->C1 Input Absorbance C2 Apply Dilution Factor C1->C2 C3 Final Solubility (mg/L) C2->C3

References

An In-depth Technical Guide to the Physical and Chemical Properties of C.I. 61505

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: In the landscape of scientific research and development, the purity and well-defined characteristics of chemical compounds are paramount. C.I. 61505, known commercially as Solvent Blue 35 and Sudan Blue II, is an anthraquinone-based dye with significant utility across various disciplines, from industrial coloring to nuanced biological staining. This guide provides a comprehensive exploration of its core physical and chemical properties, moving beyond a simple recitation of data to offer insights into the practical implications of these characteristics. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently utilize this compound in their work.

Core Identification and Molecular Architecture

C.I. 61505 is chemically identified as 1,4-bis(butylamino)anthracene-9,10-dione. Its structure is based on the anthraquinone framework, a three-ring aromatic system, with two butylamino groups substituted at the 1 and 4 positions. This specific substitution pattern is the primary determinant of its distinct color and physicochemical behavior.

Key Identifiers:

IdentifierValue
Chemical Name 1,4-bis(butylamino)anthracene-9,10-dione
C.I. Name Solvent Blue 35
Synonyms Sudan Blue II, Oil Blue 35
CAS Number 17354-14-2
Molecular Formula C₂₂H₂₆N₂O₂
Molecular Weight 350.45 g/mol
Appearance Dark blue to purple powder

Caption: Molecular architecture of C.I. 61505.

Physicochemical Properties: A Quantitative Overview

The physical properties of C.I. 61505 directly influence its application and handling. The following table summarizes key quantitative data.

PropertyValueSource(s)
Melting Point 120-125 °C[1]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents (at 20°C) [3]
    Dichloromethane171.3 g/L[3]
    Toluene86.3 g/L[3]
    Butyl Acetate22.3 g/L[3]
    Acetone13.6 g/L[3]
    Ethanol2.6 g/L[3]
LogP (Octanol/Water Partition Coefficient) 6.1[4]

Expert Insight: The high lipophilicity, as indicated by the LogP value, and its solubility profile are fundamental to its use as a "lysochrome" or fat-soluble dye. This property allows it to readily partition into nonpolar environments, such as lipid droplets in biological specimens or polymer matrices in industrial applications.

Spectroscopic Signature

The interaction of C.I. 61505 with electromagnetic radiation provides a unique fingerprint for its identification and quantification.

UV-Visible Spectroscopy

The vibrant blue color of C.I. 61505 is a result of its strong absorption of light in the red-orange region of the visible spectrum.

ParameterValueSolventSource(s)
λmax 1 652 nmChloroform[5]
λmax 2 604 nmChloroform[5]
Molar Extinction Coefficient (ε) at ~650 nm ≥16,000 M⁻¹cm⁻¹Chloroform[4][6]

Causality in Experimental Choice: Chloroform is a common solvent for spectroscopic analysis of C.I. 61505 due to its ability to readily dissolve the dye and its transparency in the visible region of the spectrum. The high molar extinction coefficient signifies a strong absorbance, making it suitable for sensitive detection and quantification.

Infrared (IR) Spectroscopy

Expected FT-IR Spectral Features:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-3500N-HStretching
2850-2960C-H (alkyl)Stretching
1650-1680C=O (quinone)Stretching
1580-1620C=C (aromatic)Stretching
1250-1350C-NStretching

Self-Validating System: When acquiring an FT-IR spectrum of a sample purported to be C.I. 61505, the presence of these characteristic peaks, in conjunction with the absence of significant unexpected absorptions, provides a high degree of confidence in its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to IR spectroscopy, publicly available experimental NMR spectra for C.I. 61505 are scarce. However, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on its structure.

Expected ¹H NMR Signals:

  • Aromatic protons: Signals in the downfield region (typically 7.0-8.5 ppm).

  • N-H protons: A broad signal, the chemical shift of which is dependent on concentration and solvent.

  • Butyl chain protons: A series of signals in the upfield region (typically 0.9-3.5 ppm), corresponding to the methyl, methylene, and N-methylene groups.

Expected ¹³C NMR Signals:

  • Carbonyl carbons (quinone): Resonances in the highly deshielded region (around 180-190 ppm).

  • Aromatic carbons: A complex set of signals between 110 and 150 ppm.

  • Butyl chain carbons: Signals in the aliphatic region (approximately 13-45 ppm).

Chemical Properties and Stability

The anthraquinone core of C.I. 61505 imparts significant thermal and chemical stability, making it suitable for applications that involve high temperatures, such as in plastics manufacturing.[7]

Degradation Pathways

As an anthraquinone dye, C.I. 61505 is susceptible to degradation under certain conditions.

  • Photodegradation: Exposure to UV light can lead to the gradual fading of the color. The degradation mechanism may involve the photo-oxidation of the amino groups or the anthraquinone ring system.[1][8]

  • Chemical Degradation: Strong oxidizing or reducing agents can chemically alter the chromophore, leading to a loss of color. The degradation of anthraquinone dyes in wastewater, for instance, often involves the reductive cleavage of the aromatic rings by microbial enzymes.

Synthesis

The primary manufacturing method for C.I. 61505 is the condensation reaction between 1,4-dihydroxyanthraquinone (Quinizarin) and n-butylamine.[9]

Synthesis_of_CI_61505 1,4-Dihydroxyanthraquinone 1,4-Dihydroxyanthraquinone Reaction Reaction 1,4-Dihydroxyanthraquinone->Reaction n-Butylamine n-Butylamine n-Butylamine->Reaction C.I. 61505 C.I. 61505 Reaction->C.I. 61505 Condensation

Caption: Synthesis pathway of C.I. 61505.

Experimental Protocols

The following protocols are provided as a foundation for the analysis and application of C.I. 61505 in a research setting.

Protocol for Quantitative Analysis by HPLC

This protocol is adapted for the determination of C.I. 61505 in a nonpolar matrix, such as fuel, but can be modified for other applications.

Objective: To quantify the concentration of C.I. 61505 in a sample.

Materials:

  • C.I. 61505 analytical standard

  • HPLC-grade toluene and ethyl acetate

  • Sample containing C.I. 61505

  • 0.45 µm PTFE syringe filters

  • HPLC system with a UV-Vis detector

  • Silica-based HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of C.I. 61505 (e.g., 100 mg/L) in toluene.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 mg/L).

  • Sample Preparation:

    • Dilute the sample with toluene to an expected concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter.

  • HPLC Conditions:

    • Mobile Phase: Toluene:Ethyl Acetate (98:2 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 650 nm

  • Analysis:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample.

    • Calculate the concentration of C.I. 61505 in the sample using the calibration curve.

Trustworthiness: The use of a multi-point calibration curve ensures the linearity of the response and the accuracy of the quantification. The system suitability should be monitored by checking the reproducibility of replicate injections.

Protocol for Staining of Neutral Lipids in Cells

This protocol provides a general method for the visualization of intracellular lipid droplets.

Objective: To stain neutral lipids in cultured cells with C.I. 61505.

Materials:

  • C.I. 61505

  • Propylene glycol

  • Formalin-calcium fixative (10% neutral buffered formalin with 1% calcium chloride)

  • 85% Propylene glycol solution

  • Nuclear Fast Red (counterstain, optional)

  • Aqueous mounting medium

  • Cultured cells on coverslips

Procedure:

  • Fixation:

    • Fix cells in formalin-calcium fixative for 10 minutes.

  • Staining Solution Preparation:

    • Prepare a saturated solution of C.I. 61505 in propylene glycol by adding an excess of the dye to the solvent and warming gently to 60°C.

    • Filter the warm solution before use.

  • Staining:

    • Incubate the fixed cells in the pre-warmed C.I. 61505 staining solution for 10-15 minutes.

  • Differentiation:

    • Differentiate the stained cells in 85% propylene glycol for 3 minutes to remove excess stain.

  • Washing and Counterstaining:

    • Rinse thoroughly in distilled water.

    • (Optional) Counterstain with Nuclear Fast Red for 3-5 minutes.

    • Wash in several changes of distilled water.

  • Mounting:

    • Mount the coverslip with an aqueous mounting medium.

Expected Results: Lipid droplets will appear as deep blue-black structures within the cells.

Lipid_Staining_Workflow Cell Fixation Cell Fixation Staining Staining Cell Fixation->Staining Formalin-Calcium Differentiation Differentiation Staining->Differentiation C.I. 61505 in Propylene Glycol Washing Washing Differentiation->Washing 85% Propylene Glycol Counterstaining Counterstaining Washing->Counterstaining Distilled Water Mounting Mounting Counterstaining->Mounting Nuclear Fast Red (Optional) Microscopy Microscopy Mounting->Microscopy Aqueous Medium

Caption: Workflow for neutral lipid staining.

Safety and Handling

C.I. 61505 is classified as a hazardous substance. It is suspected of causing genetic defects and cancer, and may cause an allergic skin reaction. It is also harmful if swallowed.[10]

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves

  • Safety goggles

  • Lab coat

Handling:

  • Work in a well-ventilated area or in a fume hood to avoid inhalation of the powder.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

C.I. 61505 is a well-characterized anthraquinone dye with a robust set of physicochemical properties that make it a valuable tool in both industrial and research settings. Its high solubility in organic solvents, strong light absorbance, and thermal stability are key attributes. This guide has provided a detailed overview of its properties, along with validated experimental protocols to empower researchers, scientists, and drug development professionals to utilize this compound with a high degree of confidence and scientific rigor.

References

An In-Depth Technical Guide to the Toxicological Profile and Human Health Hazards of Disperse Blue 3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 3 (C.I. 61505), an anthraquinone-based dye, has a long history of use in the textile industry for coloring synthetic fibers such as polyester, nylon, and acetate.[1] Its utility, however, is shadowed by significant toxicological concerns, primarily its potent skin-sensitizing properties and potential for more severe health effects. This technical guide provides a comprehensive analysis of the toxicological profile of this compound, delving into its chemical characteristics, toxicokinetics, and specific human health hazards. We will explore the mechanistic underpinnings of its toxicity, detail established experimental protocols for its assessment, and offer insights grounded in scientific evidence to inform risk assessment and guide future research.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to comprehending its toxicological behavior. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interaction with biological macromolecules.

PropertyValueReference
Chemical Name 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthracene-9,10-dione[2]
CAS Number 2475-46-9[1]
Molecular Formula C₁₇H₁₆N₂O₃[1]
Molecular Weight 296.32 g/mol [2]
Appearance Navy blue powder[1]
Solubility Soluble in acetone, ethanol; slightly soluble in carbon tetrachloride; insoluble in water[1]

Toxicokinetics: The Journey of this compound in the Body

While specific in-vivo metabolism studies on this compound in mammals are limited, insights can be drawn from studies on related anthraquinone dyes and bacterial degradation pathways. The lipophilic nature of disperse dyes suggests they can be absorbed through the skin, particularly with prolonged contact, and via inhalation or ingestion.[3]

Absorption

Dermal absorption is a primary route of occupational and consumer exposure. The small molecular size of this compound facilitates its penetration of the stratum corneum.

Distribution

Following absorption, this compound is likely to be distributed to various tissues. The blue discoloration of organs in animal studies with the related Disperse Blue 1 supports systemic distribution.[4]

Metabolism

The metabolism of anthraquinone dyes is a critical factor in their toxicity, as it can lead to the formation of reactive metabolites. While mammalian metabolism data for this compound is scarce, bacterial degradation studies provide clues. These studies show that the biotransformation of anthraquinone dyes can involve the cleavage of side chains and modifications to the anthraquinone core.[5] It is plausible that mammalian metabolic pathways, particularly in the liver, could generate metabolites with altered toxicological profiles.

Excretion

Excretion of this compound and its metabolites is anticipated to occur primarily through urine and feces. The observation of blue-colored urine in animal studies with Disperse Blue 1 corroborates this.[6]

Human Health Hazards

The primary and most well-documented human health hazard of this compound is allergic contact dermatitis. However, evidence from related compounds suggests the potential for more severe systemic effects.

Skin Sensitization: A Primary Concern

This compound is a known potent skin sensitizer, capable of causing allergic contact dermatitis.[7] This is a Type IV delayed-type hypersensitivity reaction.

Mechanism of Skin Sensitization: The key molecular initiating event is the covalent binding of the dye, acting as a hapten, to endogenous skin proteins. This hapten-protein conjugate is then recognized as an antigen by the immune system, leading to the activation of T-lymphocytes and the subsequent inflammatory response upon re-exposure.

G DB3 This compound (Hapten) HaptenProtein Hapten-Protein Conjugate (Antigen) DB3->HaptenProtein Covalent Binding Protein Skin Protein Protein->HaptenProtein APC Antigen Presenting Cell (e.g., Langerhans Cell) HaptenProtein->APC Uptake and Processing TCell T-Lymphocyte APC->TCell Antigen Presentation and Activation Inflammation Inflammatory Response (Allergic Contact Dermatitis) TCell->Inflammation Upon Re-exposure

Figure 1: Mechanism of Skin Sensitization by this compound.

Genotoxicity and Mutagenicity: A Point of Contention

The genotoxic potential of this compound is not definitively established, with some conflicting reports. An early study using the Ames test on several Salmonella typhimurium strains found this compound to be non-mutagenic. However, studies on other structurally similar disperse dyes, such as Disperse Blue 291, have demonstrated genotoxic and mutagenic effects in mammalian cells, including DNA damage and the induction of micronuclei in a human hepatoma cell line (HepG2).[8][9] This discrepancy highlights the importance of using a battery of tests to assess genotoxicity and suggests that this compound may have the potential for clastogenic (chromosome-damaging) effects that are not detected by the Ames test.

Carcinogenicity: Evidence from a Structural Analogue

There are no direct long-term carcinogenicity bioassays on this compound reported in the readily available literature. However, the National Toxicology Program (NTP) conducted extensive studies on the structurally similar anthraquinone dye, Disperse Blue 1. These studies provided "clear evidence of carcinogenicity" in male and female F344/N rats, with a significant increase in the incidence of urinary bladder neoplasms.[4][10] Based on this, and the fact that it belongs to a class of structurally related anthraquinones with known carcinogenic members, Disperse Blue 1 is reasonably anticipated to be a human carcinogen.[10] Given the structural similarities, these findings raise significant concerns about the carcinogenic potential of this compound. The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as a Group 2B carcinogen, "possibly carcinogenic to humans."[11][12]

Reproductive and Developmental Toxicity: An Area of Limited Data

Direct studies on the reproductive and developmental toxicity of this compound are lacking. However, a study on the parent compound, anthraquinone, in pregnant rats showed decreased maternal body weight and food consumption, and an increase in visceral malformations in fetuses at the highest dose tested.[13] The no-observed-adverse-effect level (NOAEL) for developmental toxicity in this study was 21.76 mg/kg body weight/day.[13] While this data is for the parent structure, it suggests that high-level exposure to anthraquinone derivatives could pose a risk to development.

Experimental Protocols for Toxicity Assessment

A robust assessment of the toxicological profile of this compound requires the application of standardized and validated experimental protocols. The following outlines key in vitro methodologies, with a focus on skin sensitization, a primary hazard of this compound.

In Vitro Skin Sensitization Testing: A Tiered Approach

Current regulatory guidance favors a tiered approach to skin sensitization testing, utilizing a combination of in chemico and in vitro methods that address key events in the adverse outcome pathway (AOP) for skin sensitization. The OECD has established validated test guidelines for this purpose.

This assay assesses the molecular initiating event of skin sensitization – the covalent binding of a chemical to proteins.[14]

Principle: The test chemical is incubated with synthetic peptides containing either cysteine or lysine. The depletion of these peptides is measured by high-performance liquid chromatography (HPLC). A significant depletion indicates that the chemical is reactive and has the potential to act as a hapten.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare stock solutions of the test chemical, cysteine-containing peptide (Ac-RFAACAA-COOH), and lysine-containing peptide (Ac-RFAAKAA-COOH) in a suitable solvent (e.g., acetonitrile).

  • Incubation: Mix the test chemical solution with the peptide solutions in a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate for 24 hours at 25°C with shaking.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection at 220 nm.

  • Data Analysis: Calculate the percent peptide depletion for both cysteine and lysine. The mean depletion is used to classify the chemical's reactivity potential (minimal, low, moderate, or high).

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Classification A Prepare Test Chemical and Peptide Solutions B Mix and Incubate (24h, 25°C) A->B C HPLC Analysis (Measure Peptide Depletion) B->C D Calculate % Depletion and Classify Reactivity C->D

Figure 2: Workflow for the Direct Peptide Reactivity Assay (DPRA).

This assay addresses the second key event in the skin sensitization AOP: keratinocyte activation.[15]

Principle: This test uses a genetically modified human keratinocyte cell line (e.g., KeratinoSens™) that contains a luciferase reporter gene under the control of the antioxidant response element (ARE). Sensitizing chemicals induce the Nrf2 transcription factor, which binds to the ARE and drives luciferase expression.[16]

Step-by-Step Methodology:

  • Cell Culture: Culture the KeratinoSens™ cells in appropriate media.

  • Exposure: Seed the cells in a 96-well plate and expose them to a range of concentrations of the test chemical for 48 hours.

  • Luminometry: Lyse the cells and measure luciferase activity using a luminometer.

  • Cytotoxicity Assessment: Concurrently, assess cell viability using a method like the MTT assay.

  • Data Analysis: Determine the concentration at which the luciferase induction is 1.5-fold above the baseline (EC1.5) and the concentration that causes 50% cytotoxicity (IC50). A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity at a concentration that is not overly cytotoxic.

This assay evaluates the third key event in the AOP: dendritic cell activation.[17][18]

Principle: The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells. Exposure to sensitizers upregulates the expression of co-stimulatory molecules, such as CD86 and CD54, on the cell surface.[19]

Step-by-Step Methodology:

  • Cell Culture and Exposure: Culture THP-1 cells and expose them to various concentrations of the test chemical for 24 hours.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression levels of CD86 and CD54.

  • Cytotoxicity Assessment: Determine cell viability using a suitable method (e.g., propidium iodide staining).

  • Data Analysis: A chemical is considered a sensitizer if it causes a significant increase in the expression of CD86 and/or CD54 at concentrations that are not excessively cytotoxic.

Analytical Methods for Detection

The detection and quantification of this compound in various matrices, such as textiles, environmental samples, and biological tissues, are crucial for exposure assessment and toxicological studies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful and widely used technique for this purpose.[20][21]

General HPLC-MS Parameters for this compound Analysis:

  • Chromatographic Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol)

  • Ionization Source: Electrospray ionization (ESI) in positive mode

  • Mass Analyzer: Triple quadrupole (for targeted quantification) or time-of-flight (for accurate mass measurement)

Conclusion and Future Directions

This compound presents a clear and present hazard of skin sensitization. The available evidence, particularly through read-across from the structurally similar and well-studied Disperse Blue 1, also raises significant concerns regarding its potential genotoxicity and carcinogenicity. The lack of robust data on the mammalian metabolism and reproductive toxicity of this compound represents a critical knowledge gap that warrants further investigation.

For researchers and professionals in drug development and related fields, a thorough understanding of the toxicological profile of this compound and other textile dyes is essential, not only for ensuring worker and consumer safety but also for the development of safer alternatives. The application of the in vitro testing strategies outlined in this guide can provide valuable data for hazard identification and risk assessment, reducing the reliance on animal testing.

Future research should focus on:

  • Elucidating the mammalian metabolic pathways of this compound to identify potential reactive metabolites.

  • Conducting comprehensive in vivo genotoxicity and carcinogenicity studies specifically on this compound to confirm the hazards suggested by read-across data.

  • Investigating the potential for reproductive and developmental toxicity.

  • Developing and validating more sophisticated in vitro models that can better predict systemic toxicity.

By addressing these research needs, the scientific community can build a more complete picture of the risks associated with this compound and work towards the development of safer and more sustainable colorant technologies.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Disperse Blue 3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the environmental fate and degradation pathways of C.I. Disperse Blue 3 (CAS No. 2475-46-9), an anthraquinone-based dye. Designed for researchers, environmental scientists, and professionals in drug development and textile industries, this document synthesizes current scientific understanding, outlines key experimental protocols, and offers insights into the analytical methodologies crucial for its study.

Section 1: Introduction to this compound

This compound is a synthetic anthraquinone dye used extensively in the textile industry for dyeing synthetic fibers such as polyester, polyamide, and acetate.[1][2] Its chemical structure, 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthracene-9,10-dione, imparts a bright blue color and is characterized by its low water solubility, a defining feature of disperse dyes.[2][3] Commercial products are often mixtures, with variations in the amino substituents.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental distribution and persistence.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₂O₃[5][6]
Molecular Weight 296.32 g/mol [5][6]
CAS Number 2475-46-9[2][6]
Appearance Navy blue powder[7]
Water Solubility Insoluble[7]
Vapor Pressure 6.21E-15 mmHg at 25°C[7]

This table summarizes key physicochemical properties of this compound.

Environmental Significance and Toxicity

The release of this compound into aquatic ecosystems is a significant environmental concern. It is classified as very toxic to aquatic life.[5][7] The dye's persistence and potential for bioaccumulation can have adverse effects on aquatic organisms. Furthermore, this compound is recognized as a potential skin sensitizer, which has led to restrictions on its use in some regions.[5][8][9] The formation of potentially more toxic by-products during degradation processes is also a critical area of study.[3]

Section 2: Environmental Fate and Abiotic Degradation

The environmental fate of this compound is governed by a combination of transport and transformation processes. Due to its low water solubility, it is likely to adsorb to sediments and particulate matter in aquatic environments. Transformation can occur through abiotic and biotic pathways.

Hydrolysis

Disperse dyes, particularly those with ester groups, can be susceptible to alkaline hydrolysis.[4] While this compound does not contain highly labile ester groups, the stability of its chemical structure under varying pH conditions is a crucial factor in its environmental persistence. Generally, many disperse dyes require a specific pH range (acidic side of neutral) for dyeing to prevent hydrolysis at high temperatures.[4]

Photolysis and Advanced Oxidation Processes (AOPs)

Photodegradation is a significant abiotic pathway for the transformation of dyes in the environment. The anthraquinone structure of this compound can absorb UV and visible light, leading to photochemical reactions.

Advanced Oxidation Processes (AOPs) represent a promising technology for the complete mineralization of recalcitrant organic pollutants like this compound. One study demonstrated the effective mineralization of this compound using a UV-LED/FeTiO₃ activated persulfate system.[10] Under optimal conditions (320 mg/L⁻¹ ilmenite, 1.56 g/L⁻¹ persulfate, and 67°C), 96% mineralization was achieved.[10] This process involves the generation of highly reactive sulfate radicals that can non-selectively oxidize the dye molecule.

The proposed mechanism involves the activation of persulfate by UV irradiation and the photocatalytic activity of ilmenite (FeTiO₃) to generate sulfate and hydroxyl radicals, which then attack and degrade the dye molecule.[10]

Section 3: Biotic Degradation Pathways

Microbial degradation is a key process in the natural attenuation of this compound. Various microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade anthraquinone dyes.[11][12]

Bacterial Degradation

Bacteria can degrade disperse dyes under both anaerobic and aerobic conditions. Under anaerobic conditions, the initial step often involves the reductive cleavage of azo bonds in azo dyes by azoreductases.[13] For anthraquinone dyes like this compound, bacterial degradation can proceed through different enzymatic pathways. For instance, Klebsiella pneumoniae has been shown to effectively decolorize Disperse Blue 284, a related dye, with 95% decolorization achieved within 24 hours under optimal conditions (37°C and pH 7). The degradation is attributed to the activity of oxidoreductive enzymes. Similarly, Bacillus fusiformis has been reported to degrade Disperse Blue 79.[14]

Fungal Degradation

Fungi, particularly white-rot fungi, are well-equipped to degrade a wide range of recalcitrant organic pollutants, including synthetic dyes. Their ligninolytic enzymes, such as laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP), have a non-specific substrate range and can oxidize the complex structures of dyes.[11][13]

Aspergillus sp. has been shown to decolorize various anthraquinone dyes.[11][12] The degradation process often involves initial biosorption of the dye onto the fungal mycelia, followed by enzymatic breakdown.[12] For a related anthraquinone dye, Disperse Red 3B, a consortium of Aspergillus sp. and the microalgae Chlorella sorokiniana demonstrated a decolorization rate of 98.09%.[11] The key enzymes implicated in this degradation were lignin peroxidase and manganese peroxidase.[11]

Proposed Degradation Pathway

Based on studies of related anthraquinone dyes, a plausible degradation pathway for this compound involves the initial cleavage of the side chains and subsequent opening of the aromatic rings. The degradation of Disperse Red 3B by a fungal-algal consortium was proposed to start with the breaking of heterocyclic bonds, leading to the formation of smaller molecules like diisobutyl phthalate and guaiacol, which are then further degraded.[11] A similar initial breakdown of the N-alkyl side chains of this compound is likely, followed by the enzymatic cleavage of the anthraquinone core.

G Proposed Biotic Degradation Pathway of this compound DB3 This compound (C₁₇H₁₆N₂O₃) Intermediate1 Initial enzymatic attack (e.g., dealkylation) DB3->Intermediate1 Ligninolytic enzymes (LiP, MnP, Laccase) Intermediate2 Cleavage of the anthraquinone ring Intermediate1->Intermediate2 Smaller_Molecules Formation of smaller aromatic and aliphatic intermediates Intermediate2->Smaller_Molecules Mineralization Mineralization (CO₂, H₂O, NH₃) Smaller_Molecules->Mineralization Further microbial metabolism G Workflow for Photocatalytic Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare this compound working solution Setup Set up photoreactor Prep_Sol->Setup Add_Cat Add photocatalyst and oxidant Setup->Add_Cat Adjust_pH Adjust pH Add_Cat->Adjust_pH Start_UV Initiate UV irradiation Adjust_pH->Start_UV Sampling Collect samples at time intervals Start_UV->Sampling Quench Quench reaction Sampling->Quench Filter Filter samples Quench->Filter Analyze_Dye Analyze dye concentration (HPLC/UV-Vis) Filter->Analyze_Dye Analyze_TOC Analyze TOC Filter->Analyze_TOC

References

An In-Depth Technical Guide to the Allergic Potential and Skin Sensitization of Disperse Blue 3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the allergic potential and skin sensitization properties of the anthraquinone dye, Disperse Blue 3 (C.I. 61505; CAS 2475-46-9). As a known skin sensitizer, this document delves into the underlying mechanisms of its allergenicity and details the established methodologies for its assessment. This information is critical for researchers and professionals involved in the safety evaluation of textiles, cosmetics, and other materials containing this dye.

Introduction to this compound and Skin Sensitization

This compound is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant blue color and its application in dyeing synthetic fibers like polyester, nylon, and acrylics.[1][2] It is also utilized in hair dyes and for coloring plastics.[1] The chemical structure of this compound is 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione.[2]

Chemical and Physical Properties of this compound [2]

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₃
Molecular Weight296.32 g/mol
AppearanceNavy blue powder
SolubilitySoluble in acetone and ethanol

Skin sensitization, also known as allergic contact dermatitis (ACD), is a delayed-type hypersensitivity reaction initiated by the topical exposure to a chemical allergen.[3][4] The process involves two distinct phases: the initial induction phase, where the immune system is primed to the allergen, and the subsequent elicitation phase, which occurs upon re-exposure and results in a clinical inflammatory response.

The Molecular Basis of this compound-Induced Skin Sensitization

The journey of a small molecule like this compound to becoming a skin sensitizer is a multi-step process rooted in its chemical reactivity. This process is conceptualized within the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines a sequence of key events.

The Haptenation Concept: From Inert Dye to Immunogen

Small molecules like this compound are typically not immunogenic on their own. They are considered haptens, which require covalent binding to larger carrier molecules, usually proteins in the skin, to form a hapten-protein conjugate. This conjugate is then recognized by the immune system as a foreign substance, initiating the sensitization cascade.

Proposed Metabolic Activation and Hapten Formation

While this compound itself may possess some degree of reactivity, it is plausible that it undergoes metabolic activation within the skin to form more potent electrophilic intermediates. The anthraquinone structure is susceptible to enzymatic modifications. Though specific metabolic pathways for this compound are not extensively documented, related anthraquinone compounds are known to be metabolized.[5][6][7] A proposed general mechanism involves the formation of reactive species that can readily bind to nucleophilic residues on skin proteins, such as cysteine and lysine.

Haptenation_Mechanism cluster_skin Skin Layers DB3 This compound Metabolism Metabolic Activation (e.g., by skin enzymes) DB3->Metabolism ReactiveMetabolite Reactive Electrophilic Intermediate Metabolism->ReactiveMetabolite SkinProtein Skin Protein (with nucleophilic residues) ReactiveMetabolite->SkinProtein Covalent Binding (Haptenation) HaptenProtein Hapten-Protein Conjugate (Immunogen)

Figure 1: Proposed haptenation mechanism of this compound.

The Cellular Cascade: Keratinocyte and Dendritic Cell Activation

The formation of the hapten-protein conjugate triggers a cascade of cellular events, primarily involving keratinocytes and dendritic cells (DCs) in the skin.[1]

  • Keratinocyte Activation: Keratinocytes, the predominant cell type in the epidermis, can be activated by contact sensitizers, leading to the release of pro-inflammatory cytokines and chemokines. This creates an inflammatory microenvironment that is crucial for the subsequent immune response.[8][9][10]

  • Dendritic Cell Maturation and Migration: Immature dendritic cells, such as Langerhans cells in the epidermis, recognize and internalize the hapten-protein conjugates. This recognition, coupled with the inflammatory signals from keratinocytes, induces DC maturation. Mature DCs then migrate from the skin to the draining lymph nodes to present the processed antigen to T-cells.[11][12]

Cellular_Cascade cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node HaptenProtein Hapten-Protein Conjugate Keratinocyte Keratinocyte HaptenProtein->Keratinocyte Activation DC Immature Dendritic Cell HaptenProtein->DC Uptake Keratinocyte->DC Pro-inflammatory Cytokines MatureDC Mature Dendritic Cell DC->MatureDC Maturation & Migration TCell Naive T-Cell MatureDC->TCell Antigen Presentation ActivatedTCell Activated & Proliferating T-Cell TCell->ActivatedTCell Activation & Proliferation

Figure 2: Cellular cascade initiated by hapten-protein conjugates.

In Vivo Assessment of Skin Sensitization Potential

Traditional methods for assessing skin sensitization potential have relied on in vivo animal models. While newer in vitro methods are gaining prominence, these in vivo assays have historically provided the foundational data for hazard identification.

The Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing skin sensitization potential due to its refinement of animal use and the quantitative nature of its results.[13] The principle of the assay is that sensitizers induce a dose-dependent proliferation of lymphocytes in the lymph nodes draining the site of chemical application.

LLNA Protocol Overview

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Application: A range of concentrations of the test substance (e.g., this compound) in a suitable vehicle is applied to the dorsum of both ears for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 5, mice are injected with a radiolabeled DNA precursor (e.g., ³H-methyl thymidine). After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

  • Data Analysis: The stimulation index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

  • Potency Assessment: The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, is calculated. A lower EC3 value indicates a more potent sensitizer.[14]

Representative LLNA Data for Disperse Dyes

Disperse DyeEC3 Value (%)Potency ClassificationReference
Disperse Blue 1060.01Potent[15]
Disperse Blue 124Not specified, but potentPotent[16]
Guinea Pig Maximization Test (GPMT)

The GPMT is another in vivo method, though less commonly used now due to animal welfare concerns. It involves an induction phase with both intradermal injection and topical application of the test substance, followed by a topical challenge phase to assess the allergic response.

In Vitro and In Chemico Approaches to Skin Sensitization Testing

In response to ethical considerations and regulatory changes, a suite of non-animal testing methods has been developed and validated. These methods target the key events in the AOP for skin sensitization.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the first key event of the AOP: the covalent binding of a chemical to proteins. It measures the depletion of synthetic peptides containing either cysteine or lysine following incubation with the test chemical.[13]

DPRA Protocol Overview

  • Peptide Solutions: Prepare solutions of synthetic cysteine- and lysine-containing peptides.

  • Incubation: Incubate the peptide solutions with the test substance (e.g., this compound) for a defined period.

  • Analysis: Quantify the remaining peptide concentrations using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine. Based on the depletion values, the substance is categorized into reactivity classes (low, moderate, or high).[17]

While specific DPRA data for this compound is not publicly available, studies on other dye classes have demonstrated the utility of this assay in predicting sensitization potential.[13]

DPRA Prediction Model

Mean Cysteine and Lysine DepletionReactivity ClassGHS Prediction
0% ≤ mean depletion < 6.38%MinimalNon-sensitizer
6.38% ≤ mean depletion < 22.62%LowSensitizer
22.62% ≤ mean depletion < 42.47%ModerateSensitizer
42.47% ≤ mean depletion ≤ 100%HighSensitizer
Keratinocyte and Dendritic Cell-Based Assays

Several in vitro assays utilize cell lines to model the activation of keratinocytes and dendritic cells. These assays measure endpoints such as the upregulation of cell surface markers (e.g., CD54, CD86) or the induction of specific genes or proteins in response to chemical exposure.[9][18]

Human Data and Case Reports

Numerous case reports in the dermatological literature document allergic contact dermatitis to disperse dyes, including this compound and structurally similar dyes like Disperse Blue 106 and 124.[4][14][15][16] These reports often stem from exposure to textiles and hair dyes, confirming the sensitization potential of this class of compounds in humans. Patch testing is the standard clinical method for diagnosing contact allergies to these dyes.[1]

Conclusion and Future Directions

This compound is a well-established skin sensitizer, and its allergic potential is a significant consideration in the safety assessment of consumer products. The mechanism of sensitization is understood to involve haptenation of skin proteins, followed by a cascade of cellular events involving keratinocytes and dendritic cells. A range of in vivo and in vitro methods are available for the assessment of its sensitization potential, with a growing emphasis on non-animal approaches.

Future research should focus on obtaining more quantitative data for this compound in validated in vitro assays to refine risk assessments. Further investigation into its specific metabolic activation pathways in the skin would also provide a more complete understanding of its allergenic properties.

References

The Enduring Chromophore: A Technical Guide to the Historical Development and Manufacturing of Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the historical evolution and manufacturing processes of anthraquinone dyes. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational chemistry, key synthetic milestones, and industrial production methodologies that have established anthraquinone dyes as a cornerstone of the chemical industry.

Introduction: The Anthraquinone Scaffold - A Legacy of Color and Stability

Anthraquinone dyes, a vast and versatile class of colorants, are all built upon the chemically robust 9,10-anthraquinone core. While anthraquinone itself is a pale-yellow solid, the introduction of electron-donating auxochromes, such as hydroxyl (–OH) and amino (–NH2) groups, at specific positions on its aromatic rings, gives rise to a brilliant spectrum of colors, primarily in the red, blue, and violet ranges.[1][2] The remarkable stability of the anthraquinone structure imparts exceptional lightfastness and resistance to chemical degradation in the final dyes, properties that have ensured their enduring utility across various industries, most notably in textiles.[2] Beyond their role as colorants, the unique redox properties and biocompatibility of certain anthraquinone derivatives have opened avenues for their application in pharmaceuticals and medicinal research.[3]

This guide will traverse the historical landscape of anthraquinone dyes, from the revolutionary synthesis of alizarin to the sophisticated manufacturing processes of modern synthetic dyes. We will delve into the fundamental chemical principles that govern their synthesis and coloration, providing detailed experimental protocols and industrial manufacturing insights to offer a comprehensive understanding of this vital class of compounds.

A Pivotal Moment in Chemistry: The Synthesis of Alizarin and the Dawn of an Industry

The history of anthraquinone dyes is inextricably linked to one of the most significant achievements of 19th-century organic chemistry: the first synthesis of a natural dye, alizarin. For millennia, the red dye alizarin was painstakingly extracted from the roots of the madder plant (Rubia tinctorum), a practice dating back to ancient Egypt.[4] This natural dye was a cornerstone of the textile industry, renowned for producing vibrant and long-lasting reds, such as the famed "Turkey Red."

The turning point came in 1868, when German chemists Carl Graebe and Carl Liebermann, working in the laboratory of Adolf von Baeyer, made a groundbreaking discovery.[5] They found that by heating alizarin with zinc dust, they could convert it to anthracene, a hydrocarbon readily available from coal tar.[6] This crucial insight into the fundamental structure of alizarin paved the way for its synthesis.

In 1869, Graebe and Liebermann achieved the landmark synthesis of alizarin from anthracene.[6] Almost simultaneously, and independently, the British chemist William Henry Perkin, renowned for his discovery of the first synthetic dye, mauveine, also developed a synthesis for alizarin. However, Graebe and Liebermann, working with the German chemical company BASF, filed their patent just one day before Perkin.[2] This seminal achievement not only revolutionized the dye industry, leading to the rapid collapse of the madder trade, but also solidified the symbiotic relationship between academic research and industrial application in the burgeoning field of organic chemistry.[5]

G cluster_0 Historical Context cluster_1 Scientific Breakthrough (1868-1869) Madder Root Madder Root Alizarin (Natural) Alizarin (Natural) Madder Root->Alizarin (Natural) Extraction Anthracene Anthracene Alizarin (Natural)->Anthracene Reduction with Zinc Dust (Graebe & Liebermann, 1868) Coal Tar Coal Tar Coal Tar->Anthracene Distillation Anthraquinone Anthraquinone Anthracene->Anthraquinone Oxidation Alizarin (Synthetic) Alizarin (Synthetic) Anthraquinone->Alizarin (Synthetic) Graebe & Liebermann Synthesis Textile Industry Textile Industry Alizarin (Synthetic)->Textile Industry Industrial Application

The Anthraquinone Core: Industrial Manufacturing Methodologies

The large-scale production of anthraquinone dyes is predicated on the efficient and cost-effective synthesis of the anthraquinone parent molecule. Several industrial processes have been developed, with the choice of method often depending on the availability and cost of raw materials.

Oxidation of Anthracene

Historically, the primary route to anthraquinone was the oxidation of anthracene, a major component of coal tar. This process is typically a gas-phase catalytic oxidation using air as the oxidant and a vanadium pentoxide (V₂O₅) catalyst.[7][8] The reaction is carried out in either a fixed-bed or fluidized-bed reactor.

G Anthracene Anthracene Reactor Reactor Anthracene->Reactor Air (O2) Air (O2) Air (O2)->Reactor Anthraquinone Anthraquinone Reactor->Anthraquinone V₂O₅ catalyst

Friedel-Crafts Acylation of Benzene with Phthalic Anhydride

A widely used method, particularly when starting from petroleum-based feedstocks, is the Friedel-Crafts acylation of benzene with phthalic anhydride.[7][8] This two-step process first involves the reaction of benzene and phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2-benzoylbenzoic acid. The intermediate is then cyclized using concentrated sulfuric acid to yield anthraquinone.[7]

Experimental Protocol: Synthesis of Anthraquinone from 2-Benzoylbenzoic Acid [7]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add 5.0 g of 2-benzoylbenzoic acid to 50 g of fuming sulfuric acid (20% SO₃).

  • Cyclization: Heat the reaction mixture to 100-120°C for 2 hours. The solution will darken in color.

  • Cooling: Allow the mixture to cool to room temperature.

  • Precipitation: Slowly and carefully pour the reaction mixture onto approximately 350 mL of crushed ice and water with constant stirring. A precipitate of crude anthraquinone will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Drying: Dry the crude product. The expected product is a pale yellow solid.

  • Purification (Optional): Further purification can be achieved via recrystallization from a suitable solvent such as ethanol or toluene.

Naphthoquinone and Styrene Routes

Other notable industrial methods include the Diels-Alder reaction of 1,4-naphthoquinone with butadiene, followed by dehydrogenation, and a process starting from styrene, which is dimerized and then oxidized to 2-benzoylbenzoic acid before cyclization.[7][8] The styrene route is advantageous as it avoids the use of aluminum chloride and the associated waste streams.[8]

Manufacturing MethodKey Raw MaterialsCatalystKey AdvantagesKey Disadvantages
Anthracene Oxidation Anthracene, AirVanadium PentoxideHigh atom economyRelies on coal tar availability
Phthalic Anhydride Phthalic Anhydride, BenzeneAluminum Chloride, Sulfuric AcidUtilizes petroleum feedstocksGenerates significant AlCl₃ waste
Naphthoquinone Naphthoquinone, ButadieneCuprous ChlorideLow waste generation
Styrene StyrenePhosphoric AcidAvoids AlCl₃ wasteComplex, multi-step process

Synthesis of Anthraquinone Dyes: From Intermediates to Color

The conversion of the anthraquinone core into a diverse array of dyes involves a series of well-established chemical transformations. The most common strategies involve the introduction of substituents through electrophilic substitution followed by nucleophilic substitution.

Key Intermediates: Sulfonation and Nitration

The initial functionalization of anthraquinone is typically achieved through sulfonation or nitration. These reactions introduce sulfonic acid (–SO₃H) or nitro (–NO₂) groups onto the anthraquinone ring system, which can then be readily displaced by nucleophiles such as amines or hydroxides.

Sulfonation: The sulfonation of anthraquinone with fuming sulfuric acid is a critical step in the synthesis of many dyes, including alizarin. The position of sulfonation is temperature-dependent.

Nitration: Nitration of anthraquinone, typically with a mixture of nitric and sulfuric acid, yields nitroanthraquinones.[9] The resulting isomers can be challenging to separate, but purification methods, such as treatment with sodium sulfite to selectively sulfonate and dissolve the 2-nitro isomer, have been developed.[9]

G Anthraquinone Anthraquinone Sulfonated Anthraquinone Sulfonated Anthraquinone Anthraquinone->Sulfonated Anthraquinone Fuming H₂SO₄ Nitroanthraquinone Nitroanthraquinone Anthraquinone->Nitroanthraquinone HNO₃ / H₂SO₄ Dye Precursors Dye Precursors Sulfonated Anthraquinone->Dye Precursors Nitroanthraquinone->Dye Precursors

Synthesis of Different Dye Classes

Acid Dyes: Anthraquinone acid dyes are water-soluble due to the presence of sulfonic acid groups. A crucial intermediate for many blue and green acid dyes is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[1] The bromine atom in bromaminic acid is readily displaced by various amines to generate a wide range of colored compounds.

Experimental Protocol: Synthesis of an Acid Dye from Bromaminic Acid

  • Reaction Setup: In a reaction vessel, dissolve bromaminic acid in water.

  • Condensation: Add the desired amine (e.g., p-toluidine) and a copper catalyst. Heat the mixture to 100°C for 2-6 hours, monitoring the reaction by TLC.

  • Isolation: After the reaction is complete, dissolve the precipitate in hot water and filter.

  • Precipitation: Cool the filtrate to 0°C to precipitate the dye.

  • Purification: The precipitate can be further purified by recrystallization.

Disperse Dyes: These dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[10] Their synthesis often involves the reaction of amino- or hydroxy-substituted anthraquinones with various reagents to introduce alkyl or aryl groups.

Vat Dyes: Anthraquinone vat dyes are insoluble in water and are applied in a reduced, soluble "leuco" form.[10] After application to the fiber, the leuco form is oxidized back to the insoluble pigment, trapping it within the fiber matrix. This process results in dyes with excellent fastness properties. Indanthrone, a polycyclic anthraquinone dye, is a classic example. Its synthesis involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at high temperatures (220-235°C).[1]

Reactive Dyes: Reactive dyes form a covalent bond with the fiber, leading to exceptional wash fastness. Anthraquinone reactive dyes typically contain a reactive group, such as a triazine or vinyl sulfone moiety, that can react with the hydroxyl groups of cellulosic fibers or the amino groups of protein fibers. C.I. Reactive Blue 19 is a prominent example, synthesized from bromaminic acid.[1]

Purification and Quality Control

The purity of anthraquinone dyes is critical for achieving the desired color intensity and fastness properties. Common impurities include unreacted starting materials, isomeric byproducts, and inorganic salts. A multi-step purification strategy is often employed.

  • Recrystallization: This is a highly effective and scalable method for removing many impurities. The choice of solvent is crucial and should be determined based on the solubility profile of the dye.[7]

  • Column Chromatography: For laboratory-scale purification and for separating closely related compounds, column chromatography using silica gel or reversed-phase materials is employed.[7]

  • Solvent/Water Washing: Washing the crude product with water or specific organic solvents can remove ionic impurities and unreacted starting materials.

G Crude Dye Crude Dye Washing Washing Crude Dye->Washing Remove Ionic Impurities Recrystallization Recrystallization Column Chromatography Column Chromatography Recrystallization->Column Chromatography Separate Isomers Pure Dye Pure Dye Column Chromatography->Pure Dye Washing->Recrystallization Remove Soluble Impurities

Conclusion and Future Outlook

The historical journey of anthraquinone dyes, from the groundbreaking synthesis of alizarin to the development of a vast portfolio of high-performance synthetic colorants, is a testament to the power of chemical innovation. The robust and versatile anthraquinone scaffold continues to be a cornerstone of the dye industry, providing colors of exceptional vibrancy and durability.

Looking ahead, the field is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. This includes the exploration of greener catalysts, the use of less hazardous solvents, and the development of biosynthetic routes to key intermediates. Furthermore, the unique photochemical and biological properties of anthraquinone derivatives continue to be explored for novel applications in areas such as organic electronics, medical diagnostics, and photodynamic therapy, ensuring that the legacy of this remarkable chromophore will continue to evolve and inspire future generations of scientists and researchers.

References

An In-depth Technical Guide to the Safe Handling of Disperse Blue 3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for Disperse Blue 3 (CAS No. 2475-46-9), an anthraquinone-based dye. As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory. This document is intended to supplement, not replace, your institution's formal safety protocols and the official Safety Data Sheet (SDS).

Understanding the Hazard Profile of this compound

This compound is a navy blue powder primarily used as a colloidal dye for textiles like nylon, polyester, and acetate.[1] While effective in its industrial applications, it presents several health and environmental hazards that necessitate careful handling in a research setting.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding these risks.

Table 1: GHS Classification for this compound [2][3][4]

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin sensitizationCategory 1H317: May cause an allergic skin reaction
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life

The primary routes of occupational exposure are inhalation of dust particles and skin contact. The causality behind these classifications lies in the chemical nature of anthraquinone derivatives, which can elicit toxic and sensitizing effects upon interaction with biological systems. For instance, skin sensitization is an immune-mediated response that can develop after initial exposure, leading to allergic contact dermatitis upon subsequent contact.[5]

Prudent Laboratory Practices: A Proactive Approach to Safety

A foundational principle of laboratory safety is the implementation of engineering controls and safe work practices to minimize exposure.

Engineering Controls

The primary engineering control for handling powdered this compound is a certified chemical fume hood or a powder containment hood. This is critical to prevent the inhalation of airborne particles. All weighing and transfer operations involving the powder should be conducted within these ventilated enclosures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount. The following diagram outlines the decision-making process for PPE selection when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling this compound Powder Assess_Inhalation Potential for Inhalation? Start->Assess_Inhalation Assess_Skin Potential for Skin Contact? Start->Assess_Skin Assess_Eye Potential for Eye Contact? Start->Assess_Eye Resp_Protection N95 Dust Mask or higher (within fume hood) Assess_Inhalation->Resp_Protection Yes Gloves Chemical-resistant gloves (Nitrile) Assess_Skin->Gloves Yes Lab_Coat Lab Coat Assess_Skin->Lab_Coat Yes Eye_Protection Safety Goggles (conforming to EN 166 or NIOSH) Assess_Eye->Eye_Protection Yes

Caption: PPE Selection Workflow for this compound.

Protocol for Donning and Doffing PPE:

  • Donning (in order): Lab coat, respiratory protection, eye protection, and finally, gloves. This sequence ensures that the gloves, which will be in direct contact with the chemical, are the last item put on.

  • Doffing (in order): Gloves (using a technique to avoid touching the outside with bare hands), lab coat, eye protection, and respiratory protection. This minimizes the risk of contaminating your skin or clothing.

Safe Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[3] Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials and foodstuffs.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

Table 2: First-Aid for this compound Exposure [3][6]

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if skin irritation or a rash occurs.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Continue rinsing and consult a physician.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4]
Accidental Release Measures

The following workflow illustrates the steps to take in the event of a spill.

Spill_Response_Workflow Spill Spill of this compound Occurs Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Ventilate->PPE Contain Contain the spill PPE->Contain Cleanup Clean up using dry methods (e.g., HEPA-filtered vacuum) Contain->Cleanup Wet_Cleanup Dampen with water to prevent dusting before sweeping Contain->Wet_Cleanup Dispose Place waste in a sealed, labeled container for hazardous waste disposal Cleanup->Dispose Wet_Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate

Caption: Spill Response Workflow for this compound.

It is imperative to avoid dry sweeping, which can generate dust. Instead, use a HEPA-filtered vacuum or gently dampen the powder with water before carefully sweeping it into a designated waste container.[7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and for anticipating its behavior in various experimental conditions.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆N₂O₃[2][8]
Molecular Weight 296.32 g/mol [2][8]
Appearance Navy blue powder[1]
CAS Number 2475-46-9[2][9]
IUPAC Name 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione[2][8]
Topological Polar Surface Area 78.4 Ų[2][8]

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Do not allow the material to enter drains or waterways due to its high toxicity to aquatic life.[3][10]

Conclusion

This compound is a valuable chemical for research and industrial applications, but it requires respectful and careful handling. By understanding its hazard profile, implementing robust engineering controls and PPE protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these safety measures is rooted in the fundamental principles of toxicology and chemical hygiene, aiming to minimize exposure and mitigate risk.

References

Methodological & Application

Application Notes & Protocols: Advanced Analytical Strategies for the Detection of Disperse Blue 3 in Textiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of Disperse Blue 3 (C.I. 61505) in textile matrices. This compound, an anthraquinone-based dye, is widely utilized for its vibrant color and good fastness on synthetic fibers such as polyester and acetate.[1][2] However, concerns regarding its potential as a skin sensitizer and its environmental impact necessitate robust and reliable analytical methods for monitoring its presence in consumer textiles.[3][4] This guide is intended for researchers, analytical scientists, and quality control professionals, offering detailed protocols for sample preparation, instrumental analysis, and data interpretation, grounded in established scientific principles.

Introduction: The Significance of this compound Detection

This compound is a synthetic dye valued in the textile industry for imparting bright blue shades to hydrophobic fibers.[5][6] Its chemical structure, 1-((2-hydroxyethyl)amino)-4-(methylamino)anthracene-9,10-dione, contributes to its effectiveness as a disperse dye.[3][7] The critical need for its detection stems from two primary areas of concern:

  • Human Health: this compound is recognized as a potential allergen, capable of causing contact dermatitis upon prolonged skin contact.[3][4] Regulatory bodies and eco-labeling standards, therefore, restrict its use in textiles that come into close contact with the skin.

  • Environmental Safety: The release of textile effluents containing residual dyes into aquatic ecosystems is a significant environmental issue. This compound has been identified as very toxic to aquatic life, making its monitoring in both final products and wastewater crucial.[3]

Accurate analytical testing ensures compliance with international safety standards, such as those outlined by OEKO-TEX and various regional regulations, thereby protecting consumers and the environment.[8]

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 2475-46-9[2][5][9]
C.I. Number 61505[5][9]
Molecular Formula C₁₇H₁₆N₂O₃[3][5][7]
Molecular Weight 296.32 g/mol [3][7][10]
Appearance Dark blue powder[1][2]
Solubility Soluble in acetone and ethanol; insoluble in water.[5][6]
Structure Type Anthraquinone[1][5]

General Analytical Workflow

The determination of this compound in a textile matrix is a multi-step process that involves separating the dye from the fiber and then identifying and quantifying it using sophisticated instrumentation. The causality of this workflow is designed to overcome the challenge of a complex solid matrix and the need for high sensitivity.

Diagram 1: Overall Analytical Workflow

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_result Quantification & Reporting A Textile Sample Acquisition B Sample Comminution (Cutting into small pieces) A->B Increase surface area C Solvent Addition (e.g., Methanol) B->C D Ultrasonication (Enhanced Extraction) C->D Solubilize dye E Centrifugation & Filtration (Clarification) D->E Remove particulates F LC-MS/MS or other instrumental technique E->F G Data Acquisition F->G Separation & Detection H Calibration & Quantification G->H I Final Report (mg/kg) H->I Calculate concentration

Caption: General workflow for detecting this compound in textiles.

Primary Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the reference method for the quantitative analysis of disperse dyes in textiles due to its exceptional sensitivity and selectivity.[11] The liquid chromatography stage separates the target analyte (this compound) from other extracted compounds, while the tandem mass spectrometer provides definitive identification and accurate quantification based on mass-to-charge ratio and fragmentation patterns, even at trace levels.[12]

Protocol 1: LC-MS/MS Analysis of this compound

A. Materials and Reagents

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, Analytical grade, ISO 3696)[11]

  • This compound analytical standard

  • Ultrasonic bath

  • High-speed centrifuge

  • Syringe filters (0.22 µm PTFE or equivalent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS vials

B. Sample Preparation and Extraction

  • Causality: The extraction step is critical. A solvent must be chosen that effectively solubilizes the dye without degrading it or the fiber matrix. Methanol is a common and effective choice for extracting disperse dyes.[11][12] Ultrasonication is employed to use acoustic energy to disrupt the fiber structure and enhance solvent penetration, thereby increasing extraction efficiency.[12]

  • Procedure:

    • Sample Comminution: Cut the textile sample into small pieces (approx. 5x5 mm) to maximize the surface area for extraction.[12]

    • Weighing: Accurately weigh 1.0 g of the comminuted textile material into a screw-cap tube or flask.[12]

    • Extraction: Add 10 mL of methanol to the sample.

    • Ultrasonication: Tightly cap the vessel and place it in an ultrasonic bath. Sonicate at 60°C for 30 minutes to facilitate the extraction.[12]

    • Clarification: Allow the extract to cool to room temperature. Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any suspended fibers or particulates.[12]

    • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter directly into an LC-MS vial.[12] This step is crucial to prevent particulates from clogging the HPLC column.

    • Dilution: If high concentrations of the dye are anticipated, dilute the extract with methanol to ensure the final concentration falls within the linear range of the calibration curve.

C. Instrumental Analysis

  • Causality: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for this compound, well-separated from matrix interferences. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.[11] In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and then a specific product ion is monitored. This two-stage filtering dramatically reduces background noise and increases confidence in identification.

Diagram 2: LC-MS/MS Detection Principle

A Sample Extract (Mixture of Compounds) B HPLC Column A->B Separation C Ion Source (ESI) B->C Ionization D Quadrupole 1 (Q1) Precursor Ion Selection C->D E Quadrupole 2 (q2) Collision Cell (Fragmentation) D->E [M+H]⁺ F Quadrupole 3 (Q3) Product Ion Selection E->F Fragments G Detector F->G H Signal (Quantification) G->H

Caption: Workflow of analyte detection in a tandem mass spectrometer.

Table 2: Typical LC-MS/MS Instrumental Parameters
ParameterRecommended Setting
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 40% B, ramp to 95% B over 8 min, hold for 2 min, return to initial
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition Precursor Ion (Q1): m/z 297.1 -> Product Ion (Q3): m/z (Specific fragment)
Gas Temp. 350°C
Gas Flow 10 L/min

Note: MRM transitions must be optimized in-house using an analytical standard of this compound.

D. Data Analysis and Quantification

  • Calibration: Prepare a series of calibration standards of this compound in methanol (e.g., 10, 25, 50, 100, 250 ng/mL). Analyze these standards using the same LC-MS/MS method to generate a calibration curve by plotting peak area against concentration.

  • Quantification: Analyze the prepared textile extracts. Determine the concentration of this compound in the extract from the calibration curve.

  • Calculation: Calculate the final concentration in the textile sample in mg/kg using the following formula:

    Concentration (mg/kg) = (C x V x D) / W

    Where:

    • C = Concentration from calibration curve (ng/mL)

    • V = Final volume of the extract (mL)

    • D = Dilution factor (if any)

    • W = Weight of the textile sample (g)

Rapid Screening Method: Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

For high-throughput screening purposes, DART-MS offers a compelling alternative that requires minimal to no sample preparation.[13]

  • Principle: DART-MS is an ambient ionization technique. A stream of heated, excited gas (typically helium or nitrogen) is directed at the sample surface. The gas desorbs and ionizes analytes directly from the material, which are then drawn into the mass spectrometer for analysis. This method allows for the direct analysis of a textile fiber or fabric swatch in seconds.[13]

  • Procedure:

    • A small piece of the textile fabric or a single thread is held in the DART gas stream using forceps.[13]

    • The mass spectrometer acquires data, and the mass spectrum is examined for the protonated molecular ion of this compound (m/z 297.1).

  • Trustworthiness: While excellent for rapid, qualitative "yes/no" screening, achieving accurate quantification with DART-MS is more complex than with LC-MS/MS and requires significant method development, including the use of matrix-matched standards or internal standards. It is best used as a preliminary screening tool to identify samples that require further quantitative analysis by LC-MS/MS.[13]

Table 3: Comparison of Analytical Methods
FeatureLC-MS/MSDART-MS
Principle Chromatographic separation followed by mass analysisDirect ambient ionization mass analysis
Sample Prep Required (Extraction, filtration)Minimal to none
Analysis Time 10-15 minutes per sample< 1 minute per sample
Quantification Highly accurate and preciseSemi-quantitative to qualitative
Sensitivity Very high (ng/kg to µg/kg)High, but matrix dependent
Primary Use Confirmatory analysis, accurate quantificationHigh-throughput screening, rapid identification

Conclusion and Best Practices

The reliable detection of this compound in textiles is essential for regulatory compliance and consumer safety. The LC-MS/MS method detailed in this guide provides a robust, sensitive, and specific protocol for the definitive quantification of this dye. For laboratories handling a large volume of samples, a tiered approach using DART-MS for initial rapid screening followed by LC-MS/MS for confirmation and quantification of positive samples represents an efficient and scientifically sound strategy. It is imperative that all analyses are conducted with high-quality reagents and properly calibrated instrumentation, and include quality control samples (blanks, spikes) to ensure the validity of the results.

References

High-performance liquid chromatography (HPLC) protocol for Disperse blue 3 analysis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of Disperse Blue 3, this application note provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) protocol. Designed for researchers, analytical scientists, and quality control professionals, this document elucidates the causal principles behind the methodology, ensuring both technical accuracy and practical applicability. We will explore the fundamental chemistry of this compound, detail a robust HPLC-PDA method from sample preparation to data analysis, and establish a framework for method validation, ensuring trustworthy and reproducible results.

Introduction to this compound and its Analytical Importance

This compound (C.I. 61505) is a synthetic anthraquinone dye widely used in the textile industry for dyeing synthetic fibers such as polyester, polyamide, and acetate.[1][2] Its chemical structure, 1-((2-hydroxyethyl)amino)-4-(methylamino)anthracene-9,10-dione, imparts a bright blue color and dictates its physicochemical properties, including its low water solubility.[3]

The analytical monitoring of this compound is critical for several reasons. In manufacturing, quantitative analysis ensures the quality and consistency of dyeing processes. From a regulatory and safety standpoint, many disperse dyes are monitored due to their potential to cause allergic contact dermatitis or release carcinogenic aromatic amines under specific reductive conditions.[4] Therefore, a reliable and validated analytical method is essential for quality control, regulatory compliance, and toxicological research.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the high resolution and sensitivity required to separate and quantify this compound from complex matrices and potential impurities.[5] This guide will focus on a reversed-phase HPLC method coupled with Photodiode Array (PDA) detection.

The Science Behind the Separation: Core Principles

The success of this protocol hinges on the principles of reversed-phase chromatography. This technique separates molecules based on their hydrophobicity.

  • Stationary Phase: We employ a C18 (octadecylsilane) column. The silica support is chemically bonded with long, 18-carbon alkyl chains, creating a non-polar, hydrophobic surface.[6]

  • Mobile Phase: A polar mobile phase, typically a mixture of water/aqueous buffer and a more non-polar organic solvent (like acetonitrile or methanol), is used.[7]

  • Separation Mechanism: this compound, being a relatively non-polar molecule, will preferentially adsorb to the hydrophobic C18 stationary phase. To elute the dye from the column, the proportion of the organic solvent in the mobile phase is gradually increased. This gradient elution makes the mobile phase more non-polar, which increases its ability to attract the hydrophobic analyte, partitioning it away from the stationary phase and allowing it to travel through the column to the detector.[6] More hydrophobic molecules require a higher concentration of organic solvent to be eluted.

This fundamental interaction is visualized in the workflow below.

G cluster_0 HPLC System cluster_1 Analyte Journey Mobile_Phase {Mobile Phase Reservoir|A: Aqueous Buffer B: Organic Solvent } Pump Gradient Pump Mobile_Phase->Pump Injector Autosampler Pump->Injector Column {C18 Column|Separation based on hydrophobicity} Injector->Column Detector PDA Detector Column->Detector Elution Elution with Increasing Organic Solvent % Column->Elution Data_System Chromatography Data System (CDS) Detector->Data_System Detection Detection at λmax (e.g., 635 nm) Detector->Detection Sample Prepared Sample (this compound in solution) Sample->Injector

Diagram of the HPLC workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is a robust starting point and should be subject to in-house validation for specific applications.

Reagents and Materials
  • This compound reference standard (purity ≥95%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters (PTFE or nylon, solvent compatibility is key)

Instrumentation and Chromatographic Conditions

The following conditions have been synthesized from established methods for anthraquinone and disperse dyes.[4][5][8]

ParameterRecommended ConditionJustification
HPLC System Quaternary or Binary Gradient HPLC SystemA gradient system is essential for efficiently eluting the analyte and any potential impurities with varying polarities.
Detector Photodiode Array (PDA) or UV-Vis DetectorPDA is preferred as it allows for spectral scanning to confirm peak purity and identity. Based on spectral data, primary and secondary wavelengths can be monitored.[9]
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)The industry standard for separating moderately non-polar compounds like this compound.[5][8] Provides excellent resolution and durability.
Mobile Phase A Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with Formic AcidThe buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times.
Mobile Phase B AcetonitrileA common, effective organic solvent for reversed-phase HPLC that provides good peak shape for many compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for ensuring retention time reproducibility.
Detection Wavelength Primary: 635 nm, Secondary: 245 nmThe visible maximum (~635 nm) provides high sensitivity and selectivity for the colored dye. The UV maximum (~245 nm) can be used for confirmation or for detecting impurities that may not absorb in the visible range.[9]
Gradient Program See Table 2 belowA gradient ensures that early-eluting polar impurities are resolved and the target analyte is eluted efficiently with good peak shape.

Table 2: Recommended Gradient Elution Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Acetonitrile)
0.0 60 40
15.0 10 90
20.0 10 90
22.0 60 40

| 25.0 | 60 | 40 |

Preparation of Standards and Samples

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of methanol in a Class A volumetric flask. Use of an ultrasonic bath may be required to ensure complete dissolution.[10]

Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the initial mobile phase composition (60:40 Water/Acetonitrile) to prepare a calibration curve.

  • A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation (from Textile Fibers):

  • Accurately weigh a small amount of the textile sample (e.g., 10-20 mg).

  • Place the sample in a vial with a suitable extraction solvent. Dimethylformamide (DMF) has been shown to be highly effective for extracting disperse dyes from polyester.[1] A volume of 5-10 mL is a good starting point.

  • Heat the sample at an elevated temperature (e.g., 100 °C) for 15-30 minutes to facilitate extraction.[11]

  • After cooling, dilute an aliquot of the extract with the initial mobile phase to bring the concentration within the calibration range.

  • Crucially, filter all standards and samples through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and HPLC system. [10]

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated. Validation is the process of demonstrating that the method is suitable for its intended purpose.[12] Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).The peak for this compound should be well-resolved from other peaks, and PDA analysis should show a consistent spectrum across the peak.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve of at least 5 points should yield a correlation coefficient (r²) of ≥ 0.999.
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery studies.Mean recovery should be within 98-102%.[8][13]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) should be ≤ 2%.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically defined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically defined as a signal-to-noise ratio of 10:1.

This validation framework ensures the method is robust, reliable, and produces data that can be trusted for critical decision-making in research and quality control environments.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By understanding the principles of reversed-phase chromatography and adhering to the detailed experimental and validation procedures, researchers and scientists can achieve accurate and reproducible quantification of this important anthraquinone dye. The methodology is designed to be a self-validating system, instilling confidence in the integrity of the analytical results for applications ranging from textile quality control to safety and compliance testing.

References

Application Notes and Protocols: Laboratory Procedures for Dyeing Polyester and Nylon Fibers with C.I. Disperse Blue 3

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Science of Coloring Hydrophobic Fibers

The coloration of synthetic, hydrophobic fibers such as polyester (polyethylene terephthalate, PET) and nylon (polyamide, PA) presents unique challenges due to their tightly packed, crystalline structure and lack of ionic sites for dye interaction.[1][2] Disperse dyes, a class of non-ionic, sparingly water-soluble colorants, are uniquely suited for this purpose.[1] Their dyeing mechanism is best described as a process of solid solution, where the dye transfers from an aqueous dispersion to the solid polymer.[3][4]

This document provides a detailed guide to the laboratory-scale dyeing of polyester and nylon fibers using C.I. Disperse Blue 3 (CAS: 2475-46-9), an anthraquinone-based dye known for its bright blue hue.[5][6] We will explore the distinct mechanistic pathways for each fiber type and provide robust, step-by-step protocols designed for reproducibility and scientific rigor. The objective is to equip researchers with the foundational knowledge and practical methodologies to achieve consistent and high-quality dyeings.

Part 1: High-Temperature Dyeing of Polyester Fibers

The Energetic Demands of Dyeing Polyester

Polyester's highly crystalline structure and hydrophobic nature make it impervious to dyes under ambient conditions.[7] The key to successful dyeing lies in overcoming the fiber's glass transition temperature (Tg), which is typically around 70-80°C. Above this temperature, the amorphous regions of the polymer chains gain sufficient mobility, creating transient voids that allow the small, non-ionic dye molecules to diffuse into the fiber matrix.[8][9][10]

The dyeing process is governed by a multi-stage equilibrium:

  • Dispersion: The dye particles are finely dispersed in the aqueous bath with the aid of a dispersing agent.[9]

  • Adsorption: Individual dye molecules, having low solubility in water, adsorb onto the fiber surface.[9][11]

  • Diffusion: Driven by the thermal energy of the high-temperature process (typically 120-130°C), the adsorbed dye molecules diffuse into the swollen, amorphous regions of the polyester.[1][10]

  • Fixation: Upon cooling, the fiber structure contracts, physically entrapping the dye molecules. The dye is then held in place primarily by van der Waals forces and hydrogen bonds.[4][8]

An acidic pH (4.5-5.5) is critical to prevent the hydrolysis of the disperse dye and the polyester fiber itself at high temperatures, ensuring shade stability and preserving the fiber's integrity.[9][10]

Protocol 1: High-Temperature (HT) Exhaust Dyeing of Polyester

This protocol describes a standard high-temperature, high-pressure exhaust dyeing method, which is the most effective way to achieve deep and level shades on polyester.

Table 1: Key Parameters for Polyester Dyeing

ParameterRecommended ValueRationale
Dye Concentration1.0 - 4.0% (o.w.f)¹Dependent on the desired depth of shade.
Liquor Ratio1:20 - 1:50Ensures adequate circulation and prevents fabric abrasion.
pH4.5 - 5.5Prevents dye and fiber degradation at high temperatures.[9][10]
Dispersing Agent1.0 g/LMaintains a stable, fine dispersion of dye particles, preventing aggregation.[9][12]
Dyeing Temperature130°CExceeds the fiber's Tg, allowing for efficient dye diffusion and penetration.[10][12]
Dyeing Time45 - 60 minutes at 130°CProvides sufficient time for dye migration and leveling within the fiber.[9][11]
Temperature Ramp Rate1.5 - 2.0°C / minuteA controlled rate ensures even dye uptake and prevents unlevel dyeing.[13]
Cooling Rate1.5 - 2.0°C / minuteSlow cooling prevents shocking the fiber and avoids crease marks.

¹o.w.f = on weight of fiber

Experimental Protocol:

  • Dye Dispersion Preparation:

    • Accurately weigh the required amount of C.I. This compound powder.

    • Create a smooth paste by adding a small amount of tepid water and 1.0 g/L of a dispersing agent.

    • Gradually add more hot water (approx. 60°C) while stirring to form a fine, stable dispersion.

  • Dye Bath Setup:

    • Set up a high-temperature laboratory dyeing apparatus.

    • Fill the vessel with the required volume of water for the desired liquor ratio.

    • Add the dispersing agent (1.0 g/L) and adjust the pH to 4.5-5.5 using acetic acid.

    • Raise the temperature to 60°C.

  • Dyeing Procedure:

    • Introduce the pre-wetted polyester fabric sample into the dye bath.

    • Run the machine for 10 minutes to ensure even wetting and temperature equilibrium.

    • Add the prepared dye dispersion to the bath.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5 - 2.0°C/minute.[13]

    • Hold the temperature at 130°C for 45-60 minutes, ensuring constant agitation.[9]

    • Cool the dye bath down to 70°C at a rate of 1.5 - 2.0°C/minute.

    • Drain the dye bath.

Protocol 2: Post-Dyeing Reduction Clearing

After dyeing, a significant amount of unfixed dye particles remains on the fiber surface. This loose dye severely impairs wash and crock (rub) fastness.[14] A reduction clearing process is essential to strip this surface dye, improving the final quality of the dyeing.[15][16] The process uses a reducing agent, typically sodium dithionite (hydrosulfite), under alkaline conditions to chemically reduce the dye into a water-soluble form that can be washed away.[15][17]

Experimental Protocol:

  • Rinsing: After the dyeing cycle, rinse the fabric thoroughly with hot water (approx. 70°C) and then cold water.

  • Reduction Clearing Bath:

    • Prepare a fresh bath at a 1:30 liquor ratio.

    • Add the following chemicals:

      • Sodium Dithionite (Na₂S₂O₄): 2.0 g/L

      • Sodium Hydroxide (NaOH): 2.0 g/L

      • A non-ionic detergent: 1.0 g/L

    • Heat the bath to 70-80°C.[17]

  • Treatment:

    • Immerse the dyed fabric in the reduction clearing bath.

    • Treat for 15-20 minutes at 70-80°C.[15][17]

  • Final Rinsing:

    • Drain the clearing bath.

    • Rinse the fabric with hot water.

    • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5 minutes.

    • Perform a final cold water rinse.

  • Drying: Air-dry or oven-dry the fabric at a moderate temperature.

Polyester_Dyeing_Workflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_clearing Reduction Clearing start Start prep_dye Prepare Dye Dispersion (Dye + Dispersing Agent) start->prep_dye prep_bath Prepare Dyebath (Water + Auxiliaries, pH 4.5-5.5) start->prep_bath add_dye Add Dye Dispersion prep_dye->add_dye add_fabric Add Fabric to Bath at 60°C prep_bath->add_fabric add_fabric->add_dye ramp_up Ramp Temperature to 130°C (1.5-2.0°C/min) add_dye->ramp_up hold Hold at 130°C for 45-60 min ramp_up->hold ramp_down Cool to 70°C (1.5-2.0°C/min) hold->ramp_down drain_dye Drain Dyebath ramp_down->drain_dye hot_rinse Hot & Cold Rinse drain_dye->hot_rinse rc_bath Prepare Clearing Bath (NaOH, Na₂S₂O₄, 70-80°C) hot_rinse->rc_bath rc_treat Treat for 15-20 min rc_bath->rc_treat neutralize Hot Rinse & Neutralize (Acetic Acid) rc_treat->neutralize final_rinse Final Cold Rinse & Dry neutralize->final_rinse finish Finished Fabric final_rinse->finish

Workflow for Polyester Dyeing and Reduction Clearing

Part 2: Dyeing of Nylon (Polyamide) Fibers

A More Accessible Fiber: The Nylon Dyeing Mechanism

Nylon fibers, while still hydrophobic, possess a more open and less crystalline structure than polyester.[18] This inherent accessibility, combined with a lower glass transition temperature, allows for successful dyeing with disperse dyes at lower temperatures, typically at the boil (95-100°C), without the need for high-pressure equipment.[19][20]

While disperse dyes do not interact with the amino end groups of the polyamide chain (as acid dyes do), the dyeing mechanism is still highly effective. The process is similar to that of polyester, involving adsorption and diffusion, but the energetic requirements are significantly lower.[21] Control of pH is still important; a slightly acidic to neutral pH (around 6-7) is often optimal for achieving good color yield and levelness.[19][22]

Protocol 3: Exhaust Dyeing of Nylon at Atmospheric Pressure

This protocol details the dyeing of nylon at the boil, a common laboratory method that does not require pressurized vessels.

Table 2: Key Parameters for Nylon Dyeing

ParameterRecommended ValueRationale
Dye Concentration0.5 - 2.0% (o.w.f)Suitable for light to medium shades on nylon with disperse dyes.[20]
Liquor Ratio1:30 - 1:50Ensures free movement of fabric and uniform dyeing.
pH6.0 - 7.0Optimal for disperse dye uptake on nylon without damaging the fiber.[20]
Dispersing Agent1.0 - 2.0 g/LPrevents dye agglomeration, which is crucial for level dyeing.[20]
Dyeing Temperature98 - 100°C (at the boil)Sufficient temperature to swell the nylon fiber for dye penetration.[22]
Dyeing Time45 - 60 minutes at the boilAllows for complete dye exhaustion and leveling.
Temperature Ramp Rate2.0 - 3.0°C / minuteA faster ramp rate is acceptable due to the lower dyeing temperature.

Experimental Protocol:

  • Dye Dispersion Preparation: Prepare the this compound dispersion as described in the polyester protocol (Section 1.2).

  • Dye Bath Setup:

    • Set up a laboratory beaker dyeing or similar atmospheric apparatus.

    • Fill the vessel with the required volume of water.

    • Add a dispersing agent (2.0 g/L) and adjust the pH to 6.0-7.0 using a suitable buffer (e.g., ammonium acetate) or dilute acetic acid.

    • Heat the bath to 40°C.[20]

  • Dyeing Procedure:

    • Introduce the pre-wetted nylon fabric sample.

    • Add the prepared dye dispersion.

    • Raise the temperature from 40°C to 100°C (at the boil) at a rate of 2.0-3.0°C/minute.

    • Maintain at the boil for 45-60 minutes with gentle agitation.

    • Cool the bath to 60°C before draining.

  • Post-Dyeing Soaping:

    • For light to medium shades, a simple soaping is usually sufficient to remove surface dye.

    • Prepare a fresh bath at 50°C containing 1.0 g/L of a non-ionic detergent.[20]

    • Wash the dyed fabric for 15-20 minutes.

    • Rinse thoroughly with warm and then cold water.

  • Drying: Air-dry or oven-dry the fabric.

Nylon_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Atmospheric Dyeing cluster_finishing Post-Treatment start Start prep_dye Prepare Dye Dispersion start->prep_dye prep_bath Prepare Dyebath (pH 6.0-7.0) start->prep_bath add_fabric Add Fabric & Dye at 40°C prep_dye->add_fabric prep_bath->add_fabric ramp_up Ramp Temperature to 100°C (2.0-3.0°C/min) add_fabric->ramp_up hold Hold at Boil for 45-60 min ramp_up->hold ramp_down Cool to 60°C hold->ramp_down drain_dye Drain Dyebath ramp_down->drain_dye rinse Warm Rinse drain_dye->rinse soaping Soaping at 50°C (15-20 min) rinse->soaping final_rinse Final Rinse & Dry soaping->final_rinse finish Finished Fabric final_rinse->finish

Workflow for Nylon Dyeing at Atmospheric Pressure

Part 3: Quality Evaluation of Dyed Fibers

The success of a dyeing procedure is quantified by its fastness properties. Standardized testing is crucial to ensure that the color will withstand the rigors of consumer use, such as washing, rubbing, and exposure to light.

Table 3: Standard Colorfastness Test Methods

Fastness PropertyStandard MethodDescription
Washing Fastness ISO 105-C06Assesses color loss and staining of adjacent fabrics during simulated laundering conditions.[23][24]
Rubbing Fastness ISO 105-X12Evaluates the transfer of color from the fabric surface to a standard white cloth under dry and wet conditions (crocking).[23][25]
Light Fastness ISO 105-B02Determines the resistance of the color to fading when exposed to an artificial light source that mimics sunlight.[23][25]
Perspiration Fastness ISO 105-E04Measures the color's resistance to the action of simulated acidic and alkaline perspiration.[23][24]

Evaluation is typically performed by comparing the change in color of the test specimen and the staining of adjacent multifiber strips against standard gray scales.

Conclusion

The successful laboratory dyeing of polyester and nylon with C.I. This compound hinges on a thorough understanding of the distinct properties of each fiber. Polyester demands a high-energy, high-temperature process to overcome its compact structure, followed by an essential reduction clearing step to achieve acceptable fastness. In contrast, nylon's more accessible morphology allows for effective dyeing under less stringent atmospheric conditions, with a simple soaping often being sufficient for post-treatment. For both fibers, meticulous control over pH, temperature ramping, and the use of appropriate auxiliaries are paramount to achieving reproducible, high-quality results suitable for scientific research and development.

References

Advanced Applications of Disperse Blue 3 in Materials Science and Polymer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Classic Dye for Advanced Materials

Disperse Blue 3, an anthraquinone-based dye, has long been a staple in the textile industry for its efficacy in coloring synthetic fibers such as polyester, acetate, and nylon.[1] Its robust chemical structure, characterized by the anthraquinone core, imparts excellent color fastness and stability.[2] While its traditional role has been primarily aesthetic, the inherent photophysical properties of the anthraquinone chromophore present significant opportunities for its application in advanced materials science and polymer research. This guide moves beyond conventional dyeing and explores the potential of this compound as a functional component in electro-optic devices, smart textiles, and advanced polymer composites. For researchers and materials scientists, this compound offers an accessible and cost-effective entry point into the development of novel functional materials. This document provides detailed application notes and adaptable protocols for integrating this compound into polymer matrices for these cutting-edge applications.

Physicochemical Properties of this compound

A comprehensive understanding of the properties of this compound is essential for its application in materials science.

PropertyValueSource
Chemical Formula C₁₇H₁₆N₂O₃[3]
Molecular Weight 296.32 g/mol [3]
CAS Number 2475-46-9[3]
Appearance Navy blue powder[4]
Solubility Insoluble in water; Soluble in acetone, ethanol, and benzene.[5][6]
Melting Point 187°C[7]

Application I: Dye-Doped Polymers for Electro-Optic Applications

The incorporation of chromophores with large dipole moments into polymer matrices is a cornerstone of creating materials with electro-optic (EO) properties. These materials can modulate the refractive index of light in response to an external electric field, making them suitable for applications such as optical switches and modulators.[8] While specific literature on this compound in this context is limited, its structural similarity to other well-studied disperse dyes, such as Disperse Red 1 (DR1), allows for the adaptation of established protocols.[5][8] The underlying principle involves aligning the dye molecules within a polymer host, typically poly(methyl methacrylate) (PMMA), through a process called electric field poling.[5]

Protocol 1: Fabrication of this compound-Doped PMMA Thin Films

This protocol details the preparation of guest-host polymer thin films where this compound is physically dispersed within a PMMA matrix.

Materials:

  • This compound powder

  • Poly(methyl methacrylate) (PMMA)

  • Chloroform (or another suitable solvent)

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Acetone and Isopropanol for cleaning

Equipment:

  • Spin coater

  • Hotplate or vacuum oven

  • Sonicator

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of PMMA in chloroform (e.g., 10% w/v). The concentration will influence the final film thickness.

    • Prepare a separate stock solution of this compound in chloroform.

    • Add the this compound stock solution to the PMMA solution to achieve the desired weight percentage (e.g., 5-15 wt%).

    • Stir the mixture on a magnetic stirrer until the this compound is fully dissolved, resulting in a homogenous solution.[8]

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sonicating them sequentially in acetone and then isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Film Deposition:

    • Dispense the this compound/PMMA solution onto the center of the cleaned ITO substrate.

    • Spin coat the solution at a speed and duration optimized for the desired film thickness (e.g., 1000-3000 rpm for 30-60 seconds). This will typically yield films of 1-5 µm thickness.[8]

  • Drying:

    • Transfer the coated substrate to a hotplate or into a vacuum oven.

    • Bake the film at a temperature below the glass transition temperature of PMMA (around 60-80°C) for 1-2 hours to completely remove the solvent.[8]

Protocol 2: Electric Field Poling of Dye-Doped Films

This protocol describes the corona poling method to induce a non-centrosymmetric alignment of the this compound chromophores, which is essential for achieving a macroscopic electro-optic effect.[8]

Equipment:

  • High-voltage power supply (5-10 kV)

  • Corona needle electrode

  • Heated stage with temperature controller

  • Grounding electrode (the ITO layer of the substrate)

Procedure:

  • Setup:

    • Place the this compound/PMMA film on the heated stage, with the ITO layer serving as the ground electrode.

    • Position the corona needle electrode approximately 1-2 cm above the polymer film.[8]

  • Poling Process:

    • Heat the sample to a temperature near the glass transition temperature of PMMA (approximately 105-115°C). This increases the mobility of the chromophores.[8]

    • Apply a high DC voltage (5-10 kV) to the needle electrode to create a corona discharge. This generates ions that deposit on the film's surface, creating a strong electric field across the film.[8]

    • Maintain the temperature and electric field for a set period (e.g., 30-60 minutes) to allow for chromophore alignment.

    • While the electric field is still applied, cool the sample to room temperature. This "freezes" the aligned orientation of the this compound molecules.

    • Turn off the high-voltage supply.

G cluster_prep Film Preparation cluster_poling Electric Field Poling prep_solution Prepare DB3/PMMA Solution spin_coat Spin Coat on ITO Substrate prep_solution->spin_coat bake Bake to Remove Solvent spin_coat->bake heat Heat to Tg bake->heat Transfer to Poling Setup apply_field Apply High Voltage heat->apply_field cool Cool Under Field apply_field->cool remove_field Remove Field cool->remove_field characterize Characterization remove_field->characterize Characterize EO Properties G cluster_synthesis Monomer Synthesis cluster_polymerization Copolymerization db3 This compound reaction1 Esterification Reaction db3->reaction1 meth_chloride Methacryloyl Chloride meth_chloride->reaction1 purify1 Purification reaction1->purify1 func_db3 Functionalized DB3 purify1->func_db3 Obtain Functional Monomer reaction2 Free-Radical Polymerization func_db3->reaction2 mma Methyl Methacrylate mma->reaction2 initiator Radical Initiator initiator->reaction2 purify2 Precipitation & Purification reaction2->purify2 final_polymer DB3-Copolymer purify2->final_polymer Yields Covalently-Bound Polymer

References

Application Note: Quantitative Analysis of Disperse Blue 3 in Industrial Wastewater

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Disperse Blue 3 (DB3), an anthraquinone-based dye, sees extensive use in the textile industry for dyeing synthetic fibers like polyester and acetate.[1][2] Its prevalence in manufacturing processes leads to its inevitable presence in industrial effluents. The discharge of DB3 into aquatic ecosystems is a significant environmental concern due to its potential for harmful effects on aquatic life and its recalcitrant nature, which makes it resistant to conventional wastewater treatment methods.[3][4] Furthermore, some disperse dyes and their degradation products are known to be potential carcinogens and can cause allergic skin reactions.[4][5] Therefore, the accurate and sensitive quantification of this compound in industrial wastewater is paramount for environmental monitoring, regulatory compliance, and the development of effective wastewater treatment technologies.

This application note provides a comprehensive guide for researchers, scientists, and environmental monitoring professionals on the quantitative analysis of this compound in industrial wastewater. We will delve into various analytical methodologies, from established chromatographic techniques to spectrophotometric and emerging electrochemical methods. The focus will be on providing not just step-by-step protocols but also the underlying scientific principles and rationale for experimental choices, ensuring a robust and validated analytical approach.

Analytical Methodologies: A Comparative Overview

The choice of an analytical method for this compound quantification is dictated by factors such as the required sensitivity, the complexity of the wastewater matrix, available instrumentation, and the specific goals of the analysis. Here, we discuss the most prominent techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of dyes in complex mixtures.[6] Its high resolution and sensitivity make it particularly suitable for analyzing industrial wastewater, which often contains a multitude of organic compounds. When coupled with a Diode Array Detector (DAD) or a mass spectrometer (MS), HPLC provides a high degree of selectivity and confidence in the identification and quantification of this compound.[5]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a non-polar C18 column is typically used (reversed-phase chromatography), where the dye is retained and then eluted by a polar mobile phase. The concentration of the dye is determined by measuring its absorbance at a specific wavelength using a DAD or by its mass-to-charge ratio using an MS detector.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique for the quantification of colored compounds like this compound.[7] It is a cost-effective method suitable for routine analysis, especially when the wastewater matrix is not overly complex.

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of this compound is determined by measuring the absorbance of the wastewater sample at its maximum absorption wavelength (λmax) and comparing it to a calibration curve prepared with known concentrations of the dye. However, the presence of other colored compounds or turbidity in the wastewater can lead to significant interference, often necessitating a pre-concentration or clean-up step.[8]

Electrochemical Sensors

Electrochemical sensors represent a rapidly advancing field for the detection of environmental pollutants.[9][10] These sensors offer advantages such as high sensitivity, rapid response times, portability for on-site analysis, and cost-effectiveness.[11]

Principle: Electrochemical sensors for dye detection typically rely on the electrochemical oxidation or reduction of the dye molecule at the surface of a modified electrode.[11] The resulting current or potential change is proportional to the concentration of the dye. The selectivity of the sensor can be enhanced by modifying the electrode surface with specific nanomaterials or polymers that facilitate the electron transfer process for the target analyte.[12]

Sample Collection and Preparation

The integrity of the analytical results is critically dependent on proper sample collection and preparation. The goal is to obtain a representative sample and to extract this compound from the complex wastewater matrix while minimizing interferences.

Sample Collection Protocol
  • Container: Use clean glass or high-density polyethylene (HDPE) bottles.

  • Sampling Technique: Collect composite samples over a defined period (e.g., 6-24 hours) to account for variations in effluent composition.[13] If grab samples are taken, the time and location should be well-documented.

  • Preservation: Cool the samples to 4°C immediately after collection to minimize microbial degradation of the dye.[13]

  • Storage: Analyze the samples as soon as possible. If storage is necessary, keep them in the dark at 4°C for no longer than 72 hours.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used and effective technique for the pre-concentration and clean-up of dye samples from aqueous matrices.[14] It offers high recovery rates and the ability to handle large sample volumes.

Rationale: The choice of the SPE sorbent is crucial. For this compound, a non-polar sorbent like C18 is effective due to the dye's relatively non-polar nature. The sorbent retains the dye while allowing more polar impurities to pass through. The dye is then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample.

dot

SPE_Workflow cluster_sample_prep Solid-Phase Extraction (SPE) Workflow Wastewater Wastewater Sample Condition Condition SPE Cartridge (e.g., Methanol, Water) Load Load Sample Condition->Load 1. Wash Wash Cartridge (e.g., Water/Methanol mixture) to remove interferences Load->Wash 2. Elute Elute this compound (e.g., Acetonitrile or Methanol) Wash->Elute 3. Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate 4. Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute 5. Analysis Analysis (HPLC/Spectrophotometry) Reconstitute->Analysis 6.

Caption: Workflow for Solid-Phase Extraction of this compound.

Detailed Analytical Protocols

Protocol 1: Quantitative Analysis by HPLC-DAD

This protocol provides a robust method for the separation and quantification of this compound in industrial wastewater.

1. Instrumentation and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[15]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate.[5]

  • Ultrapure water.

  • This compound analytical standard.

2. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of ammonium acetate buffer and acetonitrile.[5] Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 100 mg/L).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Chromatographic Conditions

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 30 °C.[5]

  • DAD Wavelength: Monitor at the λmax of this compound (typically around 550-600 nm, to be determined by scanning the standard).

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared wastewater samples.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

dot

HPLC_Analysis_Workflow cluster_hplc_workflow HPLC-DAD Analysis Workflow Start Start Prepare_Solutions Prepare Mobile Phase and Calibration Standards Start->Prepare_Solutions Equilibrate Equilibrate HPLC System Prepare_Solutions->Equilibrate Inject_Standards Inject Calibration Standards Equilibrate->Inject_Standards Inject_Samples Inject Prepared Samples Inject_Standards->Inject_Samples Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Process_Data Process Data: Integrate Peak Areas Acquire_Data->Process_Data Calibration_Curve Construct Calibration Curve Process_Data->Calibration_Curve Quantify Quantify this compound in Samples Calibration_Curve->Quantify End End Quantify->End

Caption: Step-by-step workflow for HPLC-DAD analysis.

Protocol 2: Quantitative Analysis by UV-Visible Spectrophotometry

This protocol is suitable for a rapid and cost-effective estimation of this compound concentration.

1. Instrumentation and Reagents

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Methanol (analytical grade).

  • This compound analytical standard.

2. Preparation of Solutions

  • Standard Stock Solution: Prepare a 100 mg/L stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ultrapure water to concentrations ranging from, for example, 1 to 20 mg/L.

3. Analysis Procedure

  • Turn on the spectrophotometer and allow it to warm up.

  • Determine the λmax of this compound by scanning a standard solution across the visible spectrum (400-800 nm).

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using a blank (ultrapure water).

  • Measure the absorbance of each calibration standard and the prepared wastewater samples.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation and Quality Control

To ensure the reliability and accuracy of the analytical results, it is essential to validate the chosen method.[15] Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) value of >0.99 is generally considered acceptable.[7]

  • Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample and the recovery percentage is calculated. Recoveries between 80-120% are typically acceptable.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). A %RSD of <15% is often desired.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) Typically >0.999[15]Good, but matrix dependentTypically >0.99[14]
Accuracy (% Recovery) 96.0 - 102.6% for various azo dyes[15]Can be high for simple matrices70% to >100% for various disperse dyes[14]
Precision (%RSD) 0.16 - 2.01% for various azo dyes[15]Generally higher %RSD<15%[14]
Limit of Detection (LOD) 0.01 - 0.04 mg/kg for various azo dyes[15]Generally in the µg/mL to ng/mL range[8]As low as 2.0 ng/L for some disperse dyes[14]
Limit of Quantification (LOQ) 0.04 - 0.12 mg/kg for various azo dyes[15]Typically in the µg/mL range[8]As low as 8.0 ng/L for some disperse dyes[14]

Table 1: Typical Performance Characteristics of Analytical Methods for Disperse Dyes.

Conclusion

The quantitative analysis of this compound in industrial wastewater is a critical task for environmental protection and regulatory oversight. This application note has provided a detailed overview of robust analytical methodologies, including HPLC-DAD and UV-Visible spectrophotometry, complete with step-by-step protocols and the scientific rationale behind them. The importance of proper sample collection, preparation, and method validation has been emphasized to ensure the generation of accurate and reliable data. By implementing these protocols and quality control measures, researchers and environmental professionals can confidently monitor the levels of this compound in industrial effluents, contributing to safer and cleaner water resources.

References

Spectrophotometric Determination of Disperse Blue 3: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Disperse Blue 3 Quantification

This compound (C.I. 61505), a prominent member of the anthraquinone class of dyes, is integral to the coloration of synthetic textiles, particularly polyester, due to its vibrant blue hue and good sublimation fastness.[1][2][3] Its molecular structure, 1-((2-hydroxyethyl)amino)-4-(methylamino)anthracene-9,10-dione, imparts a non-ionic character, rendering it sparingly soluble in water but soluble in organic solvents like acetone, ethanol, and methanol.[1] Accurate quantification of this compound is paramount across various stages of the product lifecycle—from ensuring the quality and consistency of dye batches in manufacturing to monitoring its presence in textile effluents for environmental compliance and assessing its stability in finished products.

This comprehensive guide delineates a robust and reliable spectrophotometric methodology for the determination of this compound concentration. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a rapid, cost-effective, and accessible analytical technique for the quantitative analysis of chromophoric compounds like this compound.[4] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and quality control, providing a foundational framework for accurate and reproducible measurements.

Principle of the Method: Harnessing the Beer-Lambert Law

The quantification of this compound via spectrophotometry is predicated on the Beer-Lambert Law. This fundamental principle posits a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The law is mathematically expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant unique to the substance at a specific wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (in mol·L⁻¹).

By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), and using a calibration curve constructed from standards of known concentrations, the concentration of an unknown sample can be accurately determined.

Instrumentation and Materials

Instrumentation
  • UV-Visible Spectrophotometer (double beam recommended for stability)

  • Analytical Balance (readable to 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (Class A) and micropipettes

  • Quartz cuvettes (1 cm path length)

  • pH meter

Reagents and Solvents
  • This compound analytical standard (purity ≥ 98%)

  • Methanol (HPLC grade or equivalent)

  • Dimethylformamide (DMF, analytical grade) - for extraction

  • Deionized water

Experimental Protocols

Protocol 1: Determination of Maximum Wavelength (λmax)

The causality behind determining the λmax lies in achieving maximum sensitivity and minimizing the impact of minor fluctuations in the spectrophotometer's wavelength accuracy. Measurement at the λmax provides the highest absorbance value for a given concentration, thereby enhancing the signal-to-noise ratio.

  • Preparation of a Dilute Standard Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol to create a stock solution. Further dilute this stock solution to obtain a final concentration of approximately 5-10 µg/mL.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Blanking: Fill a quartz cuvette with methanol (the solvent blank) and place it in the reference beam (for a double-beam instrument) or use it to zero the instrument.

  • Spectral Scan: Fill a clean cuvette with the dilute this compound solution. Scan the absorbance of the solution across the visible spectrum, typically from 400 nm to 800 nm.

  • Identification of λmax: Identify the wavelength(s) at which the maximum absorbance is observed. For this compound, prominent peaks are expected around 594 nm and 640 nm. The most intense and well-defined peak should be selected for quantitative analysis.

Protocol 2: Preparation of Standard Solutions and Calibration Curve Construction

A calibration curve is a self-validating system; its linearity (indicated by a high coefficient of determination, R²) confirms that the instrumental response is directly proportional to the analyte concentration within the tested range.

  • Preparation of a Stock Solution: Accurately weigh approximately 25 mg of this compound standard and quantitatively transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This will be your primary stock solution.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of varying concentrations. A typical concentration range for the calibration curve could be 1 µg/mL to 20 µg/mL.

  • Spectrophotometric Measurement: Set the spectrophotometer to the predetermined λmax. Measure the absorbance of each standard solution, starting from the least concentrated, using methanol as the blank.

  • Plotting the Calibration Curve: Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

  • Linear Regression Analysis: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be recorded. An R² value of ≥ 0.999 is indicative of excellent linearity.

Workflow for Spectrophotometric Analysis of this compound

Spectrophotometric_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound in Methanol) prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards measure_abs Measure Absorbance of Standards & Sample prep_standards->measure_abs prep_sample Prepare Sample Solution (Extraction & Dilution) prep_sample->measure_abs det_lambda_max Determine λmax det_lambda_max->measure_abs plot_cal_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_cal_curve lin_reg Linear Regression (y = mx + c, R²) plot_cal_curve->lin_reg calc_conc Calculate Sample Concentration lin_reg->calc_conc

Caption: Experimental workflow for the quantification of this compound.

Protocol 3: Sample Preparation from a Polyester Textile Matrix

The primary challenge in analyzing dyes from textiles is their efficient extraction from the fiber matrix. Disperse dyes are held within the amorphous regions of polyester fibers by hydrophobic interactions. Therefore, a solvent that can swell the polyester fibers and solubilize the dye is required.

  • Sample Acquisition: Obtain a representative sample of the dyed polyester fabric. Cut the fabric into small pieces (approximately 2-3 mm).

  • Extraction: Accurately weigh approximately 100 mg of the cut fabric and place it into a glass vial. Add 10 mL of dimethylformamide (DMF).

  • Heating and Agitation: Seal the vial and place it in a heating block or water bath at 80-100°C for 30-60 minutes with occasional agitation. This elevated temperature facilitates the swelling of the polyester fibers and the dissolution of the dye.

  • Cooling and Filtration: Allow the vial to cool to room temperature. Filter the extract through a 0.45 µm syringe filter to remove any fibrous material.

  • Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded for the final concentration calculation.

  • Measurement: Measure the absorbance of the diluted sample extract at the predetermined λmax against a methanol blank.

Data Analysis and Interpretation

The concentration of this compound in the diluted sample extract can be calculated using the linear regression equation obtained from the calibration curve:

Concentration (µg/mL) = (Absorbance - y-intercept) / slope

To determine the concentration in the original, undiluted extract and subsequently in the solid textile sample, the following calculations are necessary:

Concentration in original extract (µg/mL) = Concentration in diluted sample × Dilution Factor

Concentration in textile (µg/mg) = (Concentration in original extract × Volume of extract) / Weight of textile sample

Data Presentation
Parameter Value Comment
λmax 594 nm (and a secondary peak at 640 nm)Use the most intense peak for quantification.
Solvent MethanolEnsure HPLC grade for minimal interference.
Calibration Range 1 - 20 µg/mLShould encompass the expected sample concentration.
R² of Calibration Curve ≥ 0.999Indicates excellent linearity.
Extraction Solvent Dimethylformamide (DMF)Effective for extracting disperse dyes from polyester.
Extraction Temperature 80 - 100 °CFacilitates fiber swelling and dye dissolution.

Method Validation

For the method to be considered trustworthy and authoritative, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.The spectrum of the sample should be comparable to that of the standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.999
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.98-102% recovery of spiked samples.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 × (Standard Deviation of the y-intercept / Slope of the calibration curve).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 × (Standard Deviation of the y-intercept / Slope of the calibration curve).

Logical Relationship of Method Validation Parameters

Validation_Parameters Method Validated Spectrophotometric Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interdependence of key validation parameters for the analytical method.

Troubleshooting

Issue Potential Cause Solution
Non-linear calibration curve - Inaccurate dilutions- Concentration range too wide- Instrumental malfunction- Use calibrated pipettes and volumetric flasks- Narrow the concentration range- Check spectrophotometer performance
Poor reproducibility - Inconsistent sample preparation- Temperature fluctuations- Cuvette contamination- Standardize all steps of the protocol- Allow solutions to reach room temperature- Thoroughly clean cuvettes between measurements
High background absorbance - Contaminated solvent- Interfering substances from sample matrix- Use high-purity solvents- Include a matrix blank in the analysis- Consider further sample cleanup steps
No or low absorbance reading - Incorrect wavelength setting- Sample too dilute- Incomplete extraction- Verify the λmax- Prepare a more concentrated sample- Optimize extraction time and temperature

Conclusion

The spectrophotometric method detailed in this application note provides a reliable and efficient means for the quantitative determination of this compound. By adhering to the outlined protocols for instrument setup, standard preparation, sample extraction, and data analysis, researchers and quality control professionals can obtain accurate and reproducible results. The principles of method validation discussed herein are crucial for ensuring the scientific integrity and trustworthiness of the generated data, making this guide an authoritative resource for the analysis of this important textile dye.

References

Application Notes and Protocols for the Forensic Identification of Textile Fibers Using Disperse Blue 3

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Witness on the Thread

In the realm of forensic science, trace evidence often speaks the loudest. Among the various forms of microscopic evidence, textile fibers are a cornerstone of investigations, linking suspects to crime scenes with silent tenacity. The color of a fiber is one of its most critical identifying characteristics. Disperse Blue 3, an anthraquinone-based dye, is widely used for coloring synthetic textiles, particularly polyester, due to its vibrant shade and good fastness properties.[1] Consequently, its identification on a questioned fiber can provide a powerful associative link.

These application notes provide a comprehensive guide for forensic researchers and scientists on the principles and methodologies for the identification of this compound in textile fibers. We will delve into the underlying chemistry of disperse dyeing, followed by detailed, field-proven protocols for fiber dyeing, microspectrophotometry (MSP), and thin-layer chromatography (TLC).

The Chemistry of Disperse Dyes: A Physical Embrace

Unlike reactive dyes that form strong covalent bonds with natural fibers, disperse dyes, including this compound, have a low aqueous solubility and interact with hydrophobic synthetic fibers through a physical absorption process.[2][3] The dyeing mechanism is a multi-stage process driven by temperature and the dye's affinity for the fiber over the aqueous dye bath.[4][5]

The process can be summarized as follows:

  • Dispersion: The sparingly soluble this compound is finely ground and dispersed in an aqueous bath with the aid of a dispersing agent to prevent aggregation.[6][7]

  • Adsorption: As the temperature of the dye bath increases, the kinetic energy of the dye molecules rises, and the amorphous regions of the polyester fibers begin to swell.[4][6] This allows the non-ionic dye molecules to overcome the forces holding them in the aqueous dispersion and adsorb onto the fiber surface.

  • Diffusion: At elevated temperatures, typically between 105-140°C for high-temperature dyeing, the polymer chains within the fiber become more mobile, creating temporary voids.[6] This facilitates the diffusion of the smaller this compound molecules from the surface into the amorphous regions of the fiber's interior.[4]

  • Fixation: Upon cooling, the fiber structure contracts, physically entrapping the dye molecules within the polymer matrix.[2] These entrapped molecules are held in place by weak intermolecular forces, such as van der Waals forces and hydrogen bonds.[4]

This dyeing mechanism underscores the importance of precise temperature and pH control to achieve consistent and reproducible coloration, a critical factor in forensic comparisons.

Experimental Protocols

The following protocols are designed to provide a robust framework for the analysis of textile fibers dyed with this compound.

Part 1: Controlled Dyeing of Reference Fibers

To establish a baseline for comparison, it is essential to dye reference textile fibers (e.g., undyed polyester) with a known concentration of this compound.

Materials:

  • This compound dye powder

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid (glacial)

  • Undyed polyester fibers

  • Distilled water

  • Beakers

  • Hot plate with magnetic stirrer

  • Thermometer

  • pH meter or pH strips

Protocol:

  • Dye Bath Preparation:

    • For a 1% "on weight of fiber" (owf) dyeing, weigh 0.01 g of this compound for every 1 g of polyester fiber.

    • Create a paste of the dye powder with a small amount of a dispersing agent (e.g., 1 g/L).[6]

    • Gradually add hot distilled water to the paste while stirring to form a smooth dispersion.

    • Transfer the dispersion to a beaker containing the required volume of distilled water for the desired liquor ratio (e.g., 1:50).

  • Dyeing Procedure (High-Temperature Method):

    • Introduce the undyed polyester fibers into the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3][6][8]

    • Gradually raise the temperature of the dye bath to 130°C while stirring continuously. Maintain this temperature for 60 minutes.[6]

    • After 60 minutes, turn off the heat and allow the dye bath to cool slowly to approximately 70°C.

    • Remove the dyed fibers and rinse them thoroughly with cold water.

  • Reduction Clearing (Post-Treatment):

    • Prepare a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide in water.

    • Immerse the rinsed fibers in this solution at 60-80°C for 15-20 minutes to remove any surface-adhering dye particles.

    • Rinse the fibers thoroughly with hot water, followed by a cold water rinse.

    • Allow the fibers to air dry completely.

Table 1: Key Parameters for High-Temperature Dyeing of Polyester with this compound

ParameterRecommended ValueRationale
Dye Concentration1% (owf)Provides a sufficient color depth for analysis.
Dispersing Agent1 g/LEnsures a stable and uniform dye dispersion.[6]
pH4.5 - 5.5Optimizes dye uptake and stability.[3][6][8]
Temperature130°CFacilitates fiber swelling and dye diffusion into the polyester matrix.[6]
Time60 minutesAllows for sufficient dye penetration and fixation.[6]
Reduction Clearing2 g/L Sodium Hydrosulfite, 2 g/L Sodium HydroxideRemoves excess surface dye, improving colorfastness and ensuring analysis of only absorbed dye.
Part 2: Microspectrophotometry (MSP) Analysis

MSP is a non-destructive technique that measures the absorption of light by a single fiber across a range of wavelengths, providing an objective assessment of its color.[9]

Materials:

  • Microspectrophotometer (MSP) with a visible light source (e.g., tungsten-halogen lamp)

  • Microscope slides (quartz slides for UV-Vis analysis) and coverslips

  • Mounting medium (e.g., glycerol or a suitable refractive index oil)

  • Reference dyed fibers (from Part 1)

  • Questioned fibers

Protocol:

  • Sample Preparation:

    • Place a single fiber on a clean microscope slide.

    • Add a drop of the mounting medium over the fiber.

    • Carefully place a coverslip over the medium, avoiding air bubbles.

    • Prepare the reference and questioned fibers in the same manner.[9]

  • Instrument Setup and Calibration:

    • Turn on the MSP and allow the lamp to stabilize.

    • Perform daily performance checks, including wavelength and photometric accuracy, according to your laboratory's standard operating procedures.

  • Data Acquisition:

    • Place the prepared slide on the microscope stage.

    • Using the microscope, bring the fiber into focus.

    • Select a clean, representative area of the fiber for analysis.

    • Acquire a background spectrum from a clear area of the slide.

    • Acquire the absorbance spectrum of the fiber over the visible range (e.g., 400-750 nm). For a more comprehensive analysis, the UV range (200-400 nm) can also be included, though this may require specialized optics.[1]

    • Acquire multiple spectra from different locations on the same fiber and from different fibers of the same sample to assess color uniformity.

  • Data Analysis:

    • Compare the absorbance spectra of the questioned fibers with those of the reference fibers.

    • Look for consistencies in the peak wavelengths (λmax), the overall shape of the spectral curve, and the relative peak intensities.

Diagram 1: Microspectrophotometry (MSP) Workflow

MSP_Workflow cluster_prep Sample Preparation cluster_analysis MSP Analysis cluster_output Output Fiber Single Fiber Slide Microscope Slide Fiber->Slide Place on Mount Mounting Medium Slide->Mount Add MSP Microspectrophotometer Mount->MSP Analyze Spectrum Acquire Absorbance Spectrum MSP->Spectrum Comparison Compare Spectra (Questioned vs. Reference) Spectrum->Comparison Result Identification/ Exclusion Comparison->Result

Caption: Workflow for the analysis of single textile fibers using microspectrophotometry.

Part 3: Thin-Layer Chromatography (TLC) of Extracted Dye

TLC is a destructive but highly informative technique used to separate the components of a dye mixture.[10] This can be particularly useful for differentiating fibers that appear visually and spectrally similar but are colored with different dye formulations.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing tank

  • Solvent for dye extraction (e.g., a mixture of pyridine and water, or dimethylformamide)

  • Eluent (mobile phase) - a mixture of solvents such as toluene, pyridine, and acetic acid in appropriate ratios.

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Reference dyed fibers

  • Questioned fibers

Protocol:

  • Dye Extraction:

    • Place a small bundle of fibers (or a single fiber if sample size is limited) into a small test tube.

    • Add a minimal amount of the extraction solvent (e.g., 50-100 µL).

    • Seal the tube and heat it in a heating block or water bath to facilitate dye extraction. The temperature and time will depend on the solvent used.

    • Allow the tube to cool and centrifuge to pellet the fiber debris.

    • Carefully collect the supernatant containing the extracted dye.

  • TLC Plate Preparation and Spotting:

    • Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.[11]

    • Using a capillary tube, carefully spot the extracted dye solution onto the origin line. Keep the spots small and concentrated by applying small amounts and allowing the solvent to evaporate between applications.[11]

    • Spot the extracted dye from the reference fibers on the same plate for direct comparison.

  • Development:

    • Pour the eluent into the developing tank to a depth of about 0.5 cm.

    • Place a piece of filter paper in the tank to saturate the atmosphere with solvent vapors.

    • Carefully place the TLC plate into the tank, ensuring the origin line is above the solvent level.[11]

    • Cover the tank and allow the solvent to ascend the plate by capillary action.

  • Visualization and Analysis:

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[11]

    • Allow the plate to dry completely.

    • Visualize the separated dye components under visible and UV light.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the Rf values and the colors of the spots from the questioned fiber extract with those of the reference fiber extract.

Diagram 2: Thin-Layer Chromatography (TLC) Process

TLC_Process cluster_extraction Dye Extraction cluster_tlc TLC Analysis cluster_results Results Fibers Fiber Sample Solvent Extraction Solvent Fibers->Solvent Add Extract Dye Extract Solvent->Extract Heat & Centrifuge Spotting Spot Extract on TLC Plate Extract->Spotting Development Develop in Solvent Tank Spotting->Development Visualization Visualize Separated Dyes Development->Visualization Rf_Value Calculate Rf Values Visualization->Rf_Value Comparison Compare with Reference Rf_Value->Comparison

References

Application Notes and Protocols: Disperse Blue 3 as a Model Pollutant for Advanced Oxidation Process Studies

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Disperse Blue 3 in Environmental Remediation Studies

This compound, an anthraquinone dye, serves as a crucial model pollutant in the evaluation of Advanced Oxidation Processes (AOPs) for wastewater treatment.[1][2] Its complex aromatic structure and low water solubility are characteristic of recalcitrant organic pollutants found in textile industry effluents, making it an ideal candidate for assessing the efficacy of various degradation technologies.[3][4][5] The persistent nature and potential toxicity of such dyes necessitate the development of robust and efficient removal methods.[6][7] AOPs, which rely on the generation of highly reactive hydroxyl radicals (•OH), have emerged as a promising technology for the complete mineralization of these persistent organic pollutants into less harmful substances like CO2 and water.[8][9]

This comprehensive guide provides detailed application notes and standardized protocols for utilizing this compound in AOP studies. It is designed to equip researchers with the necessary framework to conduct reproducible and insightful experiments for evaluating and optimizing various AOPs, including Fenton, photo-Fenton, ozonation, and photocatalysis.

PART 1: Physicochemical Properties and Rationale for Use

A thorough understanding of the physicochemical properties of this compound is paramount for designing effective AOP studies.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₇H₁₆N₂O₃[3]
Molecular Weight296.32 g/mol [1]
CAS Number2475-46-9[3]
AppearanceBright blue powder[3]
SolubilitySoluble in acetone, ethanol; slightly soluble in carbon tetrachloride; insoluble in water.[3][5]
Maximum Absorbance (λmax)~630 nm[10]

The rationale for selecting this compound as a model pollutant is multifaceted:

  • Structural Complexity: Its anthraquinone core with amino and hydroxyl substituents is representative of a class of dyes known for their resistance to conventional biological treatment methods.[11][12]

  • Color Intensity: The strong color of this compound allows for straightforward and rapid monitoring of the decolorization process using UV-Vis spectrophotometry, providing a primary indicator of degradation.

  • Commercial Relevance: As a widely used disperse dye, its degradation is of direct industrial and environmental significance.

PART 2: Experimental Protocols for AOP Studies

This section outlines detailed, step-by-step methodologies for key experiments involving the degradation of this compound by various AOPs.

Preparation of this compound Stock Solution

Rationale: The low aqueous solubility of this compound necessitates the use of a co-solvent for preparing a concentrated stock solution. This ensures accurate and reproducible dilutions for experimental trials.

Protocol:

  • Accurately weigh a predetermined amount of this compound powder (e.g., 100 mg).

  • Dissolve the powder in a minimal amount of a suitable organic solvent, such as methanol or acetone. AccuStandard, for instance, provides a certified solution of this compound in methanol.[13]

  • Once fully dissolved, bring the solution to the final desired volume (e.g., 100 mL) with deionized water in a volumetric flask.

  • This stock solution can then be diluted with deionized water to achieve the desired initial dye concentrations for the experiments.

General Experimental Workflow for AOP Studies

The following diagram illustrates a generalized workflow applicable to most AOP experiments with this compound.

AOP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Dye Prepare this compound Stock Solution Add_Dye Add Diluted Dye Solution Prep_Dye->Add_Dye Prep_Reagents Prepare AOP Reagents/Catalyst Add_Reagents Add AOP Reagents/ Catalyst Prep_Reagents->Add_Reagents Setup Set up Reactor (e.g., Beaker, Photoreactor) Setup->Add_Dye Add_Dye->Add_Reagents Initiate Initiate Reaction (e.g., UV Light, O₃ Gas) Add_Reagents->Initiate Sampling Collect Samples at Time Intervals Initiate->Sampling UV_Vis UV-Vis Spectrophotometry (Decolorization) Sampling->UV_Vis TOC TOC Analysis (Mineralization) Sampling->TOC LC_MS LC-MS/GC-MS (Intermediate Products) Sampling->LC_MS Degradation_Pathway DB3 This compound (Anthraquinone Structure) Intermediates Aromatic Intermediates (e.g., phthalic acid, benzoic acid derivatives) DB3->Intermediates •OH Attack (Chromophore Cleavage) Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

References

Application Note: Characterization of Disperse Blue 3 Using Advanced Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Disperse Blue 3 is a synthetic anthraquinone dye widely used in the textile industry for dyeing polyester and acetate fibers.[1] Its detection and characterization are critical due to its potential as a skin allergen and its environmental persistence.[2] This application note provides a comprehensive guide for the characterization of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We present detailed protocols for sample preparation from textile matrices, optimized LC-MS and tandem mass spectrometry (MS/MS) methods for unambiguous identification, and a discussion on the interpretation of mass spectral data. These methodologies are designed for researchers in analytical chemistry, environmental science, and textile quality control, offering robust and reliable workflows for the sensitive and selective analysis of this important dye.

Introduction

Disperse dyes, including this compound, are non-ionic, low molecular weight colorants with limited water solubility.[1] Their small, planar structure facilitates diffusion into the amorphous regions of synthetic fibers like polyester.[1] However, concerns regarding the allergenic potential of several disperse dyes have led to increased regulatory scrutiny and the need for precise analytical methods.[2] Mass spectrometry, particularly when coupled with a separation technique like high-performance liquid chromatography (HPLC), has become an indispensable tool for the analysis of these dyes.[3] LC-MS offers high sensitivity and selectivity, enabling the confident identification and quantification of target compounds even in complex matrices.[2][4]

This guide details an advanced LC-MS/MS protocol for the characterization of this compound. We will cover the foundational principles of the techniques employed, provide step-by-step experimental procedures, and explain the rationale behind key methodological choices to ensure both accuracy and reproducibility.

Chemical Structure and Properties of this compound

  • Chemical Name: 1,4-bis(methylamino)anthracene-9,10-dione

  • Molecular Formula: C₁₇H₁₆N₂O₃[1]

  • Monoisotopic Mass: 296.12 g/mol [5]

  • Structure:

    alt text

    (Image Source: PubChem CID 17191)

Principles of LC-MS for Dye Analysis

The analysis of this compound is optimally performed using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

  • Liquid Chromatography (LC): LC separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase column (e.g., C18) is effective, where the non-polar dye is retained on the column and eluted by a gradient of increasing organic solvent concentration.[6]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules like many dyes.[7] It transfers ions from a liquid solution into the gas phase by applying a high voltage to a liquid spray. For this compound, positive ion mode ESI is highly effective, generating the protonated molecule [M+H]⁺.[8]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful technique for structural elucidation and confirmation.[9] A specific ion (the precursor ion, e.g., the [M+H]⁺ of this compound) is selected, subjected to fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions (product ions) are detected.[9][10] This fragmentation pattern serves as a highly specific "fingerprint" for the molecule.[9]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction from Textile Fibers

The goal of this protocol is to efficiently extract this compound from a textile matrix with minimal degradation. Methanol is an effective solvent for this purpose.[6]

Materials:

  • Textile sample (e.g., polyester fabric)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • 0.22 µm PTFE syringe filters

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Comminution: Cut approximately 1.0 g of the textile sample into small pieces (~2x2 mm) to maximize the surface area for extraction.

  • Solvent Extraction: Place the cut sample into a glass conical flask. Add 20 mL of methanol.[6]

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 50 °C for 30 minutes to facilitate the desorption of the dye from the fibers.[6][11]

  • Centrifugation: Transfer the extract to a centrifuge tube and centrifuge at 10,000 rpm for 10 minutes to pellet any suspended fiber fragments.[6]

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Concentration & Reconstitution: Evaporate the methanol extract to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water.[6] This step ensures the final sample is compatible with the reversed-phase LC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any remaining particulate matter. The sample is now ready for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the separation and detection of this compound using a standard HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Instrumentation and Columns:

  • LC System: Agilent 1100 HPLC or equivalent.[1]

  • Mass Spectrometer: SCIEX Triple Quad 4500 or equivalent triple quadrupole or Q-TOF system.[8]

  • Column: ZORBAX XDB-C8, 50 mm × 2.1 mm × 1.8 µm, or equivalent reversed-phase column.[1]

LC Parameters:

ParameterValueRationale
Mobile Phase A Water + 5 mM Ammonium Acetate + 0.1% Formic AcidAmmonium acetate and formic acid are volatile additives that aid in protonation for positive mode ESI and improve chromatographic peak shape.[8]
Mobile Phase B AcetonitrileA common organic solvent for reversed-phase chromatography with good elution strength for disperse dyes.[1]
Gradient 40% B to 60% B over 6 minutesA gradient elution is necessary to effectively elute the moderately non-polar dye from the C8 column while separating it from more polar or non-polar impurities.[1]
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing good separation efficiency.[6]
Column Temp. 55 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.[1]
Injection Vol. 5 µLA small injection volume minimizes band broadening on the column.

MS Parameters (Positive ESI Mode):

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound contains basic nitrogen atoms (secondary amines) that are readily protonated in the ESI source.[8]
IonSpray Voltage +5500 VA high voltage is applied to the ESI needle to generate a fine spray of charged droplets.[8]
Source Temp. 550 °CA heated source aids in the desolvation of droplets, facilitating the release of gas-phase ions.[8]
Scan Mode Full Scan (MS1) & Product Ion Scan (MS/MS)A full scan is used to identify the precursor ion. A product ion scan is used to generate the fragmentation pattern for structural confirmation.
Precursor Ion m/z 297.1This corresponds to the protonated molecule of this compound, [C₁₇H₁₆N₂O₃ + H]⁺.[2][4]
Collision Gas Nitrogen or ArgonInert gas used to induce fragmentation in the collision cell.
Collision Energy 20-40 eV (optimization required)The energy applied to accelerate the precursor ion into the collision gas. This must be optimized to achieve a rich fragmentation spectrum.

Data Analysis and Interpretation

4.1. Identification of this compound

  • Extracted Ion Chromatogram (XIC): In the full scan data, extract the chromatogram for the theoretical m/z of the protonated molecule, which is 297.12.[2] A peak at the expected retention time for this compound confirms its presence.

  • Mass Spectrum: The mass spectrum under the chromatographic peak should show a dominant ion at m/z 297.1.

4.2. MS/MS Fragmentation Analysis for Confirmation

The fragmentation of the precursor ion (m/z 297.1) provides definitive structural confirmation. The collision-induced dissociation of protonated this compound is expected to yield several characteristic product ions.

Expected Fragmentation Pathway: The structure of this compound features an anthraquinone core with two N-methylamino substituents and a hydroxyethylamino group. The most probable fragmentation sites are the C-N bonds and the hydroxyethyl side chain.

  • Precursor Ion: [M+H]⁺ = m/z 297.1

  • Key Product Ions: Based on NIST library data, major fragments are observed at m/z 265, 252, and 253.[5]

    • Loss of Methanol (-32 Da): A potential loss from the structure could lead to a fragment at m/z 265.

    • Loss of a Hydroxyethyl Group (-45 Da): Cleavage of the C-N bond connecting the hydroxyethylamino group can result in a fragment at m/z 252.[5]

Table of Expected Ions:

Ion DescriptionTheoretical m/z
[M+H]⁺ (Precursor) 297.12
Product Ion 1 265.11
Product Ion 2 252.09
Product Ion 3 253.09

The presence of these product ions in the MS/MS spectrum at the correct retention time provides a very high degree of confidence in the identification of this compound.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Weigh & Cut Textile Sample (1g) s2 2. Methanol Extraction (20mL, 50°C, 30 min) s1->s2 s3 3. Centrifuge (10,000 rpm, 10 min) s2->s3 s4 4. Concentrate & Reconstitute (1mL) s3->s4 s5 5. Filter (0.22 µm) s4->s5 a1 Inject into LC-MS s5->a1 a2 C8 Column Separation a1->a2 a3 Positive ESI Ionization a2->a3 a4 MS1 Scan (m/z 100-600) a3->a4 a5 MS/MS of m/z 297.1 a4->a5 d1 Extract Ion Chromatogram (XIC for m/z 297.1) a5->d1 d2 Analyze MS/MS Spectrum d1->d2 d3 Confirm Fragments (m/z 265, 252, 253) d2->d3 d4 Confirm Identification d3->d4

Caption: Workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

G precursor This compound Precursor Ion [M+H]⁺ m/z 297.1 frag1 Product Ion m/z 265.1 precursor->frag1  Loss of -CH₄O  (-32 Da) frag2 Product Ion m/z 252.1 precursor->frag2  Loss of -C₂H₅NO  (-59 Da)

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

The LC-ESI-MS/MS methodology presented in this application note provides a robust, sensitive, and highly selective protocol for the characterization of this compound. The combination of chromatographic separation with tandem mass spectrometry allows for confident identification, even from complex textile matrices. The detailed sample preparation and instrumental parameters serve as a validated starting point for laboratories involved in consumer product safety, environmental monitoring, and textile research. Proper optimization of collision energy is crucial for obtaining informative MS/MS spectra, which are the cornerstone of definitive structural confirmation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Disperse Blue 3 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Disperse Blue 3. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges associated with this compound in in vitro experimental settings. As an anthraquinone-based compound, this compound is characterized by its hydrophobic nature and low aqueous solubility, which can lead to precipitation, inconsistent results, and assay artifacts. This guide offers field-proven insights, troubleshooting protocols, and foundational knowledge to ensure successful and reproducible experiments.

Part 1: Frequently Asked questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound (CAS No. 2475-46-9) is a small molecule organic dye belonging to the anthraquinone chemical class.[1][2] Its molecular structure (C₁₇H₁₆N₂O₃) lacks strong, ionizable hydrophilic groups, making it highly lipophilic and inherently insoluble in water.[3][4][5] The calculated XLogP3-AA value of 3.3 further indicates its preference for non-polar environments over aqueous media.[3][6] This hydrophobicity leads to the dye molecules aggregating in aqueous solutions to minimize contact with water, resulting in poor solubility and the formation of precipitates.[7][8]

Q2: What is the recommended starting solvent for this compound?

For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution.[9] this compound is reported to be soluble in DMSO.[9] Other organic solvents like acetone and ethanol can also dissolve the dye, but DMSO is often preferred due to its miscibility with water and its common use in cell culture assays.[2][10] Gentle heating or sonication can aid dissolution in solvents like DMSO or methanol.[10]

Q3: Can I just add the powdered dye directly to my cell culture media or aqueous buffer?

No, this is strongly discouraged. Adding the powdered form of this compound directly to aqueous solutions will result in very poor and inconsistent dissolution.[4][5] The dye will likely form aggregates that can interfere with optical measurements, be phagocytosed by cells leading to artifacts, and result in an unknown final concentration in your assay. A concentrated stock solution in an appropriate organic solvent must be prepared first.

Q4: My this compound solution appears cloudy or has precipitates after dilution in my assay buffer. What should I do?

This is a common issue caused by the dye precipitating when the organic stock solution is diluted into the aqueous buffer, a phenomenon known as "crashing out." The troubleshooting guide in Part 2 provides detailed strategies to address this, including optimizing co-solvent concentration and using solubility enhancers like surfactants.

Q5: What is the optimal pH for working with this compound?

This compound is most stable in a weakly acidic medium, typically between pH 4.5 and 5.5.[11] In alkaline conditions (pH > 6), especially at elevated temperatures, the dye can undergo hydrolysis, which may alter its properties and color.[12] While maintaining this pH is ideal for dye stability, it presents a challenge for most cell-based assays, which require physiological pH (~7.4). Therefore, a balance must be struck, and minimizing the time the dye spends in high-pH buffers is recommended.

Part 2: Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides structured protocols and decision-making workflows to systematically address solubility issues.

Issue 1: Preparing a Concentrated Stock Solution

The first critical step is to create a homogenous, high-concentration stock solution that can be serially diluted.

This protocol outlines the standard procedure for solubilizing this compound in DMSO.

Causality: DMSO is a polar aprotic solvent that is highly effective at dissolving non-polar, lipophilic compounds like this compound. It disrupts the intermolecular forces between the dye molecules, allowing them to be solvated.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a suitable vial. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE).[4]

  • Solvent Addition: Add a small volume of DMSO to the powder to create the desired stock concentration (e.g., 10 mM). It is often easier to wet the powder with a small amount of solvent first before adding the full volume.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C.

  • Final Check: A properly prepared stock solution should be a clear, navy-blue solution with no visible particulates.[1]

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light.[10]

G cluster_workflow Workflow: Preparing a this compound Stock Solution start Start: Weigh This compound Powder add_dmso Add Anhydrous DMSO to desired concentration start->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex inspect Visually Inspect for Undissolved Particles vortex->inspect sonicate Sonicate or Warm Gently (37°C) inspect->sonicate Particles Present end_solution Clear, Homogenous Stock Solution inspect->end_solution None sonicate->vortex

Caption: Workflow for preparing a concentrated stock solution of this compound.

Issue 2: Precipitation Upon Dilution into Aqueous Assay Buffer

This is the most common challenge. The following strategies can be employed to maintain solubility in the final assay medium.

While organic solvents are necessary for the initial stock, their final concentration in the assay must be minimized to avoid cellular toxicity.[13]

Causality: Every cell type has a different tolerance to organic solvents. High concentrations can disrupt cell membranes and interfere with biological processes, confounding experimental results. The goal is to use the lowest co-solvent concentration that keeps the dye in solution.

Recommendation: Always keep the final concentration of the organic co-solvent in your cell culture medium as low as possible, typically below 0.5% (v/v) . Run a solvent tolerance control experiment on your specific cell line to determine the maximum non-toxic concentration.

Co-SolventTypical Max Final Concentration (Cell-Based Assays)Notes
DMSO0.1% - 0.5%Most common, but can have biological effects at >0.5%.
Ethanol0.1% - 1.0%Can be less toxic than DMSO for some cells, but also more volatile.
PEG 4000.5% - 1.0%A less common but effective co-solvent for some compounds.[13]

Non-ionic surfactants can significantly improve the solubility and stability of disperse dyes in aqueous solutions.[14][15]

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. The hydrophobic core of these micelles can encapsulate the insoluble this compound molecules, while the hydrophilic shell keeps the entire complex suspended in the aqueous buffer.[15]

Protocol 2.1: Solubilization with Tween® 20 or Pluronic® F-68

  • Prepare your aqueous assay buffer.

  • Add a non-ionic surfactant such as Tween® 20 or Pluronic® F-68 to the buffer to a final concentration of 0.01% - 0.05% (w/v).

  • Mix thoroughly until the surfactant is fully dissolved.

  • When preparing your final working solution, add the this compound stock solution dropwise into the surfactant-containing buffer while vortexing to ensure rapid dispersal and encapsulation.

Note: As with co-solvents, it is crucial to test the effect of the surfactant alone on your cells to ensure it does not cause toxicity or unwanted biological effects at the concentration used.

G cluster_decision Decision Tree: Addressing Precipitation on Dilution start Dilute DMSO stock into aqueous buffer. Does it precipitate? success Success: Proceed with Assay start->success No strategy1 Strategy 1: Lower final DMSO % (e.g., from 0.5% to 0.1%) start->strategy1 Yes check1 Does it still precipitate? strategy1->check1 check1->success No strategy2 Strategy 2: Add non-ionic surfactant (e.g., 0.01% Tween® 20) to buffer check1->strategy2 Yes check2 Does it still precipitate? strategy2->check2 check2->success No strategy3 Strategy 3: Combine low DMSO % AND surfactant check2->strategy3 Yes advanced Consider Advanced Methods (e.g., Cyclodextrin) strategy3->advanced

Caption: Decision tree for troubleshooting this compound precipitation.

Part 3: Advanced Solubilization Techniques

For particularly challenging applications, more advanced formulation strategies may be necessary. These methods are commonly used in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.[13][16]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules like this compound, forming a water-soluble inclusion complex.[13][17] This can be an effective strategy, though it requires careful selection of the cyclodextrin type and optimization of the complexation process.[17]

  • Nanosuspensions: This technique involves reducing the particle size of the compound down to the nanometer range. The increased surface area significantly enhances the dissolution rate according to the Noyes-Whitney equation.[16] This requires specialized equipment such as high-pressure homogenizers or mills.

Part 4: Best Practices for Handling and Storage

  • Purity: Always use high-purity this compound and anhydrous, high-purity solvents. Impurities can affect solubility and experimental outcomes.

  • Storage: Store the solid dye in a cool, dark, and dry place.[10] Store DMSO stock solutions in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption by the DMSO.[9]

  • Preparation: Always prepare fresh dilutions from the frozen stock solution immediately before use. Do not store dilute aqueous solutions of this compound, as it is prone to aggregation and precipitation over time.

References

Preventing photodegradation of Disperse blue 3 in experimental setups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Disperse Blue 3. This resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate a critical challenge in your experimental work: the photodegradation of this compound. Our focus is on providing practical, evidence-based solutions to ensure the reliability and reproducibility of your results.

Introduction to the Challenge: The Photosensitivity of an Anthraquinone Dye

This compound (C.I. 61505) is an anthraquinone-based dye widely used in various scientific applications beyond textiles, including materials science and as a model compound in toxicological and drug development studies[1]. Its utility is derived from its distinct colorimetric properties. However, the very electronic structure that gives this compound its vibrant color—the anthraquinone core—also makes it susceptible to degradation upon exposure to light, particularly UV and high-energy visible light.

Photodegradation is a photochemical reaction that alters the molecular structure of the dye, leading to a loss of color (photobleaching) and the formation of degradation byproducts. This process can introduce significant artifacts and variability into experimental data, compromising the integrity of your research. The primary mechanism involves the dye molecule absorbing photons, which elevates it to an excited state. This excited molecule can then react with oxygen or other molecules in the solution, leading to its decomposition.

This guide will walk you through the common issues encountered and provide robust protocols to safeguard your experiments against photodegradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address the most common questions and issues researchers face when working with this compound.

Section 1: Solution Preparation and Storage

Question 1: My this compound stock solution seems to lose its color over time, even when stored in the fridge. What's happening?

Answer: This is a classic sign of photodegradation, likely coupled with slow thermal degradation. While refrigeration slows down many chemical reactions, it does not stop photochemical reactions if the solution is exposed to light. Standard laboratory lighting, especially fluorescent lighting, emits a broad spectrum of light that can degrade sensitive compounds over time.

Troubleshooting Steps:

  • Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol and ethanol[2][3][4]. For stock solutions, use analytical grade DMSO to ensure maximum solubility and stability.

  • Use of Protective Containers:

    • Best Practice: Always prepare and store your stock solutions in amber glass vials or bottles. These are specifically designed to block a significant portion of UV and visible light.

    • Alternative: If amber vials are unavailable, wrap your clear glass or polypropylene tubes completely in aluminum foil. This is a highly effective and low-cost method to create a dark environment.

  • Storage Conditions: Store your stock solutions at -20°C for long-term storage (months to years) and at 2-8°C for short-term use (days to weeks)[2]. Always ensure the container is tightly sealed to prevent solvent evaporation and contamination.

Protocol 1: Preparation of a Light-Protected Stock Solution of this compound

  • Workspace Preparation: Conduct all weighing and dissolution steps in a dimly lit area. Turn off overhead fluorescent lights and use a low-wattage incandescent lamp or a safelight if necessary.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: In an amber glass vial, add the appropriate volume of high-purity DMSO to achieve your target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the dye is completely dissolved. Gentle warming (to no more than 30°C) can be used to aid dissolution if necessary.

  • Storage: Seal the vial tightly with a screw-cap. For added protection, wrap the cap and neck of the vial with parafilm. Store at -20°C.

Section 2: Preventing Degradation During Experiments

Question 2: I'm performing a multi-well plate-based assay and my results are inconsistent, especially in plates that have been read multiple times. Could photodegradation be the cause?

Answer: Absolutely. Plate readers and fluorescence microscopes use high-intensity light sources for excitation. Repeated exposure of your samples to this light during measurement can cause significant photodegradation, leading to a decrease in signal and high variability in your data.

Troubleshooting Steps:

  • Minimize Light Exposure:

    • During sample preparation, keep the lights in the biological safety cabinet or on the bench turned off whenever possible.

    • Cover your multi-well plates with an opaque lid or a sheet of aluminum foil at all times when not actively being handled.

  • Instrument Settings:

    • Reduce the excitation light intensity on your plate reader or microscope to the lowest level that still provides an adequate signal-to-noise ratio.

    • Minimize the exposure time per well or field of view.

    • If your instrument allows, use a "read from bottom" setting for plate readers, as this can sometimes reduce direct exposure to the bulk of the solution.

  • Experimental Workflow:

    • Plan your experiments to minimize the time between sample preparation and analysis.

    • If an experiment involves multiple time points, consider preparing separate plates for each time point to avoid repeated exposure of the same wells.

Workflow Diagram: Minimizing Light Exposure in a Plate-Based Assay

workflow cluster_prep Preparation (Low Light) cluster_incubation Incubation cluster_read Measurement prep_start Start add_reagents Add Reagents to Plate prep_start->add_reagents add_dye Add this compound (Final Step) add_reagents->add_dye incubate Incubate (Covered with Foil/Opaque Lid) in Dark Incubator add_dye->incubate Immediate Transfer read_plate Read Plate (Optimized Settings: Low Intensity, Short Exposure) incubate->read_plate Immediate Transfer

Caption: Workflow for a plate-based assay to minimize photodegradation.

Question 3: Can I add anything to my solutions to make this compound more stable?

Answer: Yes, the use of antioxidants or photostabilizers can significantly reduce the rate of photodegradation. These molecules work by quenching reactive oxygen species (ROS) or by deactivating the excited state of the dye molecule before it can undergo a degradation reaction.

Recommended Stabilizers:

  • Ascorbic Acid (Vitamin C): A well-known and effective antioxidant that can protect dyes from photobleaching[5][6][7].

  • Butylated Hydroxytoluene (BHT): A lipophilic antioxidant that is effective in organic solvents and can prevent free-radical mediated oxidation[8].

Protocol 2: Using Ascorbic Acid as a Photostabilizer

  • Prepare a Fresh Ascorbic Acid Stock: Dissolve ascorbic acid in your experimental buffer to a concentration of 10-100 mM. Prepare this solution fresh on the day of the experiment, as ascorbic acid itself can degrade in solution.

  • Determine Optimal Concentration: The final concentration of ascorbic acid needed will depend on your specific experimental conditions (e.g., light intensity, exposure time). A good starting point is a final concentration range of 100 µM to 1 mM. It is advisable to run a pilot experiment to determine the lowest effective concentration that does not interfere with your assay.

  • Addition to Experimental Wells: Add the ascorbic acid to your experimental wells or tubes just before adding the this compound.

Important Consideration: Antioxidants can interfere with certain biological assays, particularly those that measure oxidative stress or involve redox reactions. They may also interfere with some fluorescence-based detection methods[5][9][10][11][12]. Always run appropriate controls to ensure that the chosen stabilizer does not affect your experimental outcome.

AntioxidantRecommended Starting Concentration (Final)Common Stock SolventKey Considerations
Ascorbic Acid 100 µM - 1 mMAqueous BufferPrepare stock fresh. May alter pH of unbuffered solutions. Potential for interference in redox-sensitive assays.
BHT 10 µM - 100 µMEthanol or DMSOHighly effective in lipid-rich environments or organic solvents. Low aqueous solubility. Potential for cytotoxicity at higher concentrations.[13]
Section 3: Advanced Topics & Best Practices

Question 4: I'm conducting a long-term experiment. Are there any other environmental factors I should be concerned about?

Answer: Beyond light, you should also consider the impact of pH and the presence of metal ions, which can catalyze degradation reactions.

Environmental Factors and Mitigation:

  • pH Control: The stability of many organic dyes is pH-dependent. Whenever possible, use a buffered solution to maintain a stable pH throughout your experiment. The optimal pH for this compound stability should be determined empirically for your specific system, but starting in the neutral range (pH 6.5-7.5) is a good practice.

  • Use of High-Purity Reagents: Use high-purity water (e.g., 18 MΩ·cm) and analytical grade solvents and reagents. This minimizes the presence of trace metal ions that can act as catalysts for oxidative degradation.

  • Deoxygenation: In some highly sensitive applications, removing dissolved oxygen from the buffer can prevent photo-oxidation. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution before adding the dye.

Logical Relationship of Degradation Factors and Solutions

degradation_factors light Light Exposure (UV, Visible) degradation This compound Photodegradation light->degradation oxygen Oxygen / ROS oxygen->degradation time Time time->degradation temp High Temperature temp->degradation storage Dark Storage (Amber Vials, Foil) degradation->storage prevents handling Low-Light Handling (Dim Lights, Safelights) degradation->handling prevents stabilizers Add Antioxidants (Ascorbic Acid, BHT) degradation->stabilizers inhibits workflow Optimize Workflow (Minimize Exposure) degradation->workflow minimizes cold_storage Cold Storage (-20°C) degradation->cold_storage slows

Caption: Key factors contributing to photodegradation and corresponding preventative measures.

By implementing these strategies, you can significantly enhance the stability of this compound in your experimental setups, leading to more accurate and reliable data.

References

Technical Support Center: Troubleshooting Aggregation of Disperse Blue 3 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Disperse Blue 3. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aggregation of this compound in their aqueous-based experiments. As a sparingly soluble anthraquinone-based dye, this compound has a natural tendency to aggregate in water, which can lead to inconsistent experimental results, including unreliable spectroscopic readings and uneven staining. This resource provides in-depth, question-and-answer-based troubleshooting to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in aqueous solutions?

A1: this compound, with the Color Index number 61505, is a synthetic dye belonging to the anthraquinone class of compounds.[1][2] Its molecular structure contains a large, hydrophobic aromatic core, making it inherently poorly soluble in water.[2][3][4]

Aggregation is the process where individual dye molecules clump together to form larger clusters, such as dimers, trimers, or even larger aggregates.[5] This phenomenon is primarily driven by:

  • Hydrophobic Interactions: In an aqueous environment, the hydrophobic dye molecules minimize their contact with water by associating with each other. This is a major driving force for aggregation.[6]

  • Van der Waals Forces: These are weak, short-range attractive forces between molecules that contribute to the overall aggregation process.[5]

  • π-π Stacking: The planar aromatic rings of the anthraquinone structure can stack on top of each other, further promoting aggregation.[5]

The consequence of this aggregation is the formation of particles that can be large enough to scatter light, leading to turbidity and eventual precipitation out of the solution.

Troubleshooting Guides

Issue 1: My this compound solution appears cloudy or has visible particles immediately after preparation.

This is a common issue and typically points to the dye's concentration exceeding its solubility limit in the chosen solvent system.

Q2: What is the best way to initially dissolve this compound to prevent immediate aggregation?

A2: Due to its poor water solubility, directly dissolving this compound in water is not recommended.[2][3] A stock solution should first be prepared in a suitable organic solvent.

  • Select an Appropriate Organic Solvent: Solvents such as Dimethyl Sulfoxide (DMSO) or Methanol are suitable for creating a concentrated stock solution.[2][7]

  • Dissolution:

    • Weigh out the desired amount of this compound powder.

    • Add a small volume of the chosen organic solvent (e.g., DMSO).

    • Vortex or sonicate the mixture until the dye is completely dissolved. Gentle heating may also aid in dissolution.[2]

  • Storage: Store the concentrated stock solution in a dark, dry place. For long-term storage, -20°C is recommended.[7]

Q3: How should I dilute the organic stock solution into my aqueous buffer without causing precipitation?

A3: The key is to add the stock solution to the aqueous buffer gradually while ensuring rapid and continuous mixing.

G cluster_0 Dilution Workflow A Prepare aqueous buffer B Vortex or stir the buffer vigorously A->B Start mixing C Add stock solution dropwise to the buffer B->C While mixing D Continue mixing for several minutes C->D After addition E Visually inspect for any signs of precipitation D->E Final check

Issue 2: My this compound solution is initially clear but becomes cloudy or precipitates over time.

This delayed aggregation can be influenced by several factors in your aqueous solution.

Q4: Can the pH of my aqueous solution affect the stability of this compound?

A4: Yes, pH can significantly impact the stability of disperse dyes. While this compound is relatively stable in weakly acidic conditions (pH 4.5-5.5), it can be susceptible to hydrolysis and aggregation in alkaline conditions (pH > 6), especially at elevated temperatures.[8][9]

Q5: How do salts in my buffer contribute to the aggregation of this compound?

A5: High concentrations of electrolytes (salts) can promote aggregation through a phenomenon known as "salting out."[10] The salt ions can disrupt the hydration shell around the dye molecules, reducing their solubility and encouraging them to aggregate.[11]

Q6: Does temperature play a role in the aggregation of this compound?

A6: The effect of temperature is complex. While gentle warming can initially help dissolve the dye, prolonged exposure to high temperatures, especially in high-pressure environments, can sometimes promote aggregation.[12][13] Conversely, for some dyes, aggregation is favored at lower temperatures.[10] It is crucial to determine the optimal temperature for your specific experimental conditions empirically.

FactorEffect on AggregationRecommended Mitigation Strategy
High Concentration Increases likelihood of aggregation[5]Work with the lowest effective concentration.
Alkaline pH Can cause hydrolysis and aggregation[8][9]Maintain a weakly acidic pH (4.5-5.5).[9]
High Salt Concentration Promotes "salting out" and aggregation[10]Use the minimum necessary salt concentration.
Temperature Can either promote or inhibit aggregationEmpirically determine the optimal temperature.
Impurities Can act as nucleation sites for aggregation[13]Use high-purity this compound.
Issue 3: I suspect aggregation is affecting my experimental results. How can I confirm and resolve this?

Aggregation can interfere with various analytical techniques, leading to inaccurate results.

Q7: How can I be sure that aggregation is the cause of inconsistent absorbance readings in my spectrophotometry experiments?

A7: Dye aggregation often leads to a phenomenon called hypsochromic shift (a blue shift in the absorption maximum) or the appearance of a new shoulder on the main absorption peak.[14] This is a tell-tale sign of H-aggregate formation. Additionally, light scattering from larger aggregates can cause an apparent increase in absorbance across the spectrum, leading to a rising baseline.

  • Measure the UV-Vis Spectrum: Acquire the absorption spectrum of your this compound solution.

  • Analyze the Spectrum:

    • Look for a blue shift in the λmax compared to a non-aggregated reference spectrum (e.g., in a purely organic solvent).

    • Observe if a new peak or shoulder appears at a shorter wavelength.

    • Check for a sloping baseline, which indicates light scattering.

  • Confirmation by Dilution: Dilute your sample. If aggregation is present, the spectral shape may change upon dilution as the equilibrium shifts towards the monomeric form.

Q8: What steps can I take to remove existing aggregates from my solution or prevent their formation during an experiment?

A8: Several methods can be employed to either remove existing aggregates or stabilize the dye in its monomeric form.

  • Filtration: For removing larger aggregates, filter the solution through a 0.22 µm syringe filter immediately before use.[15]

  • Centrifugation: High-speed centrifugation can pellet larger aggregates. The supernatant can then be carefully collected for use.[15]

  • Use of Dispersing Agents/Surfactants: The addition of dispersing agents is a common strategy to stabilize disperse dyes.[12][16] These can be anionic surfactants (e.g., sodium lignosulfonate) or non-ionic surfactants.[12] They work by adsorbing onto the surface of the dye particles, preventing them from coming into close contact through steric or electrostatic repulsion.[17]

  • Addition of Co-solvents: Including a small percentage (e.g., up to 10%) of a water-miscible organic solvent like methanol or ethanol in your aqueous buffer can increase the solubility of this compound.[15]

G cluster_0 Troubleshooting Workflow cluster_1 Mitigation Options A Inconsistent Experimental Results B Suspect Aggregation A->B C Spectroscopic Analysis (UV-Vis) B->C D Confirm Aggregation (e.g., blue shift, scattering) C->D E Implement Mitigation Strategy D->E F Re-run Experiment E->F H Filtration / Centrifugation E->H I Add Dispersing Agent E->I J Optimize pH / Salt E->J K Add Co-solvent E->K G Consistent Results F->G

References

Technical Support Center: Optimizing Staining Protocols with Disperse Blue 3 for Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Disperse Blue 3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing staining protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve publication-quality results.

Introduction to this compound in Microscopy

This compound (C.I. 61505) is a synthetic anthraquinone dye primarily known for its use in the textile industry for dyeing synthetic fibers like polyester and acetate.[1][2][3] In the context of scientific research, its lipophilic (fat-loving) nature makes it a valuable tool for histological applications, particularly for the visualization of intracellular and extracellular lipids.[1]

The staining mechanism is not based on a chemical reaction but on a physical process of differential solubility.[1] The dye is more soluble in the lipids within a tissue sample than in the solvent it is applied in. This preferential partitioning results in the selective blue coloring of lipid-rich structures, such as lipid droplets and myelin sheaths. Understanding this principle is fundamental to optimizing your protocols and troubleshooting unexpected results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Weak or No Staining

  • Question: My sample shows very faint or no blue staining after following the protocol. What are the likely causes and solutions?

  • Answer: This is a common issue that typically points to a problem with dye concentration, solvent choice, or incubation conditions.

    • Insufficient Dye Concentration: The dye concentration may be too low for your specific sample type or thickness. It is crucial to perform a concentration titration to find the optimal balance between a strong signal and low background.[4][5]

    • Inadequate Incubation Time: The dye needs sufficient time to partition into the lipid compartments. If incubation times are too short, staining will be weak. Try extending the incubation period.

    • Incorrect Solvent System: this compound is sparingly soluble in water but soluble in solvents like propylene glycol, ethanol, and DMSO.[1][6][7] If using an alcoholic solution, ensure the correct percentage is used, as too high a water content will reduce dye availability. For sensitive samples, a propylene glycol-based method is often preferred.[1]

    • Poor Fixation: Inadequate fixation can lead to the loss of lipids from the tissue section during the staining process. Ensure your fixation protocol (e.g., 10% formalin) is appropriate for lipid preservation.[1]

Problem: High Background or Non-Specific Staining

  • Question: The entire field of view, including areas that should be negative, is stained blue. How can I reduce this background?

  • Answer: High background obscures your specific signal and is generally caused by an excess of unbound or aggregated dye molecules.

    • Excessive Dye Concentration: While weak staining can result from too little dye, too much dye is a primary cause of high background.[4] This is why a titration experiment is the most critical optimization step.

    • Inadequate Washing/Differentiation: The post-staining wash steps are crucial for removing non-specifically bound dye. Increase the number and duration of your washes.[4] If using a propylene glycol method, the differentiation step in 85% propylene glycol is key to clearing the background.[1]

    • Dye Aggregation: Disperse dyes can aggregate in solution, leading to non-specific deposition on the sample.[8] Prepare fresh staining solutions and consider filtering the solution through a 0.22 µm filter immediately before use.

Problem: Uneven Staining or Patchiness

  • Question: My sample has patches of intense staining next to areas with no staining. What causes this and how do I fix it?

  • Answer: Uneven staining suggests an issue with the uniform application or penetration of the dye.

    • Poor Dye Dispersion: Ensure the dye is fully dissolved in the solvent before applying it to the sample. Vortex or sonicate the stock solution if necessary.[9] Inconsistent dye dispersion in the staining solution will lead to uneven results.[8]

    • Incomplete Rehydration or Dewaxing: For paraffin-embedded sections, residual wax can prevent the aqueous staining solution from penetrating the tissue, resulting in weak or patchy staining.[10] Ensure complete dewaxing with fresh xylene.

    • Air Bubbles: Air bubbles trapped on the surface of the slide can prevent the staining solution from reaching the tissue. Apply the staining solution carefully to avoid bubbles.

Problem: Dye Precipitation or Crystallization

  • Question: I see small, sharp-edged blue crystals or precipitates on my sample under the microscope. What's happening?

  • Answer: The appearance of crystals indicates that the dye has come out of solution.

    • Solubility Limits Exceeded: You may be trying to make a working solution that is too concentrated for the chosen solvent. Work within the known solubility limits.

    • Temperature Changes: If using a pre-heated staining solution (e.g., in the propylene glycol method), allowing it to cool on the slide can cause the dye to precipitate. Maintain the recommended temperature throughout the incubation.

    • Solution Instability: Staining solutions, especially working dilutions, should be made fresh. An older solution may begin to precipitate over time.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for making a this compound stock solution?

    • A1: Dimethyl sulfoxide (DMSO) is an excellent solvent for creating a high-concentration stock solution (e.g., 1-10 mM).[6] This stock can then be diluted into the appropriate working solvent, such as 70% ethanol or propylene glycol, for the final staining solution.[1]

  • Q2: How should I store this compound powder and stock solutions?

    • A2: The solid powder should be stored in a dry, dark place.[6] For long-term storage, -20°C is recommended.[6] A high-concentration stock solution in DMSO should be stored at -20°C, protected from light, and preferably in small aliquots to avoid repeated freeze-thaw cycles.[4]

  • Q3: Does the pH of the staining solution matter for this compound?

    • A3: Yes, the stability of disperse dyes can be pH-sensitive. Generally, a weakly acidic medium (pH 4.5-5.5) is where disperse dyes are most stable.[11][12] Highly alkaline conditions (pH > 6) at high temperatures can cause some disperse dyes to hydrolyze, leading to changes in color and intensity.[13] While this compound is primarily used in a physical staining process, maintaining a consistent, slightly acidic pH can improve reproducibility.

  • Q4: Is this compound suitable for live-cell imaging?

    • A4: this compound is generally not recommended for live-cell imaging. Studies on related disperse dyes have shown that they can impair cell viability and mitochondrial function.[1][14] Its primary application is for staining fixed tissue sections. For live-cell applications, consider dyes specifically designed for low cytotoxicity.

  • Q5: Can I use a counterstain with this compound?

    • A5: Absolutely. A counterstain is highly recommended to provide morphological context. Nuclear Fast Red is a common and effective counterstain used with lipid stains like this compound to visualize cell nuclei in red, providing a clear contrast to the blue-stained lipids.[1]

Core Experimental Protocol & Optimization

This section provides a generalized, adaptable protocol for staining lipids in frozen tissue sections. The key to success is empirical optimization for your specific sample and experimental setup.

Generalized Staining Protocol (Propylene Glycol Method)

This method is often preferred as it avoids the lipid extraction that can occur with alcoholic solutions.

  • Section Preparation: Cut frozen tissue sections at 5-10 µm using a cryostat and mount them on glass slides.[1]

  • Fixation: Fix the sections in a 10% formalin solution for 10 minutes.

  • Washing: Gently wash the fixed sections with distilled water.

  • Dehydration/Pre-treatment: Immerse slides in 100% propylene glycol for 5 minutes. This step prepares the tissue for the dye, which is also dissolved in propylene glycol.[1]

  • Staining: Prepare a 0.5% (w/v) solution of this compound in propylene glycol. Pre-heat this solution to 60°C. Transfer the slides to the pre-heated staining solution and incubate for 10-15 minutes.[1]

  • Differentiation: Transfer the slides to an 85% propylene glycol solution for 3 minutes. This crucial step removes excess dye and reduces background staining.[1]

  • Washing: Wash thoroughly in distilled water.

  • Counterstaining (Optional): Immerse in Nuclear Fast Red solution for 5 minutes. Wash gently with water.

  • Mounting: Mount with an aqueous mounting medium (e.g., glycerin jelly).

Experimental Workflow Diagram

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_finish Finalization Prep1 Cut Frozen Sections (5-10 µm) Prep2 Fix in 10% Formalin Prep1->Prep2 Prep3 Wash with Distilled Water Prep2->Prep3 Stain1 Incubate in 100% Propylene Glycol Prep3->Stain1 Stain2 Stain with this compound (60°C) Stain1->Stain2 Stain3 Differentiate in 85% Propylene Glycol Stain2->Stain3 Stain4 Wash with Distilled Water Stain3->Stain4 Finish1 Counterstain (Optional) Stain4->Finish1 Finish2 Final Wash Finish1->Finish2 Finish3 Mount with Aqueous Medium Finish2->Finish3 Finish4 Image with Microscope Finish3->Finish4

Caption: General workflow for staining lipids with this compound.

Optimization Parameters Table

Use this table to systematically test and optimize your staining protocol. Start with the recommended conditions and adjust one parameter at a time.

ParameterStarting PointLow RangeHigh RangeRationale & Key Considerations
Dye Concentration 0.5% (w/v)0.1% (w/v)1.0% (w/v)The most critical parameter. Titrate to find the best signal-to-noise ratio for your specific tissue.[4]
Incubation Time 10 min5 min20 minLonger times increase signal intensity but may also increase background if differentiation is insufficient.
Incubation Temp. 60°CRoom Temp.70°CHigher temperatures increase the rate of dye partitioning but can damage delicate tissues.
Differentiation Time 3 min1 min5 minCrucial for removing non-specific background. Over-differentiation can lead to a weak specific signal.
Solvent System Propylene Glycol70% Ethanol-Propylene glycol is excellent for lipid preservation. Ethanol is faster but may extract some lipids.[1]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Staining Problem Observed WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg Uneven Uneven Staining Start->Uneven Precipitate Crystals / Precipitate Start->Precipitate Sol_Weak1 Increase Dye Concentration WeakSignal->Sol_Weak1 Sol_Weak2 Increase Incubation Time WeakSignal->Sol_Weak2 Sol_Bg1 Decrease Dye Concentration HighBg->Sol_Bg1 Sol_Bg2 Increase Wash/Differentiation HighBg->Sol_Bg2 Sol_Uneven1 Ensure Dye is Dissolved Uneven->Sol_Uneven1 Sol_Uneven2 Check Dewaxing/Fixation Uneven->Sol_Uneven2 Sol_Precip1 Filter Staining Solution Precipitate->Sol_Precip1 Sol_Precip2 Prepare Fresh Solution Precipitate->Sol_Precip2

Caption: A decision tree for troubleshooting common this compound issues.

Safety & Handling

As a Senior Application Scientist, I must emphasize that laboratory safety is paramount. Always consult the full Safety Data Sheet (SDS) before use.

  • Hazard Identification: this compound may be harmful if swallowed and may cause an allergic skin reaction.[15] It is also considered very toxic to aquatic life.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15] If generating dust from the powder, use a dust mask.

  • Handling: Avoid creating dust and avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[16]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[15]

References

Technical Support Center: Addressing Poor Lightfastness of C.I. Disperse Blue 3 in Material Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the lightfastness of C.I. Disperse Blue 3 in their material testing experiments. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate the photodegradation of this widely used anthraquinone dye. Our focus is on providing scientifically sound and practical solutions to ensure the integrity and reliability of your experimental results.

Understanding the Challenge: The Fugitive Nature of this compound

C.I. This compound (CAS 2475-46-9) is an anthraquinone-based dye valued for its bright blue hue and its suitability for dyeing hydrophobic fibers such as polyester, polyamide, and acetate.[1][2] Its molecular structure, 1-((2-hydroxyethyl)amino)-4-(methylamino)anthracene-9,10-dione, provides good affinity for these synthetic materials.[1] However, a significant drawback of this compound is its notoriously poor lightfastness, which can lead to rapid color fading and degradation upon exposure to light, compromising the long-term stability and appearance of dyed materials.[1] This instability is a critical issue in material testing, where color consistency and durability are often key performance indicators.

The photodegradation of anthraquinone dyes like this compound is a complex process initiated by the absorption of photons, leading to a series of photochemical reactions that destroy the dye's chromophoric structure.[3][4] This ultimately results in a visible loss of color. Factors such as the intensity and wavelength of the light source, humidity, temperature, and the substrate itself can all influence the rate of fading.[5]

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with this compound, providing explanations and actionable solutions.

FAQ 1: Why is my this compound-dyed material fading so quickly during lightfastness testing?

The inherent chemical structure of this compound makes it susceptible to photodegradation. The anthraquinone core, while providing the blue color, can undergo photochemical reactions when exposed to UV and visible light. This leads to the breakdown of the conjugated system responsible for its color. The rate of fading is often accelerated by environmental factors present during testing.

Troubleshooting Steps:
  • Verify Your Light Source: Ensure your lightfastness testing equipment (e.g., Xenon Arc or Carbon Arc Fade-Ometer) is properly calibrated. The spectral power distribution of the lamp should match the intended standard (e.g., AATCC Test Method 16.3).[6]

  • Control Environmental Conditions: Monitor and control the temperature and humidity within the test chamber as specified in the standard test method. High humidity can accelerate fading for some dyes.[7]

  • Evaluate Dye Concentration: Lighter shades of a dye will typically fade faster than darker shades due to a lower concentration of dye molecules on the fiber surface.[3] Consider this when designing your experiments and interpreting results.

  • Assess Substrate Influence: The type of fiber and any pre-treatments or finishes can affect the lightfastness of the dye. Ensure consistency in your substrate materials.

FAQ 2: How can I quantitatively measure the color fading of my samples?

Visual assessment can be subjective. For quantitative and reproducible results, it is essential to use standardized evaluation methods.

Solution: Standardized Evaluation Protocols
  • AATCC Evaluation Procedure 1 (Gray Scale for Color Change): This method uses a nine-step gray scale to visually compare the color change of the exposed sample against an unexposed control.[8][9][10][11][12] A rating of 5 indicates no change, while a rating of 1 represents severe change.

  • Instrumental Color Measurement: Use a spectrophotometer to measure the color coordinates (e.g., CIELAB L, a, b) of the samples before and after light exposure. The color difference (ΔE) can then be calculated to provide a quantitative measure of fading.

FAQ 3: Are there any chemical treatments that can improve the lightfastness of this compound?

Yes, the application of UV absorbers and Hindered Amine Light Stabilizers (HALS) can significantly improve the lightfastness of disperse dyes.

Explanation of Mechanisms:
  • UV Absorbers: These compounds, such as those based on benzotriazole or benzophenone, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby protecting the dye molecules from photodegradation.[13][14]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They interrupt the degradation process by neutralizing free radicals that are formed during photo-oxidation. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.

Often, a synergistic effect is observed when UV absorbers and HALS are used in combination, providing a more comprehensive and robust protection system.

FAQ 4: What are some high-lightfastness alternatives to this compound?

For applications requiring high lightfastness, it is often best to select an alternative dye with inherently better stability.

Recommended High-Lightfastness Blue Disperse Dyes:
Dye NameC.I. NameTypical Lightfastness Rating (on Polyester)Key Characteristics
Disperse Blue 354Disperse Blue 3546Bright blue, good overall fastness.[15][16][17][18][19]
Disperse Blue 79:1Disperse Blue 79:16-7Reddish-blue, excellent light and sublimation fastness.[3][20][21][22][23]
Disperse Blue 77Disperse Blue 77HighGood for automotive interior fabrics.[24][25]
Disperse Blue 54Disperse Blue 547-8Excellent lightfastness.[26]

Lightfastness ratings are on a scale of 1-8, where 8 is the highest.

Experimental Protocols

Protocol 1: Standard Lightfastness Testing (AATCC Test Method 16.3)

This protocol outlines the procedure for determining the colorfastness to light of textiles.

Materials:

  • Xenon Arc Fade-Ometer

  • Dyed test specimens

  • AATCC Blue Wool Lightfastness Standards

  • Gray Scale for Color Change (AATCC EP1)[8][9][10][11][12]

  • Cardboard masks

Procedure:

  • Specimen Preparation: Cut a specimen of the dyed material to the required size (typically at least 1.2" x 2.4").

  • Mounting: Mount the specimen in a cardboard frame, covering a portion of it to serve as the unexposed control.

  • Exposure: Place the mounted specimen and the AATCC Blue Wool standards in the Xenon Arc Fade-Ometer.

  • Test Conditions: Set the instrument to the desired test conditions (e.g., continuous light with black panel temperature control).

  • Evaluation: Periodically examine the specimen and the Blue Wool standards. The lightfastness rating is determined by comparing the fading of the specimen to the fading of the standards. Alternatively, evaluate the color change using the Gray Scale for Color Change or a spectrophotometer.

AATCC_16_3_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Prep Prepare Test Specimen Mount Mount in Cardboard Frame Prep->Mount Expose Place in Xenon Arc Fade-Ometer with Blue Wool Standards Mount->Expose Eval Evaluate Fading vs. Blue Wool Standards or Gray Scale Expose->Eval Result Assign Lightfastness Rating Eval->Result

Caption: AATCC 16.3 Lightfastness Testing Workflow.

Protocol 2: Laboratory Application of UV Absorber and HALS

This protocol provides a method for post-treating this compound-dyed polyester fabric to improve its lightfastness.

Materials:

  • Dyed polyester fabric

  • UV absorber (e.g., benzotriazole-based)

  • HALS (e.g., oligomeric HALS)

  • Dispersing agent

  • Acetic acid

  • Laboratory dyeing apparatus (e.g., beaker dyer)

  • Drying oven

Procedure:

  • Prepare Treatment Bath: In a beaker, prepare a treatment bath with a liquor ratio of 20:1. Add a dispersing agent (e.g., 0.5 g/L).

  • Add Stabilizers: Disperse the UV absorber (e.g., 2% on weight of fabric - owf) and HALS (e.g., 1% owf) in the bath.

  • Adjust pH: Adjust the pH of the bath to 4.5-5.5 with acetic acid.

  • Immerse Fabric: Introduce the dyed polyester fabric into the bath at room temperature.

  • Heating Cycle: Raise the temperature to 130°C at a rate of 2°C/minute and hold for 30-60 minutes.

  • Cooling and Rinsing: Cool the bath down to 70°C, then rinse the fabric thoroughly with warm and then cold water.

  • Drying: Dry the treated fabric in an oven at 100-120°C.

UV_HALS_Application cluster_prep Bath Preparation cluster_treatment Fabric Treatment cluster_finish Finishing Bath Prepare Treatment Bath (Water, Dispersing Agent) Additives Add UV Absorber & HALS Bath->Additives pH Adjust pH to 4.5-5.5 Additives->pH Immerse Immerse Dyed Fabric pH->Immerse Heat Heat to 130°C and Hold Immerse->Heat Cool Cool and Rinse Heat->Cool Dry Dry Fabric at 100-120°C Cool->Dry

Caption: UV Absorber and HALS Application Workflow.

Conclusion

While C.I. This compound offers a vibrant shade, its poor lightfastness presents a significant challenge in material testing and for applications requiring color stability. By understanding the mechanisms of photodegradation and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively mitigate these issues. The selection of high-performance alternative dyes or the application of UV absorbers and HALS provides viable pathways to achieving durable and reliable color in your materials.

References

Challenges in the bioremediation of Disperse blue 3 from effluents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the bioremediation of Disperse Blue 3. This guide is designed for researchers, scientists, and drug development professionals actively engaged in biodegrading this recalcitrant anthraquinone dye. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

This compound (C.I. 61505) is a synthetic anthraquinone dye known for its stability and persistence in the environment.[1][2] Unlike azo dyes, its core structure lacks the -N=N- bond, meaning its degradation pathway is fundamentally different and often relies on the enzymatic cleavage of its aromatic rings.[3][4][5] This guide addresses the unique challenges this presents.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My culture shows very low or no decolorization of this compound. What's going wrong?

This is the most common issue, typically stemming from one of four areas: microbial health, environmental conditions, metabolic energy, or the choice of microorganism itself.

A. Possible Cause: Microbial Inhibition or Toxicity The complex structure of this compound can be toxic to microorganisms, especially at high concentrations.[6][7] This toxicity can inhibit essential enzymatic activity or even lead to cell death.

  • Troubleshooting Steps:

    • Reduce Initial Dye Concentration: Start with a lower concentration (e.g., 20-50 mg/L) and gradually increase it in subsequent experiments as the culture acclimatizes.[6][8] High concentrations can overwhelm the microbial enzymatic machinery.[6]

    • Check for Other Toxicants: Industrial effluents rarely contain a single dye. Co-contaminants like heavy metals or salts can be synergistic in their toxicity, severely inhibiting microbial growth.[9]

    • Consider Immobilization: Immobilizing microbial cells in matrices like calcium alginate or polyvinyl alcohol can protect them from the dye's toxicity and improve degradation efficiency and reusability.[6][10]

B. Possible Cause: Suboptimal Environmental Conditions Microbial enzymes that degrade dyes have narrow optimal ranges for pH, temperature, and oxygen. Deviations can drastically reduce or halt their activity.[11][12][13]

  • Troubleshooting Steps:

    • Optimize pH: The optimal pH for fungal and bacterial dye degradation is often slightly acidic to neutral (pH 5.0-7.0).[8][13][14] Verify and buffer the pH of your medium.

    • Optimize Temperature: Most mesophilic bacteria and fungi used for bioremediation perform best between 30-40°C.[13][14] Ensure your incubator is calibrated and maintaining the target temperature.

    • Evaluate Oxygen Requirements: Anthraquinone dye degradation can be initiated by extracellular enzymes like lignin peroxidase and manganese peroxidase, which are often produced under microaerophilic (low oxygen) conditions.[3][4][5][15] Constant, vigorous shaking might be introducing too much oxygen. Try static or slow-shaking cultures.

C. Possible Cause: Insufficient Reducing Power (Lack of Co-substrate) Microorganisms often cannot use complex dyes like this compound as a primary carbon source.[7] They require an easily metabolizable co-substrate (like glucose or yeast extract) to generate the energy (ATP) and reducing equivalents (NADH, NADPH) needed to power the enzymatic attack on the dye molecule.[16][17][18]

  • Troubleshooting Steps:

    • Supplement the Medium: Add a readily available carbon or nitrogen source. Yeast extract (0.1-0.5%) is an excellent choice as it provides carbon, nitrogen, and essential growth factors that stimulate the production of degradative enzymes.[17] Glucose and starch are also effective co-substrates.[16]

    • Optimize Co-substrate Concentration: Too little co-substrate won't provide enough energy, but too much can cause the microbes to preferentially consume it and ignore the dye. Experiment with a range of concentrations.

D. Possible Cause: Inappropriate or Unacclimatized Microbial Strain Not all microorganisms can degrade this compound. Those that can often require a period of adaptation to induce the necessary degradative enzymes.[19][20]

  • Troubleshooting Steps:

    • Select Appropriate Genera: Fungi, particularly Aspergillus species, are well-documented for their ability to degrade anthraquinone dyes through powerful extracellular enzymes.[3][4][5][21] Bacteria like Bacillus and Klebsiella have also shown potential.[8][22]

    • Perform Acclimatization: Gradually expose your microbial culture to increasing concentrations of this compound over several transfers. This process selects for the most tolerant and effective individuals and induces the production of the required enzymes.[19]

Troubleshooting Workflow: Low or No Decolorization

G start Start: Low/No Decolorization check_toxicity Is Dye Concentration > 100 mg/L? start->check_toxicity reduce_conc Action: Reduce Dye Concentration to 20-50 mg/L & Re-run check_toxicity->reduce_conc Yes check_conditions Are pH & Temp Optimal (e.g., pH 5-7, 30-37°C)? check_toxicity->check_conditions No reduce_conc->check_conditions adjust_conditions Action: Adjust & Buffer pH, Calibrate Incubator & Re-run check_conditions->adjust_conditions No check_cosubstrate Is an easily metabolized co-substrate present (e.g., yeast extract)? check_conditions->check_cosubstrate Yes adjust_conditions->check_cosubstrate add_cosubstrate Action: Supplement medium with 0.1% Yeast Extract & Re-run check_cosubstrate->add_cosubstrate No check_acclimatization Was the culture acclimatized to the dye? check_cosubstrate->check_acclimatization Yes add_cosubstrate->check_acclimatization acclimatize Action: Perform stepwise acclimatization protocol check_acclimatization->acclimatize No success Problem Resolved check_acclimatization->success Yes acclimatize->success

Caption: A workflow diagram for troubleshooting low decolorization efficiency.

Q2: Decolorization starts but then stalls, or the final efficiency is incomplete. Why?

This often points to a depletion of resources or the accumulation of inhibitory byproducts.

  • Troubleshooting Steps:

    • Replenish the Co-substrate: The initial co-substrate may have been fully consumed before the dye was completely degraded. A fed-batch approach, where small amounts of the co-substrate are added periodically, can sustain the degradation process.

    • Investigate Intermediate Metabolites: Incomplete degradation can lead to the formation of aromatic intermediates.[4][11] These byproducts can sometimes be more toxic than the parent dye, inhibiting the very enzymes needed for their further breakdown. Analysis using GC-MS or HPLC can help identify these compounds.[3][23]

    • Consider a Sequential Anaerobic-Aerobic Process: The initial breakdown of the anthraquinone ring may occur best under microaerophilic or anaerobic conditions, but the further degradation of the resulting smaller organic compounds is often more efficient aerobically.[15] Try incubating your culture under static conditions for 48-72 hours, then switching to an aerobic (shaking) condition.

Part 2: Frequently Asked Questions (FAQs)
Q1: What is the actual degradation pathway for an anthraquinone dye like this compound?

The degradation of anthraquinone dyes does not involve the reductive cleavage of an azo bond. Instead, it relies on powerful oxidative enzymes, such as manganese peroxidases (MnP) and laccases, often secreted by fungi.[3][15][24] The proposed pathway generally involves:

  • Enzymatic Attack: The process is initiated by enzymes like MnP, which attack the aromatic structure, leading to the cleavage of the central anthraquinone ring.[3][4][5]

  • Formation of Intermediates: This ring-opening results in the formation of smaller, less complex organic compounds, such as phthalic acid derivatives or other aromatic intermediates.[3]

  • Mineralization: These intermediates are then further metabolized by the microorganism, ideally being broken down into CO₂, H₂O, and mineral salts.[15]

Proposed Degradation Pathway Concept

G DB3 This compound (Anthraquinone Structure) Intermediates Aromatic Intermediates (e.g., Phthalic Acid Derivatives) DB3->Intermediates Ring Cleavage Enzymes Extracellular Enzymes (e.g., Manganese Peroxidase, Laccase) Enzymes->Intermediates Mineralization Complete Mineralization (CO2 + H2O + Biomass) Intermediates->Mineralization Further Metabolism

Caption: A simplified diagram of anthraquinone dye degradation.

Q2: Why is a co-substrate so critical, and how do I choose the best one?

A co-substrate is an easily digestible source of carbon and energy that microorganisms consume to fuel their metabolic activities. Degrading a complex, xenobiotic molecule like this compound is an energy-intensive process.

  • The Mechanism: The metabolism of a simple co-substrate like glucose or yeast extract generates a surplus of reducing equivalents, primarily NADH and NADPH.[17] These molecules act as electron donors for the oxidoreductive enzymes (like peroxidases) that are directly responsible for attacking the dye's chemical structure.[17] Without a co-substrate, the cell lacks the necessary "power" to drive the degradation reaction.

  • Choosing a Co-substrate:

    • Yeast Extract: Often the most effective because it provides a rich mix of carbon, nitrogen, vitamins, and minerals, broadly stimulating microbial activity and enzyme production.[17]

    • Glucose/Starch: Excellent carbon sources that directly fuel the generation of NADH through glycolysis.[16]

    • Peptone/Tryptone: Primarily nitrogen sources, but also provide carbon and can be very effective.

Role of Co-Substrate in Bioremediation

G Cosubstrate Co-substrate (e.g., Glucose, Yeast Extract) Metabolism Microbial Metabolism (e.g., Glycolysis) Cosubstrate->Metabolism is consumed by ReducingPower Reducing Power (NADH, NADPH) Metabolism->ReducingPower generates Enzymes Degradative Enzymes (Peroxidases, Laccases) ReducingPower->Enzymes donates electrons to Dye This compound (Pollutant) Enzymes->Dye acts on Products Degradation Products Dye->Products is broken down into

Caption: How a co-substrate fuels the enzymatic degradation of dyes.

Q3: How can I be sure the dye is being degraded, not just adsorbed by the microbial biomass?

This is a critical validation step. Decolorization of the supernatant alone is not proof of degradation.

  • Visual Inspection: Biosorption often results in colored microbial pellets after centrifugation, while degradation leaves the pellet in its natural color.

  • Cell Lysis and Extraction: After the experiment, centrifuge the culture to pellet the biomass. Resuspend the pellet in a solvent like methanol or DMSO and sonicate to lyse the cells. If the dye was adsorbed, the solvent will become colored.

  • Analytical Confirmation: The most definitive proof comes from instrumental analysis.

    • UV-Vis Spectroscopy: A scan of the supernatant before and after treatment will show a decrease in the absorbance peak corresponding to the dye's chromophore. The disappearance of the peak, rather than just a shift, suggests chromophore cleavage.[8]

    • FTIR (Fourier-Transform Infrared Spectroscopy): Comparing the FTIR spectra of the pure dye and the extracted metabolites after degradation can show the disappearance of characteristic peaks (like those for the anthraquinone structure) and the appearance of new ones (e.g., for carboxyl groups), indicating a structural change.[3][8]

    • GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard. It separates the components of the final effluent and provides their mass spectra, allowing for the definitive identification of smaller degradation byproducts and confirming the breakdown of the parent dye molecule.[3][4][5]

Quantitative Data Summary

The efficiency of bioremediation is highly dependent on experimental parameters. The table below summarizes conditions reported in the literature for the degradation of various disperse and anthraquinone dyes, providing a starting point for optimization.

ParameterMicroorganismDyeOptimal RangeReported EfficiencyReference
pH Klebsiella pneumoniaeDisperse Blue 2847.095% at 200 ppm[8]
Temperature Klebsiella pneumoniaeDisperse Blue 28437°C95% at 200 ppm[8]
Dye Conc. Bacillus fusiformisDisperse Blue 7975 mg/L90% in 32h[22]
Dye Conc. Aspergillus sp. XJ-2Disperse Blue 2BLN50 mg/L93.3% in 120h[5]
Co-substrate Marine BacteriaCongo RedStarch79-93%[16]
Co-substrate Shewanella sp.Azo Dye MixtureYeast Extract~95% in 4h[17]
Experimental Protocols
Protocol 1: Stepwise Acclimatization of Microbial Culture

Objective: To adapt a microbial culture to increase its tolerance and degradative capability towards this compound.

  • Prepare a sterile liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) supplemented with a suitable co-substrate (e.g., 0.5% glucose).

  • Inoculate the medium with your microbial strain.

  • Add a sub-inhibitory concentration of this compound (e.g., 10 mg/L) from a sterile stock solution.

  • Incubate under appropriate conditions (e.g., 37°C, 120 rpm) until good growth is observed.

  • Transfer an aliquot (e.g., 5% v/v) of this culture to a fresh flask of the same medium, but with a higher concentration of the dye (e.g., 25 mg/L).

  • Repeat the incubation and transfer process, incrementally increasing the dye concentration (e.g., 50 mg/L, 75 mg/L, 100 mg/L) with each step.

  • The culture is considered acclimatized when it can grow robustly and achieve decolorization at the target concentration.

Protocol 2: Batch Decolorization Assay

Objective: To quantify the decolorization efficiency of a microbial culture under specific conditions.

  • Prepare 100 mL of sterile growth medium in 250 mL Erlenmeyer flasks. Supplement with the chosen co-substrate and set the pH.

  • Add this compound to the desired final concentration (e.g., 50 mg/L).

  • Prepare a "control" flask containing medium and dye but no microorganisms. This accounts for any abiotic color loss.

  • Inoculate the experimental flasks with a standardized amount of the acclimatized microbial culture (e.g., 5% v/v of a 24h old culture).

  • Incubate all flasks under the desired temperature and agitation conditions.

  • At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a 3 mL aliquot from each flask.

  • Centrifuge the aliquot at 10,000 x g for 10 minutes to pellet the biomass.

  • Transfer the clear supernatant for spectrophotometric analysis.

Protocol 3: Spectrophotometric Quantification of Decolorization

Objective: To measure the change in dye concentration in the supernatant.

  • Determine the maximum absorbance wavelength (λ-max) of this compound by scanning a known concentration in your medium from 400-700 nm.

  • Using the supernatant collected in Protocol 2, measure the absorbance at the λ-max. Use the medium without dye as the blank.

  • Calculate the decolorization efficiency (%) using the following formula:

    • Decolorization (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100

  • The "Initial Absorbance" should be measured from the control flask at time t to account for any abiotic effects.

References

Technical Support Center: C.I. Disperse Blue 3 - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for C.I. Disperse Blue 3. This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experiments. Commercial-grade dyes often contain impurities that can interfere with sensitive applications. This guide provides a comprehensive, question-and-answer-based resource for identifying and removing these impurities, ensuring the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the nature and handling of commercial this compound.

Q1: What are the fundamental chemical properties of C.I. This compound?

C.I. This compound is an anthraquinone-based dye.[1][2] Its primary identification details are as follows:

PropertyValue
IUPAC Name 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione[3][4]
CAS Number 2475-46-9[1][3][4][5][6]
Molecular Formula C₁₇H₁₆N₂O₃[1][3][4]
Molecular Weight 296.32 g/mol [3][6]
Appearance Dark blue powder[2][5]

Q2: Why is my recently purchased commercial this compound not 100% pure?

Commercial dyes are typically produced for industrial applications like textiles, where absolute purity is not the primary concern.[2] They are often certified as "technical mixtures" rather than pure chemical compounds.[7][8] The synthesis process itself leads to the formation of byproducts and the presence of unreacted starting materials.

The common manufacturing methods involve the condensation of methylamine and ethanolamine with quinizarin (1,4-dihydroxyanthracene-9,10-dione) or the reaction of 1-bromo-4-(methylamino)anthracene-9,10-dione with ethanolamine.[1][3] These reactions are rarely perfectly selective, leading to a mixture of related compounds.

Q3: What are the most common impurities I should expect in a commercial sample?

Based on the synthesis routes, the primary impurities are typically structural analogs of the this compound molecule.[1][3] The presence of these impurities can significantly alter the material's properties and experimental outcomes.

  • Unreacted Starting Materials: Remnants of quinizarin, 1-bromo-4-(methylamino)anthraquinone, or the amine reactants.

  • Symmetrically Substituted Byproducts:

    • 1,4-bis(methylamino)anthraquinone: Formed when both positions on the quinizarin core react with methylamine instead of one with methylamine and one with ethanolamine.[1]

    • 1,4-bis(2-hydroxyethylamino)anthraquinone: Formed when both positions react with ethanolamine.[1]

  • Positional Isomers & Degradation Products: Other minor impurities can arise from side reactions or degradation of the product during manufacturing and storage.

Q4: What are the industry-standard analytical techniques for assessing the purity of this compound?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating the dye from its impurities.[7][9] An HPLC system equipped with a Photodiode Array (PDA) detector is highly effective for quantifying the relative percentages of different components in the mixture based on their UV-Vis absorbance.[10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides definitive identification of the separated components by determining their mass-to-charge ratio.[7][11] This is invaluable for confirming the identity of this compound and characterizing unknown impurity peaks in your chromatogram.[10]

Section 2: Troubleshooting Guide: Purity Assessment & Analysis

This section provides solutions to specific issues that may arise during the analytical validation of your dye sample.

Problem: My HPLC chromatogram shows multiple unexpected peaks besides the main this compound peak.

  • Causality: This is a typical observation for a commercial-grade dye and confirms the presence of impurities as discussed in the FAQ section. The key is to identify these peaks to select an appropriate purification strategy.

  • Solution Pathway:

    • Confirm Peak Identity: If possible, use LC-MS to get the mass data for each peak. Compare the masses to the expected impurities (e.g., 1,4-bis(methylamino)anthraquinone and 1,4-bis(2-hydroxyethylamino)anthraquinone).

    • Assess Polarity: Note the retention times of the impurities relative to the main peak. Impurities eluting earlier are more polar, while those eluting later are less polar (under reverse-phase conditions). This information is critical for designing a purification protocol.

    • Solvent Check: Run a blank injection (mobile phase only) to ensure the peaks are not originating from your solvent or system contamination.

Problem: I am having difficulty dissolving the dye sample for analysis.

  • Causality: Disperse dyes, by nature, have low water solubility. While soluble in some common organic solvents, achieving a suitable concentration for analysis without precipitation can be challenging.

  • Solution Pathway:

    • Solvent Selection: this compound is reported to be soluble in acetone and ethanol.[1] For analytical purposes, Dimethyl Sulfoxide (DMSO) is also an effective solvent.[4] For LC-MS, dimethylformamide (DMF) has been shown to be a superior extraction and dissolution solvent.[11][12]

    • Use Sonication: After adding the solvent, place the vial in an ultrasonic bath for 5-10 minutes. This uses high-frequency sound waves to break up particle agglomerates and accelerate dissolution.

    • Gentle Warming: Gently warm the solution (e.g., to 30-40°C). Be cautious, as excessive heat can degrade the sample.

    • Filtration: After dissolution, filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter that could damage the analytical column.

Section 3: Detailed Purification Protocols

Protocol 3.1: Purification by Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase, offering the highest resolution for impurity removal.[13]

Principle: The impure dye mixture is loaded onto a column packed with silica gel. A solvent system (mobile phase) is passed through the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the polar silica gel. By collecting the solvent in fractions, the desired compound can be isolated from its impurities.

Step-by-Step Methodology:

  • Slurry Preparation:

    • In a fume hood, weigh out an appropriate amount of silica gel 60 (e.g., 50g of silica for every 1g of impure dye).

    • Create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol) in a beaker.

  • Column Packing:

    • Pour the slurry into a glass chromatography column with the stopcock closed.

    • Open the stopcock to allow the solvent to drain, tapping the column gently to ensure the silica packs down into a uniform bed without air bubbles. Add more mobile phase as needed to prevent the silica bed from running dry.

  • Sample Loading:

    • Dissolve your impure this compound in a minimal amount of the mobile phase (or a slightly stronger solvent like pure dichloromethane if solubility is an issue).

    • Carefully pipette this solution onto the top of the silica bed.

  • Elution:

    • Begin adding the mobile phase to the top of the column.

    • Start with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH) and collect fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:MeOH) to elute the compounds. The deep blue band corresponding to this compound should begin to move down the column.

    • The less polar impurities will elute first, followed by the pure this compound, and finally the more polar impurities.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified, solid this compound.

Protocol 3.2: Purification by Recrystallization

This technique purifies compounds based on differences in their solubility in a specific solvent at different temperatures.

Principle: An impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form, while the impurities remain dissolved in the cold solvent (mother liquor).

Step-by-Step Methodology:

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or acetone are good starting points.[1]

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the selected solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring until the dye is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling, promoting the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Section 4: Visual Workflows & Diagrams

To provide a clear, at-a-glance understanding of the processes, the following diagrams illustrate the recommended workflows.

G cluster_start Phase 1: Assessment cluster_purify Phase 2: Purification cluster_end Phase 3: Validation & Use A Procure Commercial This compound B Analytical Assessment (HPLC-PDA, LC-MS) A->B C Purity > 99%? B->C D Select Purification Method (See Diagram 2) C->D No H Product Ready for Experimental Use C->H Yes E Execute Protocol (Chromatography or Recrystallization) D->E F Post-Purification Validation (HPLC) E->F G Purity Confirmed? F->G G->H Yes I Repeat Purification Cycle G->I No I->D

Diagram 1: General Workflow for Impurity Identification and Removal.

G A Start: Impure Sample Received B Are impurities significantly different in polarity? A->B C Is high purity (>99.5%) a critical requirement? B->C Yes E Is the quantity large (>5g)? B->E No D Use Column Chromatography (Protocol 3.1) C->D Yes C->E No F Use Recrystallization (Protocol 3.2) E->F Yes G Consider multiple recrystallizations or small-scale chromatography E->G No

Caption: Decision Tree for Selecting the Appropriate Purification Method.

Section 5: References

  • C.I. This compound | C17H16N2O3 | CID 17191 - PubChem. (n.d.). PubChem. --INVALID-LINK--

  • This compound - World dye variety. (2012, March 22). World Dye Variety. --INVALID-LINK--

  • C.I. This compound | CAS#2475-46-9. (n.d.). MedKoo Biosciences. --INVALID-LINK--

  • This compound CAS#: 2475-46-9. (n.d.). ChemicalBook. --INVALID-LINK--

  • A Researcher's Guide to Validating the Purity of Commercial C.I. Disperse Blue 35. (2025). BenchChem. --INVALID-LINK--

  • This compound | CAS 2475-46-9. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--

  • Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry. (2016). Analytical Sciences, 32(9), 1019-1022. --INVALID-LINK--

  • Chromatographic methods applied for the analysis of disperse dyes in extracts. (n.d.). IntechOpen. --INVALID-LINK--

  • Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem. (2016, September 10). J-Stage. --INVALID-LINK--

  • Consumer Products Testing Application Notebook. (2016, January). Waters Corporation. --INVALID-LINK--

  • Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat. (n.d.). Column Chromatography. --INVALID-LINK--

  • Separation of Some Disperse Dyes by Paper Chromatography. (2008, August 7). ResearchGate. --INVALID-LINK--

  • Optimization of this compound mineralization by UV-LED/FeTiO 3 activated persulfate using response surface methodology. (2019, August 7). ResearchGate. --INVALID-LINK--

  • Selective Removal of the Emerging Dye Basic Blue 3 via Molecularly Imprinting Technique. (n.d.). MDPI. --INVALID-LINK--

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. --INVALID-LINK--

  • Removal of Disperse Orange and Disperse Blue dyes present in textile mill effluent using zeolite synthesized from cenospheres. (2021, June 4). ResearchGate. --INVALID-LINK--

  • patient information sheet this compound. (n.d.). Chemotechnique Diagnostics. --INVALID-LINK--

  • This compound CAS # 2475-46-9. (n.d.). AccuStandard. --INVALID-LINK--

  • This compound. (n.d.). Cosmo Chemistry India. --INVALID-LINK--

  • Low Price this compound Dyestuff Suppliers, Manufacturers, Factory. (n.d.). Fucai Chem. --INVALID-LINK--

References

Long-term stability and storage conditions for Disperse blue 3 stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the handling, storage, and long-term stability of Disperse Blue 3 (C.I. 61505). This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experiments involving this anthraquinone-based compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the preparation and maintenance of this compound stock solutions.

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The solvent of choice is critical for ensuring the stability and solubility of this compound.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound.[1] It offers good solubility, especially with gentle heating and sonication.[2]

  • Alternative Solvents: While soluble in acetone and ethanol, and slightly soluble in methanol, these are less common for creating high-concentration stock solutions for biological assays.[2][3] If using methanol, it is often supplied as a pre-made solution at a specific concentration (e.g., 100 µg/mL).[4]

  • Insolubility: this compound is insoluble in water.[2][5]

Expert Insight: The choice of DMSO is based on its high solvating power for many organic molecules. However, it's crucial to use anhydrous, high-purity DMSO, as water content can decrease the solubility of hydrophobic compounds like this compound and potentially promote hydrolysis over long-term storage.

Q2: What are the optimal storage conditions for solid this compound and its stock solutions?

A2: Proper storage is paramount to prevent degradation and extend the shelf life of the compound. The conditions differ for the solid powder versus the stock solution.

FormTemperatureLight/Moisture ConditionsRecommended Duration
Solid Powder -20°CDry, protected from lightLong-term (months to years)[1]
0 - 4°CDry, protected from lightShort-term (days to weeks)[1]
Stock Solution -20°C Airtight container, protected from light Long-term (months)[1][2]
0 - 4°CAirtight container, protected from lightShort-term (days to weeks)[1]

Causality:

  • Low Temperature (-20°C): Significantly slows down chemical degradation processes. Storing solutions at freezer temperatures is the standard for preserving chemical integrity.[1][2]

  • Protection from Light: Disperse dyes can be sensitive to light, which can cause fading and photochemical degradation.[6] Using amber vials or wrapping containers in aluminum foil is a mandatory practice.

  • Airtight Containers: Prevents solvent evaporation, which would alter the concentration of the stock solution, and minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation.[6]

Q3: What is the expected shelf life of a this compound stock solution?

A3: The shelf life is highly dependent on the storage conditions.

  • Properly Stored (-20°C, dark, airtight): A stock solution in DMSO can be stable for months.[1] The solid compound can last for over three years if stored correctly.[1]

  • Stored at 4°C: Stability is reduced to days or weeks.[1] This temperature is suitable for working solutions that will be used promptly.

  • Room Temperature: Not recommended for storage. While the compound is stable enough for shipping at ambient temperatures over a few weeks, long-term storage under these conditions will lead to degradation.[1]

Q4: Is this compound sensitive to pH?

A4: Yes. As a disperse dye, its stability can be influenced by the pH of the medium. Disperse dyes are generally most stable in a weakly acidic medium (pH 4.5 to 5.5).[7] Some disperse dyes with azo, ester, or cyano groups are particularly sensitive to alkali, which can cause hydrolysis and color changes.[7] While this compound is an anthraquinone dye, it is prudent to maintain a consistent and appropriate pH in your experimental buffers to ensure reproducibility.

Q5: What are the essential safety precautions when handling this compound?

A5: Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[5][8]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling the powder. Minimize dust generation.[8]

  • Toxicity: this compound may be harmful if swallowed and may cause an allergic skin reaction.[5][9][10]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment as it can be toxic to aquatic life.[5][10]

Experimental Protocol: Preparing a this compound Stock Solution

This protocol provides a self-validating workflow for preparing a 10 mM stock solution in DMSO.

Materials:
  • This compound powder (MW: 296.32 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Methodology:
  • Pre-Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) × (0.001 L) × (296.32 g/mol ) = 0.00296 g = 2.96 mg

  • Weighing: Carefully weigh out 2.96 mg of this compound powder and place it into a sterile, light-protected vial (e.g., an amber vial).

  • Solvent Addition: Add 1 mL of high-purity DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If particles are still visible, place the vial in a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming (to 30-37°C) can also be applied but avoid excessive heat.[2]

    • Visually inspect the solution against a light source to ensure all solid material has dissolved. A clear, homogenous dark blue solution should be obtained.

  • Aliquoting & Storage:

    • For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly-sealed, light-protected tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term use.[1][2]

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage Calculate 1. Calculate Mass Weigh 2. Weigh Powder Calculate->Weigh Add_Solvent 3. Add DMSO Weigh->Add_Solvent Dissolve 4. Vortex / Sonicate Add_Solvent->Dissolve Aliquot 5. Aliquot into Tubes Dissolve->Aliquot Label 6. Label Clearly Aliquot->Label Store 7. Store at -20°C Label->Store

Caption: Workflow for preparing and storing this compound stock solution.

Troubleshooting Guide

This section helps resolve common issues encountered during the use of this compound stock solutions.

Q: My this compound solution shows signs of precipitation after being stored at -20°C. What happened and what should I do?

A: Precipitation upon thawing is a common issue with compounds that have limited solubility.

  • Causality: The solubility of most compounds, including this compound, is lower at colder temperatures. The compound may have fallen out of solution while frozen. This is more likely if the solution was prepared near its saturation limit.

  • Self-Validating Solution:

    • Thaw Completely: Ensure the vial has returned to room temperature.

    • Re-dissolve: Vortex the solution vigorously.

    • Gentle Warming & Sonication: If vortexing is insufficient, gently warm the solution to 37°C and sonicate for 10-15 minutes.[2]

    • Inspect: Before use, always visually inspect the solution to confirm that all precipitate has redissolved. Using a solution with suspended particles will lead to inaccurate dosing and non-reproducible results.

  • Preventative Measure: Consider preparing a slightly more dilute stock solution if precipitation is a recurring problem.

Q: The color of my stock solution has faded or changed hue. Is it still usable?

A: A noticeable color change is a strong indicator of chemical degradation.

  • Causality:

    • Photodegradation: Exposure to ambient or UV light is a primary cause of dye degradation.[6]

    • Chemical Instability: Over time, or due to impurities in the solvent (e.g., water), the anthraquinone structure may have been altered. Degradation pathways can involve the cleavage of the chromophoric group.[11][12]

  • Recommendation: Do not use the solution. A change in the chromophore means the compound is no longer this compound, and its biological or chemical activity will be compromised. Prepare a fresh stock solution from the solid powder, ensuring strict adherence to light protection and storage protocols.

Troubleshooting Decision Tree

G Start Problem with Stock Solution Check_Precipitate Is there visible precipitate? Start->Check_Precipitate Check_Color Has the color faded or changed? Check_Precipitate->Check_Color No Redissolve Warm to 37°C and sonicate Check_Precipitate->Redissolve Yes Use_Solution Solution is OK to use. Inspect before each use. Check_Color->Use_Solution No Degradation Degradation likely. Check_Color->Degradation Yes Still_Precipitate Does precipitate remain? Redissolve->Still_Precipitate Still_Precipitate->Use_Solution No Discard_Fresh Discard. Prepare fresh solution. Still_Precipitate->Discard_Fresh Yes Degradation->Discard_Fresh

Caption: Troubleshooting flowchart for this compound stock solution issues.

References

Technical Support Center: Enhancing the Dyeing Efficiency of C.I. Disperse Blue 3 on Polyamide Fabrics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the application of C.I. Disperse Blue 3 on polyamide (PA) substrates. This guide is structured to provide researchers, scientists, and textile chemists with in-depth, field-proven insights into the dyeing mechanism, troubleshooting common issues, and standardized protocols for achieving high-efficiency, reproducible results. Our approach is grounded in explaining the causality behind each experimental parameter, ensuring a robust understanding of the system.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the interaction between this compound and polyamide fibers.

Q1: What is the fundamental mechanism of dyeing polyamide with this compound?

A1: The dyeing of polyamide, a hydrophobic fiber, with C.I. This compound, a non-ionic and sparingly water-soluble anthraquinone dye, is a process of molecular dispersion and diffusion.[1] The mechanism can be broken down into four key stages:

  • Dispersion: The dye, which is insoluble in water, is milled into fine particles and maintained as a stable aqueous dispersion using dispersing agents.[1]

  • Adsorption: Under the influence of heat, the kinetic energy of the dye molecules increases.[2] The polyamide fiber swells, opening up its amorphous regions. Dye molecules migrate from the aqueous phase and adsorb onto the fiber surface.

  • Diffusion: A concentration gradient is established, driving the adsorbed dye molecules from the surface into the amorphous regions of the polymer matrix.[2]

  • Fixation: Once inside the fiber, the dye molecules are held in place primarily by weak intermolecular forces, such as van der Waals forces and hydrogen bonds, with the polyamide's polymer chains.[1][3] Cooling the system traps the dye molecules within the fiber structure, leading to coloration.[4]

Q2: Why is controlling the dyebath pH critical, and what is the optimal range?

A2: The optimal dyebath pH for dyeing polyamide with disperse dyes is weakly acidic, typically in the range of 4.5 to 5.5 .[5][6] This is critical for two primary reasons:

  • Dye Stability: Many disperse dyes, particularly azo types, can be sensitive to alkaline conditions and may undergo hydrolysis or reduction at elevated temperatures, leading to color changes.[5] The weakly acidic medium ensures the chemical stability of the this compound molecule throughout the dyeing cycle.

  • Fiber Surface Charge: In a weakly acidic solution, the terminal amino groups (-NH₂) in the polyamide polymer chain become protonated (-NH₃⁺).[7] This slight positive charge on the fiber surface can influence the stability of the anionic dispersing agents surrounding the non-ionic dye particles, promoting a stable dispersion and preventing dye agglomeration. While the primary interaction is not ionic, maintaining this pH environment is crucial for consistent dye uptake and levelness.[7][8]

Q3: What is the role of temperature in the dyeing process?

A3: Temperature is the primary driver of the dyeing process. Polyamide is a thermoplastic fiber, and its dyeing rate is highly dependent on temperature.[9] The glass transition temperature (Tg) of nylon is typically between 40-60°C. Dyeing must occur significantly above this temperature.

  • Below Tg: The polymer chains are in a rigid, "glassy" state, and there is minimal free volume for dye molecules to enter.

  • Above Tg: The polymer chains gain mobility, increasing the free volume within the amorphous regions of the fiber. This "opening up" of the fiber structure is essential for the diffusion of disperse dye molecules into the polymer matrix.[4] A controlled rate of temperature rise (e.g., 1-2°C/minute) is crucial, especially through the critical dyeing range (approximately 65-85°C), to ensure even dye uptake and prevent defects like streaks.[8]

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Dyeing Issues

This section is formatted as a practical, cause-and-remedy guide for issues encountered during laboratory experiments.

Issue 1: Uneven Dyeing, Streaks, or Blotches

Q: My dyed polyamide fabric shows distinct streaks and uneven patches. What are the likely causes and how can I fix this?

A: This is one of the most common defects and can stem from several factors related to dye, auxiliaries, or process control.

Potential Cause Scientific Explanation & Causality Recommended Solution
Poor Dye Dispersion Disperse dye particles have agglomerated due to inadequate dispersing agent, poor water quality (high hardness), or improper dyebath preparation. These larger particles cannot diffuse evenly into the fiber, leading to specky or patchy dyeing.• Ensure the use of a high-quality, high-temperature stable dispersing agent.• Prepare a stock solution of the dye by pasting it with a small amount of dispersing agent and warm water before adding it to the main dyebath.[6]• Use deionized or softened water for the dyebath.
Rapid Initial Dye Uptake The rate of temperature rise was too fast, especially in the critical dyeing range (65-85°C for PA). The dye "rushes" onto the fiber surface faster than it can diffuse evenly into the interior, causing unlevelness.[8]• Slow the rate of temperature rise to 1-1.5°C/minute through the critical dyeing range.• Add a suitable leveling agent to the dyebath. This auxiliary temporarily competes with the dye for sites on the fiber or forms a loose complex with the dye, slowing the initial strike rate and promoting migration for a more level result.[10][11]
Incorrect pH If the pH drifts too low (e.g., below 4), the dye uptake can become excessively rapid and difficult to control.[7] If it drifts into the alkaline range, the dye may become unstable.[5] Fluctuations can cause shade variation throughout the process.[12]• Use a pH buffer system, such as an acetic acid/sodium acetate buffer, to maintain the dyebath pH consistently between 4.5 and 5.5.[13]• Verify the pH of the bath before and after the dyeing cycle.
Improper Fabric Preparation Residual sizing agents, spinning oils, or other impurities on the fabric can act as a physical barrier, preventing uniform dye penetration.[14]• Implement a thorough pre-scouring step for the polyamide fabric using a non-ionic surfactant to ensure a clean and uniformly absorbent surface before dyeing.

Issue 2: "Barré" or Horizontal Stripiness

Q: My knitted polyamide fabric exhibits consistent horizontal stripes after dyeing. What causes this specific defect?

A: Barré is a challenging defect often originating from physical or chemical inconsistencies in the yarn itself, which are then highlighted by the dyeing process.

Potential Cause Scientific Explanation & Causality Recommended Solution
Physical Yarn Differences Variations in yarn tension during knitting, differences in filament size, or uneven heat-setting can create physical differences in the fabric structure. These areas will have different light reflectance and dye uptake rates, resulting in visible stripes.[15][16]Dye Selection: Use disperse dyes with good migration properties and low sensitivity to physical variations. This compound is often used as a diagnostic tool; if barré is still visible with this dye, the cause is likely physical rather than dye-related.[4]• Leveling Agents: Employ a leveling agent specifically designed for barré coverage on polyamide. These agents promote dye migration, allowing dye to move from areas of high concentration to lower concentration, thus masking the yarn differences.[17][18]
Chemical Yarn Differences Variations in the manufacturing process of the polyamide yarn can lead to differences in the number of terminal amino groups or the degree of polymer orientation. These differences directly affect the dye affinity and dyeing rate from one yarn package to another.[9]Process Optimization: Increase the dyeing temperature to the upper recommended limit (e.g., 110-120°C for exhaust dyeing) and extend the holding time to maximize dye migration and level out the differences.• Auxiliary Selection: A combination of a fiber-substantive leveling agent (which temporarily blocks dye sites) and a dye-substantive agent (which complexes with the dye) can be highly effective.[11]

Issue 3: Poor Color Fastness (Wash or Light)

Q: After dyeing and rinsing, the color bleeds during a standard wash test, or the shade fades quickly upon light exposure. How can I improve fastness?

A: Poor fastness is typically due to unfixed dye on the fiber surface or the inherent properties of the selected dye.

Potential Cause Scientific Explanation & Causality Recommended Solution
Surface Dye Contamination Disperse dye particles remaining on the fiber surface after dyeing have not diffused into the polymer and are easily removed by washing or rubbing, leading to poor wash fastness and crocking (rubbing) fastness.[17]• Implement a Reduction Clearing post-treatment. This process uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) to chemically destroy and solubilize the unfixed dye on the surface, which is then washed away.[17][19][20]
Inherent Dye Properties C.I. This compound, being an anthraquinone dye, generally possesses good light fastness. However, its wash fastness on polyamide is often moderate. Supplier data indicates a light fastness rating of around 5 (on a scale of 1-8) and a wash fastness rating of 3-4 (on a scale of 1-5) on polyamide according to ISO standards.[12]• For applications requiring very high wash fastness, consider high-energy disperse dyes specifically designed for this purpose, although this may require adjustments to the dyeing temperature and cycle time.• Ensure the dyeing temperature and time are sufficient for maximum dye diffusion into the fiber, as well-diffused dye is more resistant to removal.
Incorrect Fastness Testing The testing procedure may not align with standardized methods, leading to inaccurate results.• Strictly follow standardized test methods such as ISO 105-C06 for wash fastness and ISO 105-B02 for light fastness to ensure reliable and comparable data.[1][15][21][22]

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for laboratory experiments. Always consult Safety Data Sheets (SDS) for all chemicals used.

Protocol 3.1: Exhaust Dyeing of Polyamide with C.I. This compound

This protocol describes a standard laboratory exhaust dyeing procedure.

Materials & Reagents:

  • Polyamide 6 or 6,6 fabric, pre-scoured

  • C.I. This compound

  • Dispersing agent (high-temperature stable)

  • Leveling agent (suitable for polyamide)

  • Acetic Acid (to adjust pH)

  • Sodium Acetate (as buffer)

  • Deionized water

  • Laboratory dyeing apparatus (e.g., Mathis Labomat or similar)

Procedure:

  • Prepare the Dyebath:

    • Set the liquor ratio (e.g., 20:1).

    • Add the required amount of deionized water to the dyeing vessel.

    • Add auxiliaries in the following order, allowing for mixing between additions:

      • 0.5 - 1.0 g/L Dispersing Agent

      • 0.5 - 1.5 g/L Leveling Agent

      • Acetic Acid/Sodium Acetate buffer to achieve a pH of 5.0 ± 0.2.

    • Separately, prepare a stock dispersion of the C.I. This compound (e.g., 1% on weight of fiber, o.w.f.) by pasting the dye with a small amount of the dispersing agent and warm water (approx. 40°C). Add this dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the polyamide fabric sample into the dyebath at 40°C.

    • Run for 10 minutes at 40°C.

    • Raise the temperature to 110°C at a rate of 1.5°C/minute.

    • Hold at 110°C for 45-60 minutes.

    • Cool the dyebath to 70°C at a rate of 2°C/minute.

    • Drain the dyebath.

  • Rinsing:

    • Rinse the fabric with warm water (50-60°C) for 10 minutes.

    • Rinse with cold water for 10 minutes.

Protocol 3.2: Reduction Clearing Post-Treatment

This step is essential for removing surface dye and improving wash fastness.

Materials & Reagents:

  • Dyed polyamide fabric

  • Sodium Hydrosulfite (Reducing Agent)

  • Sodium Hydroxide (Caustic Soda)

  • Non-ionic detergent

Procedure:

  • Prepare the Reduction Bath:

    • Set a fresh bath with a liquor ratio of 20:1.

    • Add chemicals to the bath at 50°C:

      • 2.0 g/L Sodium Hydrosulfite

      • 1.0-2.0 g/L Sodium Hydroxide (adjust to achieve pH 10-11)

      • 1.0 g/L Non-ionic detergent

  • Treatment Cycle:

    • Introduce the rinsed, dyed fabric into the reduction bath.

    • Raise the temperature to 70-80°C.

    • Hold at this temperature for 15-20 minutes.[17]

    • Drain the bath.

  • Final Rinsing & Neutralization:

    • Rinse with hot water (70°C) for 10 minutes.

    • Perform a neutralization rinse with 0.5 g/L acetic acid at 40°C for 10 minutes to remove any residual alkali.

    • Rinse thoroughly with cold water.

    • Dry the fabric at a temperature not exceeding 100°C.

Section 4: Data Presentation & Visualization

Table 1: Effect of Dyebath pH and Temperature on Color Yield (K/S)

This table summarizes the expected relationship between key dyeing parameters and the resulting color strength (K/S value) on polyamide fabric. Higher K/S values indicate a deeper shade.

Parameter Condition Relative K/S Value Scientific Rationale
pH pH 3.0High, but risk of unlevelnessVery low pH can cause rapid, uncontrolled dye uptake and potential fiber hydrolysis.[7]
pH 5.0 (Optimal) Very High & Level Balances dye stability and controlled exhaustion for optimal, reproducible results.[5][23]
pH 7.0ModerateNeutral pH leads to lower dye exhaustion compared to the acidic range.
pH 9.0LowAlkaline conditions can negatively affect the stability of some disperse dyes, reducing the effective color yield.[5]
Temperature 80°CLowBelow the optimal range, fiber swelling and dye diffusion rates are low, resulting in poor exhaustion.[13]
100°CModerate-HighGood dye uptake is achieved, suitable for atmospheric dyeing.
110-120°C (Optimal) Very High In this range, the polyamide fiber is sufficiently swollen, and dye molecules have high kinetic energy, maximizing the rate of diffusion and final exhaustion.[13][24]
130°CVery HighWhile effective, dyeing at temperatures this high for polyamide can increase energy costs and risk thermal degradation without significant gains in color yield over 120°C.

Note: K/S values are relative and depend on the specific dye concentration, substrate, and spectrophotometer used. Data synthesized from principles described in cited literature.[13][23][25][26][27][28]

Diagrams: Workflows and Mechanisms

Diagram 1: Standard Exhaust Dyeing Workflow

DyeingWorkflow cluster_prep 1. Pre-Treatment cluster_dye 2. Dyeing Process cluster_post 3. Post-Treatment Scouring Scour Fabric (Remove Impurities) BathPrep Prepare Dyebath (pH 5.0, Auxiliaries, Dye) Scouring->BathPrep LoadFabric Load Fabric @ 40°C BathPrep->LoadFabric TempRamp Ramp Temp to 110°C (1.5°C/min) LoadFabric->TempRamp DyeHold Hold @ 110°C (45-60 min) TempRamp->DyeHold CoolDown Cool to 70°C DyeHold->CoolDown Rinse1 Initial Rinse CoolDown->Rinse1 RedClear Reduction Clearing (70-80°C) Rinse1->RedClear Neutralize Neutralize & Final Rinse RedClear->Neutralize Drying Dry Fabric Neutralize->Drying

Caption: Workflow for dyeing polyamide with this compound.

Diagram 2: Troubleshooting Logic for Uneven Dyeing

Troubleshooting Start Uneven Dyeing (Streaks/Patches) CheckDispersion Is dye dispersion stable? (Check for specks) Start->CheckDispersion CheckProcess Was the process controlled? Start->CheckProcess CheckFabric Was fabric properly pre-scoured? Start->CheckFabric Sol_Dispersion Solution: Improve dispersion method Use quality auxiliaries CheckDispersion->Sol_Dispersion No Sol_Process Solution: Slow temp ramp Use leveling agent Buffer pH to 5.0 CheckProcess->Sol_Process No Sol_Fabric Solution: Implement effective pre-scouring protocol CheckFabric->Sol_Fabric No

Caption: Diagnostic flowchart for unlevel dyeing issues.

References

Technical Support Center: Decolorization of Disperse Blue 3 in Water

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decolorization of Disperse Blue 3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during experimental work. We will explore various methods, explain the science behind them, and offer practical solutions to common challenges.

Section 1: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered with different decolorization methods for this compound.

Advanced Oxidation Processes (AOPs)

AOPs are powerful methods that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants.[1][2] Common AOPs for dye degradation include Fenton, photo-Fenton, and ozonation.

Symptoms: The characteristic blue color of the solution remains intense, or the percentage of color removal is significantly lower than expected after the reaction time.

Potential Causes & Solutions:

  • Incorrect pH: The Fenton reaction is highly pH-dependent, with optimal performance typically occurring in acidic conditions (pH 2.5-3.0).[3] At higher pH, iron precipitates as ferric hydroxide, reducing the availability of the Fe²⁺ catalyst and inhibiting hydroxyl radical generation.

    • Solution: Adjust the pH of the dye solution to the optimal range using dilute H₂SO₄ or HCl before adding the Fenton reagents (Fe²⁺ and H₂O₂). Monitor the pH throughout the experiment, as it may change.

  • Suboptimal H₂O₂/Fe²⁺ Ratio: The molar ratio of hydrogen peroxide to ferrous iron is a critical parameter. An excess of H₂O₂ can scavenge hydroxyl radicals, while insufficient H₂O₂ will limit their production.[3]

    • Solution: Experimentally determine the optimal H₂O₂/Fe²⁺ ratio for your specific this compound concentration. Start with a literature-recommended ratio and perform a series of jar tests with varying ratios to find the most effective one. A study on Disperse Blue 79 found an optimal H₂O₂/Fe²⁺ mole ratio of 33.53.[4]

  • Inadequate Mixing: Insufficient mixing leads to poor distribution of the Fenton reagents and localized reactions, reducing overall efficiency.

    • Solution: Ensure vigorous and continuous stirring throughout the reaction period to maintain a homogeneous mixture.

  • Presence of Scavenging Ions: Certain ions, such as carbonate and bicarbonate, can react with hydroxyl radicals, reducing their availability for dye degradation.[3]

    • Solution: If your water source contains high levels of these ions, consider using deionized water for your experiments or pretreating the water to remove them.

Symptoms: While the solution becomes colorless, the Total Organic Carbon (TOC) analysis indicates the presence of organic intermediates.

Potential Causes & Solutions:

  • Insufficient Reaction Time: The initial decolorization can be rapid due to the cleavage of the chromophore, but the complete mineralization of the resulting aromatic intermediates into CO₂, H₂O, and inorganic ions takes longer.

    • Solution: Extend the reaction time and monitor both decolorization (using UV-Vis spectrophotometry) and TOC reduction to determine the point of maximum mineralization.

  • Formation of Recalcitrant Intermediates: The degradation of this compound can produce byproducts that are more resistant to further oxidation.

    • Solution: Consider combining AOPs with other treatment methods. For instance, a biological treatment step following an AOP can effectively remove these recalcitrant compounds.[5]

  • Catalyst Deactivation (in heterogeneous photocatalysis): The surface of the photocatalyst can become fouled or poisoned, reducing its activity over time.

    • Solution: Regenerate the catalyst according to the manufacturer's instructions or literature protocols. This may involve washing with specific solvents or thermal treatment.

Biological Treatment

Biological methods utilize microorganisms or their enzymes to break down dye molecules.[6] These are often considered more environmentally friendly and cost-effective than chemical methods.[7]

Symptoms: The rate of color removal by the selected microbial strain or consortium is slow or plateaus at a low percentage.

Potential Causes & Solutions:

  • Non-Optimal Growth Conditions: The metabolic activity of microorganisms is highly dependent on environmental factors such as pH, temperature, and nutrient availability.

    • Solution: Optimize the culture conditions for the specific microorganisms being used. For example, Klebsiella pneumoniae has shown 95% decolorization of a disperse blue dye at 37°C and pH 7.[8] Ensure the growth medium contains sufficient carbon and nitrogen sources to support microbial growth and enzymatic activity.

  • Dye Toxicity: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic functions.[8]

    • Solution: Start with a lower initial dye concentration and gradually acclimate the microbial culture to higher concentrations. A study on the biodegradation of Disperse Blue 284 showed a drastic drop in decolorization efficiency as the dye concentration increased.[8]

  • Inappropriate Microbial Strain: The selected microorganism may not possess the necessary enzymatic machinery to efficiently degrade this compound.

    • Solution: Screen different microbial strains or consortia known for their dye-degrading capabilities. Fungi, such as Aspergillus sp., and bacteria, like Bacillus fusiformis, have demonstrated the ability to decolorize disperse dyes.[7][9]

  • Lack of Reductive Conditions (for azo dyes): The initial step in the biodegradation of many azo dyes is the reductive cleavage of the azo bond, which occurs under anaerobic or anoxic conditions.

    • Solution: If using a method that relies on azo bond reduction, ensure that the experimental setup provides the necessary anaerobic or microaerophilic environment.[10]

Physical Adsorption

Adsorption involves the accumulation of dye molecules onto the surface of a solid material (adsorbent).

Symptoms: The adsorbent quickly loses its effectiveness in removing the dye, and a significant amount of color remains in the solution.

Potential Causes & Solutions:

  • Unfavorable pH: The surface charge of both the adsorbent and the dye molecule is influenced by the solution's pH.[11] For many adsorbents, dye uptake is pH-dependent.

    • Solution: Determine the optimal pH for adsorption by conducting batch experiments across a range of pH values. For instance, the adsorption of a disperse dye on a modified cotton adsorbent was found to be maximal in a highly acidic environment (pH 2-3).[11]

  • Insufficient Adsorbent Dosage: The amount of adsorbent may be too low to provide enough active sites for the given dye concentration.

    • Solution: Increase the adsorbent dosage and evaluate the effect on dye removal. Studies have shown that increasing the adsorbent dose leads to a higher percentage of dye removal due to the availability of more adsorption sites.[12]

  • Competition from Other Molecules: The presence of other organic or inorganic compounds in the wastewater can compete with the dye molecules for adsorption sites.

    • Solution: Pre-treat the wastewater to remove interfering substances before the adsorption step.

  • Inappropriate Adsorbent: The chosen adsorbent may not have a high affinity for this compound.

    • Solution: Explore different types of adsorbents. Materials like activated carbon, zeolites, and various biopolymers have been used for dye removal.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my decolorization experiment is not working?

A1: Always start by verifying your experimental parameters. Double-check the pH of the solution, the concentrations of your reagents and the dye, the temperature, and the mixing speed. Often, a small deviation in one of these critical parameters can significantly impact the outcome.

Q2: How can I determine the concentration of this compound in my samples?

A2: The most common method is UV-Visible spectrophotometry. You will need to determine the wavelength of maximum absorbance (λmax) for this compound and create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

Q3: Can I combine different decolorization methods?

A3: Yes, and this is often a very effective strategy. For example, a chemical oxidation process can be used to break down the complex dye molecule into more biodegradable intermediates, which can then be removed by a subsequent biological treatment step.[5]

Q4: My decolorization process removes the color, but is the water safe to discharge?

A4: Not necessarily. The degradation of this compound can produce colorless but potentially toxic byproducts.[5] It is crucial to assess the toxicity of the treated effluent using methods such as ecotoxicity tests with organisms like Vibrio fischeri or by analyzing for specific harmful intermediates using techniques like GC-MS.[14]

Q5: How does temperature affect the decolorization process?

A5: The effect of temperature is method-specific. For chemical reactions like the Fenton process, an increase in temperature can increase the reaction rate up to a certain point.[15] For biological treatments, there is an optimal temperature range for the specific microorganisms being used; temperatures outside this range can inhibit their activity.[8] For adsorption, the process can be either exothermic or endothermic, so the effect of temperature will vary.

Section 3: Experimental Protocols & Data

Protocol: Fenton-Induced Decolorization of this compound
  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration in deionized water.

  • pH Adjustment: Take a known volume of the dye solution and adjust the pH to 3.0 using 0.1 M H₂SO₄.

  • Initiation of Fenton Reaction: Add a predetermined amount of FeSO₄·7H₂O (ferrous sulfate heptahydrate) to the pH-adjusted dye solution and stir until it dissolves completely. Then, add the required volume of 30% H₂O₂ to initiate the reaction.

  • Reaction: Allow the reaction to proceed for a specific duration (e.g., 60 minutes) under constant stirring.

  • Quenching the Reaction & Analysis: After the desired reaction time, quench the reaction by raising the pH to above 7 with NaOH. This will precipitate the iron as Fe(OH)₃. Centrifuge or filter the sample to remove the precipitate. Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the λmax of this compound.

Protocol: Biosorption of this compound using a Microbial Biomass
  • Cultivation of Microorganism: Inoculate a suitable microbial strain (e.g., Aspergillus sp.) into a sterile growth medium and incubate under optimal conditions until a sufficient amount of biomass is obtained.

  • Preparation of Biomass: Harvest the biomass by centrifugation or filtration and wash it several times with sterile deionized water to remove any residual media components.

  • Adsorption Experiment: Suspend a known amount of the prepared biomass in a specific volume of the this compound solution of a known initial concentration.

  • Incubation: Incubate the mixture under controlled conditions of temperature and agitation for a predetermined period.

  • Analysis: At regular intervals, withdraw samples, centrifuge to separate the biomass, and measure the absorbance of the supernatant to determine the residual dye concentration.

Data Summary: Typical Operating Conditions for Disperse Dye Decolorization
MethodKey ParametersTypical Values/RangesReferences
Fenton Process pH2.5 - 3.5[3]
H₂O₂/Fe²⁺ RatioVaries with dye concentration, often determined experimentally[16]
Biological Treatment pH6.0 - 8.0 (strain dependent)[8]
Temperature25 - 40 °C (strain dependent)[9]
Adsorption pHHighly adsorbent and dye specific[11][12]
Adsorbent Dosage0.1 - 1.0 g/L (dependent on adsorbent capacity)[12]

Section 4: Visualizing the Workflow

Experimental Workflow for Method Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_eval Evaluation prep_dye Prepare this compound Stock Solution jar_test Perform Jar Tests (Varying one parameter at a time, e.g., pH, catalyst dose) prep_dye->jar_test prep_reagents Prepare Reagents (e.g., Fenton's, Buffers) prep_reagents->jar_test reaction Run Decolorization Reaction jar_test->reaction sampling Collect Samples at Time Intervals reaction->sampling analysis_uv UV-Vis Spectrophotometry (Decolorization %) sampling->analysis_uv analysis_toc TOC Analysis (Mineralization %) sampling->analysis_toc analysis_tox Toxicity Assay (Optional) sampling->analysis_tox eval Evaluate Results & Determine Optimal Conditions analysis_uv->eval analysis_toc->eval analysis_tox->eval

Caption: A generalized workflow for optimizing a decolorization method for this compound.

References

Validation & Comparative

A Comparative Guide to Disperse Blue 3 and Disperse Blue 1 for Dyeing Acetate Fibers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of two common anthraquinone dyes, Disperse Blue 3 and Disperse Blue 1, for the coloration of acetate fibers. The information presented herein is intended for researchers, scientists, and textile chemists engaged in the development and application of dyeing technologies. This document synthesizes publicly available data and established scientific principles to offer a comprehensive overview of their respective properties, performance characteristics, and application considerations.

Introduction: The Challenge of Dyeing Acetate Fibers

Cellulose acetate, a semi-synthetic polymer, presents a unique set of challenges and opportunities in textile dyeing. Its hydrophobic nature precludes the use of most water-soluble ionic dyes, necessitating the application of non-ionic disperse dyes. These dyes, characterized by their low water solubility, are applied from a fine aqueous dispersion. The dyeing mechanism involves the transfer of individual dye molecules from the dispersion to the fiber surface, followed by diffusion into the amorphous regions of the polymer. The selection of an appropriate disperse dye is paramount to achieving the desired shade, colorfastness, and overall quality of the final textile product.

This compound and Disperse Blue 1 are both established anthraquinone dyes frequently used for coloring acetate, as well as other hydrophobic fibers like polyamide and polyester.[1][2] Their enduring popularity stems from their ability to produce brilliant blue shades. However, nuanced differences in their chemical structures lead to distinct performance profiles, which will be the focus of this comparative analysis.

Molecular Structure and Physicochemical Properties

The performance of a disperse dye is intrinsically linked to its molecular structure, which influences its solubility, affinity for the fiber, and fastness properties.

This compound (C.I. 61505) has a molecular formula of C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 g/mol .[3][4] Its structure features a 1,4-diaminoanthraquinone core with a methylamino group and a (2-hydroxyethyl)amino group.[5]

Disperse Blue 1 (C.I. 64500), on the other hand, has a molecular formula of C₁₄H₁₂N₄O₂ and a molecular weight of 268.27 g/mol .[6][7] Its core is a 1,4,5,8-tetraaminoanthraquinone.[8]

The presence of the hydroxyl group in this compound can slightly increase its polarity compared to the more symmetrical structure of Disperse Blue 1. This seemingly minor difference can impact their dyeing kinetics and sublimation fastness.

Table 1: Physicochemical Properties of this compound and Disperse Blue 1

PropertyThis compoundDisperse Blue 1
C.I. Name 6150564500
CAS Number 2475-46-9[3]2475-45-8[6]
Molecular Formula C₁₇H₁₆N₂O₃[3]C₁₄H₁₂N₄O₂[6]
Molecular Weight 296.32 g/mol [3]268.27 g/mol [6]
Chemical Class Anthraquinone[9]Anthraquinone[6]
Solubility Soluble in acetone, ethanol; slightly soluble in benzene and carbon tetrachloride.[6][9]Soluble in acetone, ethanol; slightly soluble in benzene and linseed oil.[6]

Dyeing Performance on Acetate Fibers: A Comparative Analysis

The efficacy of a disperse dye on a specific substrate is evaluated based on several key performance indicators, including dyeing kinetics, color yield, and fastness properties.

Dyeing Kinetics and Leveling Properties

The rate at which a disperse dye is absorbed by the fiber and the uniformity of the final coloration are critical for efficient and high-quality production. Generally, disperse dyes with smaller molecular sizes and lower polarity exhibit faster dyeing rates.

Due to its slightly larger molecular size, this compound may exhibit a slower diffusion rate into the acetate fiber compared to Disperse Blue 1 under identical conditions. However, the presence of the hydroxyl group in this compound can influence its interaction with the fiber, potentially affecting its leveling properties. Leveling agents are often employed in the dyeing of acetate to ensure uniform color deposition, especially with dyes that have a high strike rate.[5][10]

Color Characteristics and Yield
Fastness Properties

The ability of a dyed textile to retain its color when exposed to various environmental factors is a crucial aspect of its quality. The following sections compare the expected fastness properties of this compound and Disperse Blue 1 on acetate fibers, based on their chemical nature and general performance characteristics of anthraquinone dyes. Fastness is typically rated on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better performance.[11]

Anthraquinone disperse dyes are known for their generally good to excellent lightfastness.[12] However, the specific substituents on the anthraquinone core play a significant role. One source indicates that this compound has a lightfastness rating of 5 on polyamide.[13] While this is not on acetate, it provides a general indication of its performance. It is also noted that the lightfastness of this compound is not as good on polyester.[14] Information on the specific lightfastness of Disperse Blue 1 on acetate is less explicitly available in the searched results.

The wash fastness of disperse dyes on acetate is generally considered moderate to good.[15] This is because the non-ionic dye molecules are held within the fiber by physical forces rather than covalent bonds. During laundering, some dye molecules can migrate out of the fiber, leading to color loss and potential staining of adjacent fabrics. The more hydrophobic nature of the dye and a more compact fiber structure generally lead to better wash fastness. Given their similar chemical class, both dyes are expected to have comparable wash fastness on acetate, likely in the moderate to good range.

Crocking, or the transfer of color by rubbing, is another important fastness property. Good crocking fastness is achieved when the dye is well-penetrated into the fiber and minimal dye is present on the fiber surface. Both this compound and Disperse Blue 1 are expected to exhibit fair to good crocking fastness on acetate, provided that the dyeing process is optimized and a thorough after-clearing process is employed to remove surface dye.

Sublimation fastness refers to the resistance of the dye to vaporize from the fiber at high temperatures, which can occur during processes like heat setting or ironing.[16] This property is highly dependent on the molecular weight and polarity of the dye. Dyes with higher molecular weights and more polar groups tend to have better sublimation fastness. Given its slightly higher molecular weight and the presence of a hydroxyl group, this compound may exhibit slightly better sublimation fastness compared to Disperse Blue 1. Poor sublimation fastness can lead to staining of other materials during processing or storage.[16]

Table 2: Summary of Comparative Performance on Acetate Fibers

Performance ParameterThis compoundDisperse Blue 1Key Considerations
Shade Bright Blue[9]Blue[6]Both provide desirable blue shades.
Light Fastness Moderate to Good (Rating of 5 on polyamide)[13]Moderate to GoodDependent on dyeing depth and specific test conditions.
Wash Fastness Moderate to Good[15]Moderate to Good[15]Proper after-clearing is crucial for optimal performance.
Crocking Fastness Fair to GoodFair to GoodSurface dye removal is essential.
Sublimation Fastness Potentially slightly betterModerateImportant for post-dyeing heat treatments.
Leveling Good, but can be a mixture of components[1]GoodUse of leveling agents is recommended for uniform dyeing.

Experimental Protocol: Laboratory Dyeing of Acetate Fabric

This section provides a generalized, step-by-step methodology for the exhaust dyeing of acetate fabric with this compound or Disperse Blue 1 in a laboratory setting. This protocol is based on established principles of disperse dyeing for acetate fibers.[7][17][18]

Materials and Equipment
  • Acetate fabric (scoured and bleached)

  • This compound or Disperse Blue 1

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate-based product)

  • Acetic acid (to adjust pH)

  • Laboratory dyeing machine (e.g., a glycerin bath beaker dyer or an infrared dyeing machine)

  • Beakers, graduated cylinders, and a magnetic stirrer

  • Spectrophotometer for color measurement (optional)

  • Gray scales for assessing color change and staining[3][9]

  • Crockmeter for testing rubbing fastness[8][19]

  • Lightfastness tester (e.g., Xenon arc lamp)[9]

Dye Bath Preparation
  • Dye Dispersion: Accurately weigh the required amount of this compound or Disperse Blue 1 (e.g., 1% on weight of fabric, owf). Make a paste with a small amount of water and a dispersing agent (e.g., 1 g/L). Gradually add warm water (40-50°C) to the paste with constant stirring to form a fine, stable dispersion.

  • Dye Bath Setup: Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 40:1). Add the prepared dye dispersion to the dyebath.

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using a dilute solution of acetic acid.[20]

Dyeing Procedure
  • Loading: Introduce the pre-wetted acetate fabric into the dyebath at a temperature of approximately 40-50°C.

  • Heating: Raise the temperature of the dyebath to 80-85°C at a rate of 1-2°C per minute.[7] Dyeing of diacetate fibers should not exceed 85°C to avoid hydrolysis of the acetate groups, which can lead to a loss of luster.[7]

  • Dyeing: Maintain the temperature at 80-85°C for 60-90 minutes, ensuring continuous agitation of the fabric.[18]

  • Cooling: After the dyeing cycle is complete, cool the dyebath down to 50-60°C.

  • Rinsing: Remove the fabric from the dyebath and rinse thoroughly with warm water, followed by a cold water rinse.

After-treatment (Reduction Clearing)

To improve wash fastness and remove surface dye, a reduction clearing process is recommended.

  • Prepare a fresh bath containing:

    • Caustic soda (2 g/L)

    • Sodium hydrosulfite (2 g/L)

  • Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water and then cold water.

  • Neutralize the fabric with a dilute solution of acetic acid.

  • Final rinse and dry the fabric at a moderate temperature.

Fastness Testing

Evaluate the light, wash, and crocking fastness of the dyed fabric according to standard ISO or AATCC test methods.[9][21]

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment & Evaluation A Scour Acetate Fabric E Introduce Fabric at 40-50°C A->E B Prepare Dye Dispersion (Dye + Dispersing Agent + Water) C Set Dyebath (Water + Dye Dispersion) B->C D Adjust pH (4.5-5.5) with Acetic Acid C->D D->E F Raise Temperature to 80-85°C (1-2°C/min) E->F G Hold at 80-85°C for 60-90 min F->G H Cool to 50-60°C G->H I Rinse (Warm then Cold) H->I J Reduction Clearing (Caustic Soda + Hydrosulfite) I->J K Final Rinse & Dry J->K L Fastness Testing (Light, Wash, Crocking) K->L

Caption: Experimental workflow for dyeing acetate fibers with disperse dyes.

Environmental and Toxicological Considerations

Both this compound and Disperse Blue 1 are anthraquinone-based dyes. This class of dyes is generally more resistant to biodegradation compared to some other dye classes, such as azo dyes.[9] The discharge of untreated effluent containing these dyes can contribute to water pollution due to their color and the presence of auxiliary chemicals used in the dyeing process. Anthraquinone dyes have also been noted for their potential for higher aquatic toxicity.[9]

From a toxicological perspective, some disperse dyes have been identified as potential skin sensitizers, leading to contact dermatitis in susceptible individuals.[1] Disperse Blue 1 has been classified as a substance that may cause sensitization by skin contact.[20] Furthermore, under certain conditions, some disperse dyes can cleave to form carcinogenic amines, although this is more commonly associated with specific azo dyes.

It is imperative for researchers and manufacturers to adhere to strict environmental regulations and to employ appropriate wastewater treatment technologies to mitigate the environmental impact of these dyes. The use of personal protective equipment is also essential to minimize occupational exposure.

Conclusion and Recommendations

Both this compound and Disperse Blue 1 are effective for producing bright blue shades on acetate fibers. The choice between them may depend on the specific requirements of the final product and the processing conditions.

  • This compound may be favored in applications where slightly better sublimation fastness is required, for instance, if the dyed fabric will undergo subsequent heat treatments. Its nature as a potential mixture of components could offer advantages in terms of fiber affinity on acetate.[1]

  • Disperse Blue 1 , with its smaller molecular size, might offer slightly faster dyeing kinetics, which could be advantageous in certain production scenarios.

For optimal results with either dye, the following recommendations should be considered:

  • Process Control: Strict control of dyeing parameters, particularly temperature and pH, is crucial for achieving reproducible results and preserving the integrity of the acetate fiber.

  • Auxiliary Selection: The careful selection of dispersing and leveling agents is essential for dye bath stability and uniform coloration.

  • After-treatment: A thorough reduction clearing process is highly recommended to maximize wash fastness and minimize crocking.

  • Environmental Responsibility: Implementation of effective wastewater treatment is necessary to minimize the environmental footprint of the dyeing process.

Further research involving direct, side-by-side comparative studies on acetate under controlled conditions would be beneficial to provide more definitive quantitative data on the performance differences between these two important disperse dyes.

References

A Senior Scientist's Guide to the Quantification of Disperse Blue 3: A Validated HPLC-PDA Method and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in analytical chemistry, the accurate quantification of dyes like Disperse Blue 3 is critical for quality control, environmental monitoring, and safety assessment. This compound, a common anthraquinone-based dye used in the textile industry, requires robust analytical methods to ensure product consistency and regulatory compliance.[1][2] Its potential to act as an allergen necessitates sensitive and reliable quantification in consumer products.[3]

This guide provides an in-depth, validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method for the quantification of this compound. Moving beyond a simple protocol, we will explore the scientific rationale behind the methodological choices, detail the validation process according to International Council for Harmonisation (ICH) guidelines, and objectively compare this technique with other analytical alternatives.

Part 1: The HPLC-PDA Method: A Synthesis of Selectivity and Sensitivity

The chosen methodology, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is ideally suited for the analysis of moderately non-polar molecules like this compound. The molecule's structure, C₁₇H₁₆N₂O₃, and its calculated XLogP3-AA value of 3.3, indicate sufficient hydrophobicity to be retained on a non-polar stationary phase, such as C18, and eluted with a polar mobile phase.[4][5]

The coupling with a Photodiode Array (PDA) detector is a critical element of this method's power. Unlike a standard single-wavelength UV detector, the PDA detector acquires the entire UV-Visible spectrum for any eluting peak. This provides not only quantitative data but also qualitative information, enabling the assessment of peak purity and confident identification of the analyte, which is a cornerstone of a trustworthy analytical method.

Experimental Protocol: Quantification of this compound

This protocol provides a starting point for analysis and may require minor optimization based on the specific instrumentation and sample matrix.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient Elution:

    Time (min) %A %B
    0.0 60 40
    10.0 10 90
    12.0 10 90
    12.1 60 40

    | 15.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • PDA Detection: Wavelength monitoring at the maximum absorbance (λmax) of this compound, with a full spectral scan from 200-700 nm for peak purity analysis.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol. This stock solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (60:40 Water:ACN) to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (Example: Textile Extract):

    • Accurately weigh approximately 1 g of the textile sample into a flask.

    • Add 50 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Stock & Working Standards HPLC_Inject Inject into HPLC System Std_Prep->HPLC_Inject Sample_Prep Extract Dye from Sample Matrix Sample_Prep->HPLC_Inject Separation C18 Column Separation HPLC_Inject->Separation Detection PDA Detection (Scan 200-700 nm) Separation->Detection Integration Integrate Peak Area at λmax Detection->Integration Purity_Check Assess Peak Purity Detection->Purity_Check Quantification Quantify using Calibration Curve Integration->Quantification

Caption: High-level workflow for the HPLC-PDA analysis of this compound.

Part 2: Method Validation: The Foundation of Reliable Data

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[6] Following the ICH Q2(R2) guidelines ensures that the method is reliable, reproducible, and provides data that can be trusted.[7][8]

ICH_Validation cluster_primary Core Validation Parameters cluster_secondary Performance Limits Method Analytical Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range (r² > 0.99) Method->Linearity Accuracy % Recovery Method->Accuracy Precision Precision (% RSD) Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelationship of key validation parameters as per ICH guidelines.

Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from this compound, free from interference from matrix components, or impurities.Peak purity index or match factor > 990. No interfering peaks at the retention time of the analyte in blank samples.[9]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.[9]
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value. Assessed via spike-recovery studies.Recovery between 98.0% and 102.0%.[9]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (%RSD) ≤ 2.0%.[10]
LOD & LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[11]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% mobile phase composition, ±0.1 mL/min flow rate).System suitability parameters remain within limits; %RSD of results < 2.0%.[8]
System Suitability To ensure the chromatographic system is adequate for the intended analysis before and during sample runs.Tailing factor ≤ 2; Theoretical plates > 2000; %RSD of replicate standard injections < 2.0%.[9]

Part 3: A Comparative Guide to Alternative Analytical Techniques

While HPLC-PDA is a robust and widely applicable technique, it is essential to understand its position relative to other analytical methods. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available resources.

TechniqueSpecificitySensitivityPrecision/AccuracyThroughputCost (Instrument)Key Advantage
HPLC-PDA High (Peak Purity)Good (µg/mL)Excellent MediumMediumExcellent balance of performance, cost, and specificity.
HPLC-UV Moderate Good (µg/mL)Excellent MediumLow-MediumCost-effective for routine QC with simple matrices.
LC-MS/MS Very High Excellent (ng/mL - pg/mL)Excellent MediumHighUnmatched sensitivity and specificity for trace analysis and complex matrices.[3][12]
Spectrophotometry Low Fair Good HighLowSimple, rapid, and low-cost for screening or non-complex samples.[13]
TLC Low-Moderate Low Fair (Semi-Quantitative) HighVery LowInexpensive screening tool.[13]

HPLC with a standard UV detector is a viable, lower-cost alternative but lacks the confirmatory power of PDA's peak purity analysis. It is best suited for quality control environments where the sample matrix is well-defined and interfering components are not expected.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers a significant leap in both sensitivity and selectivity.[12] By monitoring specific mass-to-charge transitions, it can detect the analyte at trace levels even in highly complex matrices. The addition of mass detection provides an orthogonal detection technique that enhances confidence in compound identification.[3][14] This makes it the method of choice for challenging applications like environmental water analysis or biological monitoring, though at a higher initial and operational cost.

Spectrophotometry and Thin-Layer Chromatography (TLC) are simpler, lower-cost techniques. However, they suffer from a significant lack of specificity, making them prone to interference and generally unsuitable for precise quantification in complex samples without extensive sample cleanup.[13]

Conclusion

The validated HPLC-PDA method presented here stands as a gold standard for the reliable quantification of this compound. It offers an optimal balance of specificity, sensitivity, and precision, making it suitable for a wide range of applications in both research and industrial quality control. The method's trustworthiness is firmly established through a rigorous validation process aligned with ICH guidelines, ensuring data integrity. While alternative methods like LC-MS/MS provide superior sensitivity for trace analysis, the HPLC-PDA approach remains the most practical and scientifically sound choice for routine, accurate quantification of this important disperse dye.

References

A Comparative Toxicological Assessment of Anthraquinone-Based Disperse Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological assessment of anthraquinone-based disperse dyes, offering a comparative analysis against other dye classes and detailing the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support the development of safer chemical alternatives.

Introduction: The Double-Edged Sword of Anthraquinone Dyes

Anthraquinone (AQ) dyes are a significant class of synthetic colorants, second only to azo dyes in market importance.[1] Their molecular structure, based on the anthracene-9,10-dione scaffold, imparts exceptional lightfastness and vibrant colors, particularly in shades of red to blue.[2] These characteristics make them indispensable for dyeing hydrophobic synthetic fibers such as polyester and nylon.[3][4]

However, the very stability of the anthraquinone core, combined with various functional group substitutions, raises significant toxicological concerns.[5][6] Exposure can occur at multiple stages, from manufacturing to consumer contact with finished textiles, making a thorough understanding of their potential hazards essential for both human health and environmental safety.[7] This guide delves into the key toxicological endpoints, compares AQ dyes to the widely used azo dyes, and presents the standardized protocols required for a robust safety assessment.

Toxicological Profile: Human Health Assessment

The primary human health concerns associated with anthraquinone-based disperse dyes are carcinogenicity, genotoxicity, and skin sensitization.[7] These effects are often linked to the metabolic activation of the dye molecule within the body.

Carcinogenicity: A Critical Health Concern

The potential for carcinogenic effects is a major driver for the risk assessment of anthraquinone dyes.[5] Several AQ derivatives have been identified as having carcinogenic properties in animal studies.

  • C.I. Disperse Blue 1: This dye is listed as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[8]

  • C.I. Disperse Orange 11: The National Toxicology Program (NTP) has also classified this dye as "reasonably anticipated to be a human carcinogen".[5][7]

The mechanism of carcinogenicity is not yet fully understood, but a genotoxic mode of action cannot be ruled out.[5] Changes in functional groups on the anthraquinone structure can alter the target tissues for carcinogenesis, which have been observed to include the liver, kidney, urinary bladder, and skin in animal models.[8]

Table 1: Carcinogenicity Classification of Select Anthraquinone Dyes

Dye NameCAS NumberClassificationSource
C.I. Disperse Blue 12475-45-8Reasonably anticipated to be a human carcinogenNational Toxicology Program (NTP)[8]
C.I. Disperse Orange 1182-28-0Reasonably anticipated to be a human carcinogenNational Toxicology Program (NTP)[5]
2-Aminoanthraquinone117-79-3Positive carcinogenicity testing resultsEnviro Control, Inc.[7]
Vat Yellow 4128-66-5Positive carcinogenicity testing resultsEnviro Control, Inc.[7]
Genotoxicity and Mutagenicity

Genotoxicity, the ability of a chemical to damage DNA, is a key indicator of carcinogenic potential. Several anthraquinone dyes have shown positive results in genotoxicity assays.

  • Ames Test: C.I. Disperse Orange 11 was found to be mutagenic in Salmonella typhimurium strain TA1537.[5] C.I. Disperse Blue 7 also showed consistently positive results with metabolic activation in several Salmonella strains.[9] However, results for the parent anthraquinone molecule have been inconsistent across different studies.[10]

  • In Vitro Mammalian Assays: Disperse Blue 1 has been shown to cause sister chromatid exchange, chromosomal aberrations, and gene mutations in various mammalian cell lines.[8] Disperse Red 9 also tested positive for mutagenicity in mouse lymphoma cells.[11]

The causality behind these findings often points to metabolic activation. The metabolism of amine-substituted anthraquinones can be similar to that of aromatic amines, which are known to form N-hydroxylated intermediates that can react with DNA.[5] Furthermore, the generation of reactive oxygen species (ROS) through auto-oxidation of radical intermediates may lead to oxidative DNA damage.[5]

G cluster_0 Metabolic Activation & Genotoxicity Pathway AQ_Dye Anthraquinone Dye (e.g., with Amino Group) Metabolism Metabolic Enzymes (e.g., Cytochrome P450) AQ_Dye->Metabolism Reactive_Metabolite Reactive Metabolites (e.g., N-hydroxylated compounds, Semiquinone radicals) Metabolism->Reactive_Metabolite ROS Reactive Oxygen Species (ROS) Reactive_Metabolite->ROS Auto-oxidation DNA_Damage DNA Damage (Adducts, Strand Breaks) Reactive_Metabolite->DNA_Damage Direct Binding ROS->DNA_Damage Oxidative Stress Mutation Mutation / Chromosomal Aberration DNA_Damage->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Potential mechanism for anthraquinone dye-induced genotoxicity.

Skin Sensitization

Allergic contact dermatitis is another significant health concern associated with disperse dyes.[9] Several anthraquinone-based dyes are known skin sensitizers.

  • C.I. Disperse Blue 1 and parent anthraquinone: Both are identified as skin sensitizers.[5]

  • Disperse Blue 106: Categorized as a strong sensitizer.[12]

  • EU Regulations: The EU-based Oeko-tex Standard 100 classifies C.I. Disperse Blue 3 as an allergenic dyestuff and restricts its concentration in textiles.[5] REACH regulations also prohibit several disperse dyes, including Disperse Blue 1, 3, 7, 26, 35, 102, 106, and 124, in textiles that come into direct contact with skin due to their potential to cause allergic reactions.[13]

The murine Local Lymph Node Assay (LLNA) is a standard in vivo method for assessing sensitizing potential, where a Stimulation Index (SI) of 3 or greater indicates a positive result.[12]

Cytotoxicity

In vitro studies have demonstrated that certain disperse dyes can impair cell viability. Disperse Blue 1, for instance, has shown cytotoxic effects in cell-based assays.[4] The mechanism can involve the induction of cellular oxidative stress.[4] The hydrophobicity and molecular size of the dyes influence their ability to penetrate cell membranes and exert toxic effects.[4]

Ecotoxicological Assessment

The release of textile effluents containing unfixed dyes into aquatic ecosystems is a major environmental concern.[14][15] Anthraquinone dyes, due to their chemical stability, pose a particular challenge.

Aquatic Toxicity

Compared to azo disperse dyes, anthraquinone dyes generally exhibit higher acute toxicity to aquatic organisms.[3] This is quantified using standardized tests to determine the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia. A lower LC50/EC50 value indicates higher toxicity.[3]

Table 2: Comparative Aquatic Toxicity of Anthraquinone vs. Azo Dyes

Dye NameChemical ClassTest OrganismDuration (h)LC50/EC50 (mg/L)Reference
Vat Green 3 Anthraquinone Daphnia similis486.9[3]
Reactive Blue 19 Anthraquinone Daphnia similis48178.44[3]
Dermocybin (Natural) Anthraquinone Daphnia similis-0.51[16]
Disperse Red 1 AzoDaphnia magna4817.5[3]
Disperse Orange 25 AzoDaphnia magna484.4[3]
Note: Direct comparison should be made with caution due to potential variations in test species and conditions.
Biodegradability and Persistence

The fused aromatic ring structure of anthraquinone dyes makes them generally more resistant to biodegradation than many azo dyes.[3] This persistence means they can remain in the environment for long periods.[15] While some azo dyes can be degraded by microorganisms, this process carries the risk of cleaving the azo bond to form potentially carcinogenic aromatic amines.[3] Standardized tests like the OECD 301 series are used to assess "ready biodegradability".[3]

Regulatory Frameworks: Controlling the Risk

To mitigate the risks associated with hazardous dyes, several key regulatory frameworks have been established.

  • REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This comprehensive EU regulation requires companies to register and assess the risks of chemicals.[14][17] Annex XVII of REACH restricts the use of specific dyes in textiles, including a number of allergenic and carcinogenic disperse dyes.[13][18] Any product containing a Substance of Very High Concern (SVHC) above 0.1% of the total product weight must be declared.[19]

  • ZDHC (Zero Discharge of Hazardous Chemicals): A collaboration of major apparel brands, ZDHC maintains a Manufacturing Restricted Substances List (MRSL) that limits the use of hazardous chemicals, including certain dyes, in the manufacturing process.[14]

  • Oeko-Tex Standard 100: This is a global certification system that tests textile products for a wide range of harmful substances, including specific banned dyes.[14]

Key Experimental Protocols

Reproducible and standardized data is the bedrock of toxicological assessment. The following protocols, based on internationally accepted OECD Guidelines, are fundamental to evaluating the safety of dyes.[20][21]

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Causality: This in vitro assay is a primary screening tool for identifying genotoxic compounds that cause gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result (mutagenicity) is indicated by the chemical causing a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is critical, as many compounds, including AQ dyes, become mutagenic only after metabolism.[9]

Methodology:

  • Preparation: Prepare stock solutions of the test dye in a suitable solvent (e.g., DMSO). Prepare positive and negative controls.

  • Bacterial Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Assay (Plate Incorporation Method): a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test dye solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or a buffer (without activation). b. Add 2.0 mL of molten top agar and vortex gently. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible, significant increase at one or more concentrations.

Protocol: Fish Acute Toxicity Test (Based on OECD 203)

Causality: This in vivo test is a cornerstone of ecotoxicology, designed to determine the concentration of a substance lethal to 50% of a test fish population (LC50) over a short exposure period. It provides a quantitative measure of acute toxicity to aquatic vertebrates, which is essential for environmental risk assessment and classification.[3]

Methodology:

  • Test Organisms: Select a recommended fish species (e.g., Zebrafish, Danio rerio, or Rainbow Trout, Oncorhynchus mykiss). Acclimate them to laboratory conditions for at least 12 days.

  • Test Conditions: Maintain a constant temperature, lighting cycle (e.g., 16h light/8h dark), and dissolved oxygen level (>60% saturation).

  • Procedure: a. Prepare a range of test concentrations of the dye in water, plus a control group (water only). A geometric series of concentrations is recommended. b. Introduce a group of fish (e.g., 7-10) into each test tank. c. The test duration is 96 hours. Do not feed the fish during the test. d. Observe the fish and record mortalities at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the LC50 value and its 95% confidence limits at the end of the 96-hour period using appropriate statistical methods (e.g., probit analysis).

G cluster_1 Toxicological Assessment Workflow for a New Dye Start New Dye Compound PhysChem 1. Physicochemical Characterization (Solubility, Stability) Start->PhysChem InVitro 2. In Vitro Screening PhysChem->InVitro Ames Ames Test (Mutagenicity) InVitro->Ames Genotoxicity CellTox Cytotoxicity Assay (e.g., Neutral Red Uptake) InVitro->CellTox Cytotoxicity EcoTox 4. Ecotoxicology InVitro->EcoTox InVivo 3. In Vivo Confirmation (If concerns raised) Ames->InVivo Positive Result Risk 5. Risk Assessment & Classification Ames->Risk CellTox->InVivo High Toxicity CellTox->Risk Sensitization Skin Sensitization (e.g., LLNA) InVivo->Sensitization AcuteTox Acute Oral Toxicity (OECD 425) InVivo->AcuteTox Sensitization->Risk AcuteTox->Risk FishTox Fish Acute Toxicity (OECD 203) EcoTox->FishTox Biodegrade Biodegradability (OECD 301) EcoTox->Biodegrade FishTox->Risk Biodegrade->Risk

Caption: General workflow for the toxicological assessment of a new dye.

Conclusion and Future Perspectives

The available data clearly indicates that while anthraquinone-based disperse dyes offer excellent performance properties, they also present significant toxicological hazards, including carcinogenicity, genotoxicity, skin sensitization, and aquatic toxicity.[3][5][8][9] The risk appears to be closely linked to the specific chemical structure and the potential for metabolic activation into reactive intermediates.

For researchers and developers, this necessitates a rigorous, tiered approach to safety assessment, beginning with in vitro screening for genotoxicity and cytotoxicity before proceeding to more complex in vivo and ecotoxicological studies. A comparative approach, benchmarking new candidates against dyes with known toxicological profiles (such as Disperse Blue 1 or azo alternatives), is essential.

Future research should focus on establishing clearer structure-activity relationships (SARs) to predict toxicity and guide the design of safer alternatives. This includes exploring modifications to the anthraquinone scaffold that reduce its potential for adverse metabolic activation while retaining desirable dyeing properties. Furthermore, the investigation of natural anthraquinone dyes, while promising, requires the same level of toxicological scrutiny, as a natural origin does not inherently guarantee safety.[16][22] Ultimately, a collaborative effort between industry, academia, and regulatory bodies, grounded in robust and standardized toxicological data, is paramount to mitigating the risks posed by this important class of dyes.

References

A Comparative Guide to Eco-Friendly Alternatives for Disperse Blue 3 in Sustainable Textile Dyeing

Author: BenchChem Technical Support Team. Date: January 2026

The textile industry is at a critical juncture, facing increasing pressure to adopt sustainable practices. A significant area of environmental concern is the dyeing process, particularly the use of disperse dyes for synthetic fibers like polyester. Disperse Blue 3, an anthraquinone dye, has long been a workhorse for achieving blue shades on polyester. However, its environmental persistence, potential toxicity, and the generation of hazardous wastewater have necessitated the exploration of eco-friendly alternatives. This guide provides an in-depth technical comparison of promising, sustainable alternatives to this compound, offering researchers and textile industry professionals a data-driven overview of their performance and environmental benefits.

The Problem with this compound: A Toxic Legacy

Disperse dyes, including this compound, are characterized by their low water solubility and are applied as a fine aqueous dispersion.[1] This inherent property contributes to significant environmental challenges, as a substantial portion of the dye may not fix to the fiber and is discharged in the effluent.[2] Studies have indicated that this compound can be harmful if swallowed, may cause allergic skin reactions, and is very toxic to aquatic life.[3][4] The discharge of such dyes into water bodies can have mutagenic and carcinogenic effects, posing risks to both aquatic ecosystems and human health.[2]

The Rise of Sustainable Alternatives: A Comparative Analysis

The quest for sustainability has spurred innovation in textile dyeing, leading to the development of several eco-friendly alternatives. This guide will compare the performance of these alternatives against the benchmark of this compound, focusing on key performance indicators such as colorfastness to washing, light, and rubbing.

Performance Benchmark: C.I. This compound

To establish a baseline for comparison, the typical fastness properties of this compound on polyester are presented below. These ratings are based on ISO standards, with a scale of 1-5 for wash and rubbing fastness (where 5 is the best) and 1-8 for light fastness (where 8 is the best).[1][5]

Fastness PropertyC.I. This compound RatingISO Standard
Light Fastness 5ISO 105-B02[6][7]
Washing Fastness (Color Change) 3-4ISO 105-C06[2][8]
Washing Fastness (Staining) 3ISO 105-C06[2][8]
Rubbing Fastness (Dry) 4ISO 105-X12[3][9]
Rubbing Fastness (Wet) 3-4ISO 105-X12[3][9]

Eco-Friendly Alternatives: A Head-to-Head Comparison

This section details the performance of various eco-friendly alternatives, supported by available experimental data.

Natural Dyes: Harnessing Nature's Palette

Natural dyes, derived from plant, animal, and mineral sources, offer a biodegradable and renewable alternative to synthetic dyes.[5] Their application on polyester, a hydrophobic fiber, has traditionally been challenging. However, recent advancements have shown promising results.

Henna, a well-known plant-based dye, has demonstrated excellent colorfastness on polyester without the need for metallic mordants.[10]

Experimental Data: Henna on Polyester [10]

Fastness PropertyHenna RatingISO Standard
Washing Fastness (Color Change) 4-5ISO 105-C06
Washing Fastness (Staining) 4-5ISO 105-C06
Rubbing Fastness (Dry) 4-5ISO 105-X12
Rubbing Fastness (Wet) 4-5ISO 105-X12
Perspiration Fastness 4-5-

Indigo, a natural vat dye, has been successfully applied to polyester, showing comparable or slightly better fastness properties than disperse dyes in some cases.[1]

Experimental Data: Indigo on Polyester [1]

Fastness PropertyIndigo RatingISO Standard
Washing Fastness Similar to Disperse DyesISO 105-C06
Rubbing Fastness Better than Disperse DyesISO 105-X12

Research has also explored other natural colorants for polyester with encouraging results:

  • Madder Root (Rubia tinctorum): Achieves good washing and rubbing fastness.[11]

  • Mahogany Seed Pods (Swietenia mahagoni): Produces a light brown color with moderate to good fastness to wash, rubbing, and perspiration, although light fastness is poor.[12]

Bio-Based Dyes from Microbial Fermentation

A frontier in sustainable dyeing involves the use of microorganisms to produce colorants. This approach offers the potential for scalable, controlled, and environmentally benign dye production.

Experimental Data: Prodigiosin (from Serratia marcescens) on Polyester [13]

Fastness PropertyProdigiosin Nanomicelles RatingISO Standard
Washing Fastness Excellent-
Rubbing Fastness Excellent-
Perspiration Fastness Excellent-
Light Fastness Poor-
Biodegradable Disperse Dyes

Innovations in dye chemistry have led to the development of biodegradable disperse dyes. A notable example is a dye derived from chlorophyll, which is both biocompatible and biodegradable.

Performance Data: Chlorophyll-Based Disperse Dye on Polyester [14]

This patented dye is reported to provide good color strength and good fastness to light, washing, and rubbing, with a dye exhaustion of over 90%.[14]

Advanced Eco-Friendly Dyeing Technologies

Beyond alternative dyes, innovative dyeing technologies are revolutionizing the textile industry by reducing water, energy, and chemical consumption.

Enzymatic Dyeing

Enzymes, as biological catalysts, can be used to modify the surface of polyester fibers, enhancing their hydrophilicity and dye uptake.[15] This allows for dyeing at lower temperatures and with reduced chemical inputs. Lipase enzymes, for instance, can catalyze the hydrolysis of ester bonds on the polyester surface, creating more sites for dye interaction.[16]

Experimental Workflow: Enzymatic Surface Modification of Polyester

EnzymaticDyeing cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment P1 Polyester Fabric P2 Lipase Enzyme Treatment (e.g., 0.5 g/L) P1->P2 Incubation D1 Modified Polyester P2->D1 Washing & Neutralization D2 Dye Bath with Natural/Eco-friendly Dye D1->D2 Dyeing Process PT1 Dyed Fabric D2->PT1 PT2 Rinsing & Drying PT1->PT2

Caption: Workflow for enzymatic dyeing of polyester.

Ultrasonic-Assisted Dyeing

Ultrasonic technology utilizes high-frequency sound waves to create cavitation in the dye bath. This process enhances dye dispersion, accelerates dye diffusion into the fiber, and improves overall dyeing efficiency.[11][17]

Key Benefits of Ultrasonic-Assisted Dyeing:

  • Energy Savings: Enables dyeing at lower temperatures and for shorter durations.[11]

  • Improved Dye Uptake: Leads to deeper shades and better color yield.[17]

  • Reduced Chemical Consumption: Can minimize the need for dispersing agents and other auxiliaries.[17]

Experimental Workflow: Ultrasonic-Assisted Dyeing

UltrasonicDyeing start Start prepare_bath Prepare Dye Bath (Dye + Water) start->prepare_bath add_fabric Add Polyester Fabric prepare_bath->add_fabric ultrasonic_treatment Apply Ultrasonic Waves (e.g., 50 Hz, 60°C) add_fabric->ultrasonic_treatment dyeing Dyeing at Elevated Temperature (e.g., 130°C) ultrasonic_treatment->dyeing post_treatment Rinsing, Soaping, and Drying dyeing->post_treatment end End post_treatment->end

Caption: Process flow for ultrasonic-assisted dyeing.

Supercritical CO2 Dyeing

This revolutionary waterless dyeing technology uses carbon dioxide in its supercritical state as a solvent for disperse and natural dyes.[18][19] The process eliminates the need for water and, consequently, the generation of wastewater.

Advantages of Supercritical CO2 Dyeing:

  • Zero Wastewater: A completely dry process.[19]

  • Reduced Energy Consumption: No need for drying the fabric after dyeing.[19]

  • High Dye Utilization: Unused dye can be recycled.[20]

Experimental Data: Madder Dye on Polyester with Supercritical CO2 [11]

Fastness PropertyMadder with scCO2 RatingISO Standard
Washing Durability Good-
Rubbing Durability Good-

Experimental Workflow: Supercritical CO2 Dyeing

SupercriticalDyeing Vessel Dyeing Vessel Polyester Fabric Dye Powder Separator Dye Separator Vessel:f0->Separator CO2 + Unused Dye CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Heater->Vessel:f1 Supercritical CO2 Recycle CO2 Recycle Separator->Recycle Clean CO2 Recycle->CO2_Tank

Caption: Schematic of a supercritical CO2 dyeing system.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key eco-friendly dyeing processes.

Protocol 1: Mordant-Free Dyeing of Polyester with Henna[10]
  • Dye Extraction:

    • Soak powdered henna leaves in a water-ethanol mixture (90:10 v/v) at room temperature for 24 hours.

    • Filter the extract to remove solid particles.

  • Dyeing Procedure:

    • Use an exhaust dyeing method in a high-temperature dyeing machine.

    • Set the material-to-liquor ratio to 1:40.

    • Add the henna extract to the dye bath (20% on the weight of fabric).

    • Introduce the polyester fabric into the dye bath.

    • Raise the temperature to 130°C and maintain for 60 minutes.

  • Post-Treatment:

    • After dyeing, wash the fabric with a 1 g/L soaping agent at 60°C for 10 minutes.

    • Rinse with cold water and dry.

Protocol 2: Ultrasonic-Assisted Dyeing of Polyester[21]
  • Fabric and Dye Solution Preparation:

    • Expose the polyester fabric and the disperse dye solution separately to ultrasonic radiation (e.g., 50 Hz) in an ultrasonic bath at 60°C for 40 minutes and 30 minutes, respectively.

  • Dyeing Procedure:

    • Prepare a dye bath with the ultrasonically treated dye solution.

    • Adjust the pH of the dye bath (e.g., to 10).

    • Set the material-to-liquor ratio to 1:60.

    • Add the ultrasonically treated polyester fabric to the dye bath.

    • Raise the temperature to 130°C and maintain for 30 minutes.

  • Post-Treatment:

    • After dyeing, rinse the fabric thoroughly, followed by a reduction clearing process if necessary, and then dry.

Protocol 3: Supercritical CO2 Dyeing of Polyester with Natural Dyes[11][20]
  • Preparation:

    • Wrap the polyester fabric around a perforated stainless steel tube and place it inside the high-pressure dyeing vessel.

    • Place the powdered natural dye (e.g., madder) at the bottom of the vessel.

  • Dyeing Cycle:

    • Seal the vessel and purge with gaseous CO2.

    • Heat the vessel to the desired dyeing temperature (e.g., 118°C).

    • Pressurize the vessel with CO2 to the supercritical state (e.g., 20 MPa).

    • Maintain the dyeing conditions for the specified duration (e.g., 73 minutes) with constant stirring or circulation of the supercritical fluid.

  • Depressurization and Dye Recovery:

    • After the dyeing cycle, depressurize the vessel. The CO2 returns to a gaseous state, leaving the dye fixed on the fabric.

    • The gaseous CO2 and any unused dye are passed through a separator to recover the dye for reuse.

    • The clean CO2 can be recycled.

  • Post-Treatment:

    • Rinse the dyed fabric with a solvent like acetone to remove any residual surface dye.

Conclusion: A Sustainable Future for Textile Dyeing

The transition away from problematic dyes like this compound is not merely an environmental imperative but also an opportunity for innovation and the development of a more circular and sustainable textile industry. Natural dyes, particularly when coupled with advanced technologies like ultrasonic and supercritical CO2 dyeing, present viable and high-performing alternatives. While challenges in scalability and color consistency for some natural dyes remain, ongoing research in microbial and biodegradable dyes promises to further expand the palette of sustainable options. By embracing these eco-friendly alternatives, the textile industry can significantly reduce its environmental footprint and move towards a cleaner, more responsible future.

References

Cross-reactivity studies of Disperse blue 3 in textile dye allergy testing

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Cross-Reactivity Studies of Disperse Blue 3 in Textile Dye Allergy Testing

This guide provides an in-depth, objective comparison of this compound's cross-reactivity profile in the context of textile dye allergy diagnostics. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate a comprehensive understanding of allergic contact dermatitis (ACD) caused by this common sensitizer. We will explore the chemical underpinnings of cross-reactivity, compare diagnostic protocols, and present experimental data to guide more accurate allergy testing.

The Clinical Significance of this compound in Textile Allergy

Allergic contact dermatitis from textiles is a significant clinical issue, with disperse dyes being the most frequent culprits, particularly on synthetic fibers like polyester and nylon.[1][2] These dyes are not chemically bound to the fibers and can leach out with sweat and friction, leading to skin sensitization.[1] Among them, this compound, an anthraquinone-based dye, is a known sensitizer used to create deep blue and other dark shades in textiles, plastics, and even hair dyes.[3][4][5] Understanding its potential to cross-react with other dyes is paramount for accurate diagnosis and effective patient management, as a patient sensitized to one dye may react to others with similar chemical structures.[6]

The Chemical Basis of Cross-Reactivity

Cross-reactivity in dye allergies occurs when a T-cell sensitized to a specific chemical epitope on one molecule also recognizes and reacts to a similar structure on another molecule. The molecular structure of this compound (CI 61505) is 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione.[4][7] Its allergenic potential and cross-reactivity are primarily linked to its anthraquinone core and associated amino groups.

Key cross-reactive relationships to consider include:

  • Other Anthraquinone Dyes: Dyes like Disperse Blue 106 share the anthraquinone skeleton, making them structurally similar. This similarity is a primary reason for the high frequency of simultaneous allergic reactions observed in clinical practice.[8]

  • Azo Dyes and p-Phenylenediamine (PPD): While chemically distinct from anthraquinones, some disperse dyes are azo dyes (e.g., Disperse Blue 124, Disperse Orange 3).[9][10] A potential for cross-sensitivity exists with para-amino compounds like PPD, a potent sensitizer found in hair dyes.[11][12] This is critically important, as PPD has been historically used as a screening allergen for textile dye allergies, but it is an unreliable predictor of sensitivity to all disperse dyes.[12][13] Studies have shown that many patients allergic to disperse dyes would be missed if only PPD were tested.[6][12]

Below is a diagram illustrating the structural relationships that underpin cross-reactivity.

G cluster_prep Phase 1: Preparation cluster_app Phase 2: Application & Incubation cluster_read Phase 3: Reading & Interpretation A Patient Selection: Suspected textile ACD, dermatitis is quiescent B Pre-Test Counseling: Explain procedure, restrictions (no water/sweating) A->B C Allergen Preparation: Load allergens into Finn Chambers B->C D Day 0: Application Apply patches to patient's upper back C->D E 48-Hour Incubation Patient avoids water and strenuous activity D->E F Day 2 (48h): First Reading Remove patches, mark sites, perform initial reading E->F G Day 4 (96h): Final Reading Perform second reading for delayed reactions F->G H Interpretation & Counseling Score reactions (ICDRG scale), determine clinical relevance, advise patient on avoidance G->H

References

A Comparative Environmental Impact Assessment: Disperse Blue 3 vs. Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Environmental Scientists

The textile and dyeing industries, while integral to modern life, present significant environmental challenges due to the discharge of dye-laden wastewater. Among the myriad of synthetic colorants, disperse dyes and azo dyes are two of the most widely used classes. This guide provides a detailed, evidence-based comparison of the environmental impact of Disperse Blue 3, an anthraquinone dye, and the broad category of azo dyes. We will delve into their toxicity, biodegradability, and the efficacy of various wastewater treatment methods, offering a comprehensive resource for professionals dedicated to mitigating the environmental footprint of these essential industrial chemicals.

Section 1: Chemical Identity and Industrial Significance

1.1 this compound: An Anthraquinone Dye

This compound is a synthetic dye belonging to the anthraquinone class. These dyes are characterized by their core structure derived from anthraquinone. They are primarily used for dyeing synthetic fibers such as polyester, nylon, and acetate.

1.2 Azo Dyes: A Vast and Versatile Class

Azo dyes represent the largest and most diverse group of synthetic colorants, accounting for 60-70% of all dyes used in various industries, including textiles, food, and pharmaceuticals.[1] Their defining feature is the presence of one or more azo groups (-N=N-) which are typically connected to aromatic rings like benzene or naphthalene.[2] The popularity of azo dyes stems from their low cost, high color intensity, and excellent color fastness.[3]

Section 2: Comparative Environmental Impact Analysis

This section provides a head-to-head comparison of the key environmental concerns associated with this compound and azo dyes.

2.1 Toxicity Profile

This compound:

  • Aquatic Toxicity: Data on the specific aquatic toxicity of this compound is limited.[4] However, a safety data sheet for the dye indicates that it is very toxic to aquatic life.[4]

  • Human Health: this compound is classified as an allergenic dyestuff and may cause skin sensitization.[5] It is also listed as harmful if swallowed.[4] The metabolism of amine-substituted anthraquinones, a group to which this compound belongs, can be similar to that of aromatic amines, with metabolic products that are highly reactive and capable of binding to DNA.[5]

Azo Dyes:

  • Aquatic Toxicity: Azo dyes can be highly toxic to aquatic ecosystems.[6] Their presence in water bodies impedes light penetration, which in turn inhibits the photosynthetic activity of aquatic plants and disrupts the entire ecosystem.[6][7] Certain disperse azo dyes have been shown to be highly toxic to aquatic invertebrates like Daphnia.[8]

  • Human Health & Ecotoxicity: The primary toxicological concern with azo dyes is the formation of carcinogenic aromatic amines upon the reductive cleavage of the azo bond.[2][3][7] These breakdown products can be more toxic and persistent than the parent dye molecule.[9][10] Many azo dyes and their metabolites are known to be mutagenic, carcinogenic, and allergenic.[2][7][11] Human exposure can occur through skin contact, inhalation, or ingestion.[1] The carcinogenicity of many azo dyes is linked to their cleaved products, such as benzidine, a known human urinary bladder carcinogen.[11] The toxicity of azo dyes generally increases with the number of benzene rings in their structure.[2]

2.2 Biodegradability and Persistence

This compound:

Azo Dyes:

  • Azo dyes are notoriously resistant to biodegradation under aerobic conditions due to their complex chemical structure and the presence of electron-withdrawing groups.[2][13] This persistence makes them a significant environmental concern.[14] Under anaerobic conditions, the azo bond can be reductively cleaved by microorganisms, leading to decolorization.[9][15] However, this process often results in the formation of the aforementioned toxic aromatic amines, which may themselves be resistant to further anaerobic degradation.[9][13]

Section 3: Wastewater Treatment Methodologies

The effective treatment of wastewater containing these dyes is crucial to mitigate their environmental impact. A variety of physical, chemical, and biological methods are employed.

3.1 Overview of Treatment Approaches

Wastewater treatment for dyes can be broadly categorized into:

  • Physical Methods: These include adsorption (e.g., using activated carbon), membrane filtration (e.g., reverse osmosis, nanofiltration), and coagulation-flocculation.[16][17][18]

  • Chemical Methods: Advanced Oxidation Processes (AOPs) are a prominent category, utilizing strong oxidizing agents like ozone (O₃) and hydrogen peroxide (H₂O₂), often in combination with UV light or catalysts (e.g., Fenton process), to degrade dye molecules.[19][20][21][22]

  • Biological Methods: These methods utilize microorganisms (bacteria, fungi, algae) to break down the dye molecules.[18][23] Biological treatments are often considered more cost-effective and environmentally friendly than physical-chemical methods.[2]

3.2 Treatment Efficacy

The choice of treatment method depends on the specific dye, its concentration, and the overall composition of the wastewater.

Treatment MethodEfficacy for Azo DyesEfficacy for Disperse Dyes (General)Key Considerations
Adsorption Effective for many azo dyes using adsorbents like activated carbon.[17]Generally effective, with various low-cost adsorbents being explored.[12]Can be costly, and regeneration of the adsorbent is a challenge.[17]
Coagulation-Flocculation Widely used as a pretreatment to remove color and suspended solids.[24]Effective in removing dye particles from effluents.[17]Produces a significant amount of sludge that requires proper disposal.[24]
Membrane Filtration High removal efficiency and potential for water reuse.[24]Can effectively separate dyes from water.[16]Membrane fouling is a major issue, increasing operational costs.[24]
Advanced Oxidation Processes (AOPs) Highly effective in degrading complex azo dye molecules into simpler, less harmful compounds.[19][22]AOPs are a promising technology for the degradation of recalcitrant organic pollutants like disperse dyes.[25]Can be energy-intensive and may generate undesirable byproducts if not properly controlled.[24]
Biological Treatment Can achieve complete mineralization in a cost-effective and eco-friendly manner.[2] Anaerobic treatment effectively cleaves the azo bond, but the resulting amines often require subsequent aerobic treatment for complete degradation.[9][26]Biological methods using microorganisms are gaining popularity for their environmental friendliness.[16]The complex structure of many dyes makes them resistant to conventional biological treatment.[20]

Section 4: Experimental Protocols

4.1 Protocol for Assessing Acute Aquatic Toxicity (Daphnia magna)

This protocol is a standardized method to determine the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Objective: To determine the median effective concentration (EC50) of the dye that immobilizes 50% of the daphnids after a 48-hour exposure.

Methodology:

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Substance Preparation: Prepare a series of concentrations of the dye in a suitable culture medium. A control group with no dye should also be included.

  • Exposure: Introduce a set number of daphnids (e.g., 20) into each test concentration and the control.

  • Incubation: Maintain the test vessels under controlled conditions of temperature (e.g., 20 ± 2°C) and light (e.g., 16-hour light/8-hour dark cycle).

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Calculate the EC50 value and its confidence limits using appropriate statistical methods.

4.2 Protocol for Evaluating Dye Decolorization by Advanced Oxidation Process (Fenton's Reagent)

This protocol outlines a method to assess the efficiency of the Fenton process in decolorizing a dye solution.

Objective: To determine the percentage of color removal from a dye solution using Fenton's reagent (Fe²⁺/H₂O₂).

Methodology:

  • Solution Preparation: Prepare a stock solution of the dye at a known concentration.

  • Reaction Setup: In a beaker, add a specific volume of the dye solution. Adjust the pH to the optimal range for the Fenton reaction (typically around 3).

  • Initiation of Reaction: Add a predetermined amount of ferrous sulfate (FeSO₄) solution, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the reaction.

  • Sampling: At regular time intervals, withdraw samples from the reaction mixture.

  • Analysis: Immediately quench the reaction in the samples (e.g., by adding a strong base to raise the pH). Measure the absorbance of the supernatant at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Section 5: Visualizing the Concepts

Diagram 1: Generalized Degradation Pathway of Azo Dyes

G AzoDye Azo Dye (-N=N-) AromaticAmines Aromatic Amines (Toxic) AzoDye->AromaticAmines Anaerobic Reduction Mineralization Mineralization (CO2, H2O, etc.) AromaticAmines->Mineralization Aerobic Degradation G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DyeSolution Prepare Dye Solution AdjustpH Adjust pH DyeSolution->AdjustpH AddReagents Add AOP Reagents (e.g., Fe²⁺/H₂O₂) AdjustpH->AddReagents ReactionTime Allow Reaction Time AddReagents->ReactionTime Sampling Take Samples at Intervals ReactionTime->Sampling MeasureAbsorbance Measure Absorbance (UV-Vis) Sampling->MeasureAbsorbance Calculate Calculate Decolorization % MeasureAbsorbance->Calculate

References

A Senior Application Scientist's Guide to Natural Dye Substitutes for Disperse Blue 3 in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring sustainable alternatives in textile chemistry.

Introduction: The Imperative for Alternatives to Disperse Blue 3

The coloration of polyester, a cornerstone of the modern textile industry, has long been dominated by disperse dyes. Among these, this compound (C.I. 61505) has been a widely used colorant, prized for its bright blue hue. However, growing environmental and health concerns are driving a paradigm shift towards sustainable and non-toxic alternatives. This compound, an anthraquinone-based dye, is associated with potential aquatic toxicity and the generation of hazardous effluents during the dyeing process.[1] This guide provides an in-depth, objective comparison of promising natural blue dye substitutes for this compound in polyester dyeing applications, supported by experimental data and protocols. We will explore the performance of two leading natural contenders: Indigo from Indigofera tinctoria and Genipin-derived blue from Gardenia jasminoides.

The Challenge of Dyeing Polyester with Natural Colorants

Polyester's inherent hydrophobicity and highly crystalline structure present a significant barrier to coloration with most natural dyes, which are typically water-soluble.[2] Unlike natural fibers such as cotton or wool, polyester lacks the porous and polar sites that facilitate dye uptake. Consequently, successful natural dyeing of polyester necessitates innovative approaches to enhance fiber-dye interaction. These strategies often involve:

  • Surface Modification: Altering the polyester fiber surface to improve its hydrophilicity and introduce potential dye-binding sites. Techniques include alkaline hydrolysis, plasma treatment, and the application of bio-polymers like chitosan.[3][4][5]

  • Mordanting: The use of mordants, which are substances that form a coordination complex with the dye and the fiber, thereby fixing the color. While traditional metallic mordants can introduce their own environmental concerns, there is a growing interest in the use of bio-mordants derived from tannin-rich plant extracts.[6][7][8][9]

  • Advanced Dyeing Techniques: Employing methods such as ultrasonic or microwave-assisted dyeing to enhance dye penetration and reduce processing times and energy consumption.

Candidate 1: Indigo - The Ancient Blue with Modern Potential

Indigo, a vat dye derived from the leaves of the Indigofera tinctoria plant, is one of the oldest known natural dyes.[10] Its primary coloring component is indigotin. While traditionally used on natural fibers, recent research has demonstrated its viability for dyeing polyester, offering a compelling natural alternative to synthetic disperse dyes.

Dyeing Mechanism

Indigo dyeing of polyester follows a vat dyeing process. The insoluble indigo pigment is first reduced to a water-soluble leuco form in an alkaline bath. In this state, the dye can penetrate the polyester fibers. Subsequent oxidation, upon exposure to air, converts the leuco form back to the insoluble indigo pigment, trapping it within the fiber matrix.

Caption: Workflow of Indigo Vat Dyeing on Polyester.

Performance Comparison: Indigo vs. Disperse Dye

A comparative study on polyester fabric dyed with indigo (vat dye) and a conventional disperse dye provides valuable insights into its performance.

Performance MetricIndigo on PolyesterDisperse Dye on Polyester
Color Strength (K/S value) 20.4819.86
Wash Fastness (ISO 105-C06) Similar or slightly better than disperse dyeGood
Rubbing Fastness (Dry) GoodPoor in comparison to indigo
Light Fastness (ISO 105-B02) PoorGood
Sublimation Fastness PoorGood

Source: A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes.[3]

The data indicates that indigo can achieve a comparable color strength to disperse dyes on polyester.[3] Its wash and dry rubbing fastness are also commendable.[3] However, the poor light and sublimation fastness of indigo on polyester are significant drawbacks that need to be addressed for certain applications.[3]

Candidate 2: Genipin-Derived Blue - A Promising Newcomer

Genipin, a compound extracted from the fruits of Gardenia jasminoides, offers a fascinating route to a natural blue colorant.[11][12] Genipin itself is colorless but reacts with primary amines (from amino acids or proteins) to form a stable and vibrant blue pigment.[11][12] This reaction has been explored for food coloration and is now gaining attention in the textile industry.

Color Formation Mechanism

The formation of the blue pigment involves a complex reaction between genipin and an amino acid. This process can be tailored to produce a range of shades.

Caption: Formation of Blue Pigment from Genipin and Amino Acids.

Performance on Polyester

While direct comparative studies of genipin-dyed polyester against this compound are limited, existing research indicates its potential. The dyeing of polyester with genipin-based dyes generally requires surface modification to enhance dye uptake. The resulting colors are known for their stability across a range of pH values and good heat resistance. Further research is needed to quantify its colorfastness properties on polyester according to ISO standards and to optimize the dyeing process for commercial viability.

Experimental Protocols

Extraction of Natural Dyes

a) Indigo Pigment Extraction from Indigofera tinctoria Leaves [13][14][15]

  • Soaking: Soak dried indigo leaves (100g) in warm water (50°C, 1L) for 30 minutes in a covered vessel.

  • Lime Water Preparation: Separately, mix calcium hydroxide (20g) in cold water (1L) and allow it to settle. Use the clear supernatant.

  • Straining: Strain the liquid from the soaked indigo leaves through a fine mesh cloth, squeezing out all the liquid.

  • Aeration: Aerate the indigo liquid by pouring it between two vessels or using a whisk until the bubbles turn blue.

  • Precipitation: Add the clear lime water (100ml) to the aerated liquid and continue aeration.

  • Filtration and Collection: Pour the liquid through a cotton filter cloth to separate the blue indigo particles. Allow the paste to firm up overnight.

b) Genipin Extraction from Gardenia jasminoides Fruit [16][17][18]

  • Milling: Mill dried Gardenia jasminoides fruit with activated carbon (30% w/w) in a planetary mill.

  • Aqueous Extraction: Extract the milled mixture with water (liquid-solid ratio 10:1) at 20°C for 5 minutes to remove water-soluble impurities.

  • Ethanol Extraction: Extract the remaining solid with 80% ethanol solution (liquid-solid ratio 5:1) containing 1% Tween 20 at 75-80°C for 5 minutes.

  • Separation: Centrifuge and filter the ethanol extract to obtain the genipin-rich solution.

Dyeing of Polyester Fabric

a) Vat Dyeing with Indigo [3][19][20][21][22]

  • Vat Preparation: Prepare a dye bath with 3% (on weight of fabric) indigo, 10 g/L sodium dithionite (reducing agent), and 1 g/L caustic soda at 70°C for 30 minutes. The bath should turn a lemonish-yellow color.

  • Dyeing: Immerse the polyester fabric in the vat and raise the temperature to 130°C for 60 minutes.

  • Oxidation: Remove the fabric from the vat and expose it to air for 15-20 minutes to allow the leuco-indigo to oxidize back to the insoluble blue pigment.

  • Rinsing and Soaping: Rinse the dyed fabric thoroughly with water and then wash with a non-ionic detergent to remove unfixed dye.

b) Dyeing with Genipin-Derived Blue

  • Surface Modification (Pre-treatment): Pre-treat the polyester fabric with a suitable method to enhance hydrophilicity, such as a mild alkaline treatment or plasma treatment.[3][5]

  • Dye Bath Preparation: Prepare a dye bath containing the genipin extract and an amino acid (e.g., glycine) in a buffered solution.

  • Dyeing: Immerse the pre-treated polyester fabric in the dye bath and carry out the dyeing at an elevated temperature (e.g., 100-130°C) for a specified duration. The optimal conditions will depend on the specific genipin concentration and amino acid used.

  • Rinsing and Soaping: After dyeing, rinse the fabric thoroughly and soap to remove any unreacted components.

Performance Evaluation
  • Color Strength (K/S): Measured using a spectrophotometer to quantify the depth of shade.

  • Wash Fastness: Evaluated according to ISO 105-C06 , which assesses color change and staining after repeated laundering cycles.[9][12][19][23]

  • Light Fastness: Determined using ISO 105-B02 , which measures the resistance of the color to fading upon exposure to a standardized artificial light source.[1][22][24][25]

  • Rubbing Fastness (Crocking): Assessed as per ISO 105-X12 , which evaluates the transfer of color from the fabric surface to another surface by rubbing.[4][15][26][27][28]

Visualizing the Chemical Structures

Chemical_Structures cluster_DisperseBlue3 This compound (C.I. 61505) cluster_Indigotin Indigotin (from Indigo) cluster_Genipin Genipin db3 db3 indigotin indigotin genipin genipin

References

A Comparative Guide to the Electrochemical Degradation of Disperse Dyes: Spotlight on Disperse Blue 3

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Disperse Dyes in Textile Effluents

Disperse dyes, characterized by their low water solubility, are the primary colorants for hydrophobic synthetic fibers like polyester and acetate. Their application process, however, is inefficient, leading to a significant portion (up to 10-15%) of the dye being released into wastewater.[1] Among these, anthraquinone-based dyes such as Disperse Blue 3 (C.I. 61505) are prized for their bright hues but are notoriously difficult to degrade due to their stable, fused aromatic ring structure.[1][2] This persistence poses a considerable environmental challenge, as conventional biological wastewater treatment methods are often ineffective against these recalcitrant molecules.

Electrochemical Advanced Oxidation Processes (EAOPs) have emerged as a powerful and efficient alternative for the complete mineralization of these pollutants.[1] By generating highly reactive species, primarily hydroxyl radicals (•OH), at the anode surface, EAOPs can break down complex dye molecules into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions.[3]

This guide provides a comparative analysis of the electrochemical degradation efficiency of this compound, an anthraquinone dye, against other common disperse dyes with different chromophoric structures. We will delve into the experimental data, explore the underlying degradation mechanisms, and provide detailed protocols to illustrate the factors governing the efficacy of electrochemical treatment.

Comparative Degradation Efficiency: A Data-Driven Analysis

The efficiency of electrochemical degradation is not uniform across all dye structures. It is critically dependent on the dye's molecular architecture, the electrode material, and the operational parameters of the electrochemical cell. Below, we compare the performance of this compound and its analogues against other disperse dyes, such as those based on azo chromophores.

This compound: An Anthraquinone Case Study

This compound, with its 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione structure, represents a significant degradation challenge.[4] While direct comparative studies are scarce, data from the closely related Disperse Blue 1 provides valuable insights into the behavior of blue anthraquinone dyes.

A study on the electrochemical decolorization of Disperse Blue 1 using graphite electrodes demonstrated that removal efficiency is highly sensitive to operational parameters.[5] For instance, at a low concentration (25 mg/L), decolorization efficiency increased from 60% to 96% after 180 minutes when the temperature was raised from 28°C to 50°C.[5] However, at higher dye concentrations, efficiency decreased, likely due to the deposition of dye molecules on the electrode surface, which impedes the generation of oxidizing species.[5]

Table 1: Electrochemical Decolorization of Disperse Blue 1 (Anthraquinone Type)

Initial Conc. (mg/L) pH Temperature (°C) Time (min) Current Density (mA/cm²) Electrolyte Anode Material Decolorization Efficiency (%) Reference
25 7 28 180 15-75 (variable) NaCl Graphite ~80 [5]
25 7 50 180 15-75 (variable) NaCl Graphite 96 [5]

| 120 | 7 | 28 | 180 | 15-75 (variable) | NaCl | Graphite | <70 |[5] |

Comparison with Azo-Based Disperse Dyes

Azo dyes, characterized by one or more nitrogen-nitrogen double bonds (-N=N-), represent another major class of disperse dyes. Their electrochemical degradation often proceeds via a different pathway, initiating with the cleavage of the azo bond.

A study comparing the degradation of three disperse dyes (Disperse Orange 1, Disperse Red 1, and Disperse Red 13) highlighted the superior performance of photoelectrocatalytic oxidation on Ti/TiO₂ electrodes over conventional electrochemical oxidation on Platinum (Pt). While 100% discoloration was achieved for all dyes within an hour, the photoelectrocatalytic method also achieved approximately 60% Total Organic Carbon (TOC) removal, indicating more complete mineralization.[6] In contrast, another study focusing on the indirect anodic oxidation of Disperse Red 3B (an anthraquinone type) noted a relatively low decolorization (51%) and COD removal (61%) after 60 minutes, attributing this to the high stability of the anthraquinone ring.[7]

Table 2: Comparative Electrochemical Degradation of Various Disperse Dyes

Dye Name Dye Type Anode Material Electrolyte Time (min) Color Removal (%) COD/TOC Removal (%) Reference
General Disperse Dyes Mixed Ti/Pt-Ir NaCl 40 90 79 (COD) [1]
Disperse Red BG Azo BDD Na₂SO₄/NaCl <120 >99 ~95 (TOC in NaCl) [3]
Disperse Red 167 Azo Mild Steel Na₂SO₄ 60 97 Not Specified [8]
Disperse Red 3B Anthraquinone Not Specified NaCl 60 51 61 (COD) [7]
Disperse Orange 1 Azo Ti/TiO₂ (Photo) NaCl 60 100 ~60 (TOC) [6]

| Disperse Red 1 | Azo | Ti/TiO₂ (Photo) | NaCl | 60 | 100 | ~60 (TOC) |[6] |

Causality Behind Performance Differences: The Role of Molecular Structure and Anode Material

The data consistently suggests that anthraquinone dyes like this compound are generally more resistant to electrochemical degradation than many azo dyes.[1][7] This is due to the high energy required to break open the stable, fused aromatic rings of the anthraquinone core. Azo dyes, conversely, have a more labile -N=N- bond that serves as an initial point of attack for hydroxyl radicals, leading to faster initial decolorization.

The choice of anode material is paramount. "Active" anodes like Ti/Ru₀.₃Ti₀.₇O₂ facilitate indirect oxidation via electro-generated active chlorine species in the presence of NaCl, which can be very effective.[9] However, for complete mineralization, "non-active" anodes like Boron-Doped Diamond (BDD) are often superior.[3][6] BDD has a very high oxygen evolution overpotential, allowing for the efficient generation of physisorbed hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of completely mineralizing organic pollutants.[3][6] Studies have shown that using BDD anodes can lead to nearly complete TOC removal for various disperse dyes.[3]

Experimental Protocols: A Guide to Electrochemical Degradation

To ensure reproducibility and provide a framework for further research, we outline a standardized protocol for evaluating the electrochemical degradation of disperse dyes.

1. Preparation of the Electrochemical Cell

  • Electrochemical Reactor: A 250 mL undivided glass beaker is suitable for lab-scale experiments.

  • Anode: Select the anode material for investigation (e.g., Boron-Doped Diamond (BDD), Ti/Pt-Ir, or graphite plate). The surface area should be precisely measured (e.g., 5 cm²).

  • Cathode: A material of similar or larger surface area, such as a stainless steel plate or graphite felt, can be used.

  • Electrode Placement: Position the anode and cathode parallel to each other with a fixed inter-electrode gap (e.g., 2 cm).

  • Power Supply: A DC power supply capable of operating in galvanostatic (constant current) mode is required.

  • Stirring: A magnetic stirrer and stir bar are necessary to ensure mass transport of dye molecules to the electrode surface.

2. Experimental Procedure

  • Prepare Dye Solution: Prepare a 200 mL aqueous solution of the target dye (e.g., 50 mg/L this compound).

  • Add Supporting Electrolyte: Dissolve a supporting electrolyte, such as 0.05 M Na₂SO₄, into the dye solution to increase conductivity. Na₂SO₄ is often chosen as an inert electrolyte to primarily study the effect of hydroxyl radicals without the interference of chlorine species.

  • Adjust pH: Measure and adjust the initial pH of the solution to the desired value (e.g., pH 3.0) using dilute H₂SO₄ or NaOH. Acidic conditions are often favorable for oxidation processes.

  • Initiate Electrolysis: Immerse the electrodes in the solution, begin stirring, and apply a constant current density (e.g., 30 mA/cm²) using the DC power supply.

  • Collect Samples: Withdraw aliquots (e.g., 5 mL) of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Decolorization: Immediately measure the absorbance of the sample at the dye's maximum wavelength (λ_max) using a UV-Vis spectrophotometer. Calculate the percentage of color removal using the formula: Color Removal (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Mineralization (TOC/COD): For mineralization studies, measure the Total Organic Carbon (TOC) using a TOC analyzer or the Chemical Oxygen Demand (COD) using standard digestion vial tests.

dot

G cluster_prep Preparation cluster_exp Electrolysis cluster_analysis Analysis A Prepare 200 mL Dye Solution (e.g., 50 mg/L this compound) B Add Supporting Electrolyte (e.g., 0.05 M Na₂SO₄) A->B C Adjust to Desired pH (e.g., pH 3.0) B->C D Set up Electrochemical Cell (Anode, Cathode, Power Supply) C->D E Apply Constant Current Density (e.g., 30 mA/cm²) with Stirring D->E F Withdraw Samples at Time Intervals E->F G Measure Absorbance (UV-Vis Spectrophotometer) F->G H Measure Mineralization (TOC/COD Analyzer) F->H I Calculate Degradation Efficiency G->I H->I

Caption: Standard experimental workflow for electrochemical dye degradation.

Mechanistic Insights: Pathways of Degradation

The degradation pathway is dictated by the dye's structure and the primary oxidant generated.

1. Anthraquinone Dyes (e.g., this compound): Degradation typically begins with the attack of •OH radicals on the anthraquinone core or the amine-substituted benzene ring. This leads to hydroxylation and subsequent aromatic ring-opening, forming smaller aliphatic carboxylic acids (e.g., maleic, oxalic, formic acid) before eventual mineralization to CO₂ and H₂O. The initial steps do not necessarily cleave the chromophore, which explains why color removal can sometimes lag behind the degradation of the parent molecule.

2. Azo Dyes (e.g., Disperse Red 1, Disperse Orange 25): The primary point of attack for azo dyes is the -N=N- bond. The cleavage of this bond by •OH radicals quickly destroys the chromophore, leading to rapid decolorization. This process breaks the molecule into various aromatic intermediates (e.g., substituted anilines and phenols), which are then further oxidized through ring-opening mechanisms similar to those for anthraquinone dyes.

dot

G cluster_anode At the 'Non-Active' Anode (e.g., BDD) cluster_dyes In the Bulk Solution anode Anode Surface (M) h2o H₂O rad M(•OH) Physisorbed Hydroxyl Radical h2o->rad H₂O → M(•OH) + H⁺ + e⁻ rad_bulk M(•OH) rad->rad_bulk dye_aq Anthraquinone Dye (e.g., this compound) intermediates_aq Hydroxylated Intermediates dye_aq->intermediates_aq dye_azo Azo Dye (e.g., Disperse Red 1) intermediates_azo Aromatic Amines / Phenols dye_azo->intermediates_azo acids Short-Chain Carboxylic Acids (Maleic, Oxalic, etc.) intermediates_aq->acids intermediates_azo->acids mineral CO₂ + H₂O + Inorganic Ions acids->mineral rad_bulk->dye_aq Ring Attack rad_bulk->dye_azo Azo Bond Cleavage (Rapid Decolorization) rad_bulk->intermediates_aq Ring Opening rad_bulk->intermediates_azo Ring Opening rad_bulk->acids Oxidation

Caption: Generalized degradation pathways for anthraquinone and azo dyes.

Conclusion and Future Outlook

Electrochemical oxidation is a highly effective technology for the remediation of wastewater containing recalcitrant disperse dyes. This guide demonstrates that while the process can degrade a wide variety of dye structures, the efficiency is strongly linked to the dye's chemical nature.

Key Takeaways:

  • Structural Resistance: Anthraquinone dyes like this compound exhibit higher resistance to electrochemical degradation compared to many azo disperse dyes due to the stability of their fused aromatic core.

  • Anode is Key: The choice of anode material is a critical determinant of performance. BDD anodes generally offer the highest mineralization efficiency due to their high capacity for generating powerful hydroxyl radicals.

  • Parameter Optimization: Degradation efficiency can be significantly enhanced by optimizing operational parameters such as current density, pH, and electrolyte composition.

For researchers and drug development professionals, understanding these structure-degradability relationships is crucial. The intermediates formed during degradation can sometimes be more toxic than the parent dye, necessitating analytical oversight and the selection of methods that ensure complete mineralization. Future research should focus on developing novel, cost-effective anode materials and hybrid processes that can further enhance the efficiency and economic viability of electrochemical treatment for textile effluents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Disperse Blue 3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper handling and disposal of Disperse Blue 3 (CAS No. 2475-46-9), an anthraquinone-based dye. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Profile and Risk Assessment

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This substance is not merely a colored powder; it possesses specific toxicological and ecotoxicological properties that dictate its handling from acquisition to disposal.

The primary risks associated with this compound involve acute oral toxicity, skin sensitization, and severe environmental harm.[1][2] The classification "Very toxic to aquatic life" (H400) is of paramount importance, as it strictly prohibits disposal via the sanitary sewer system, where it can cause significant damage to aquatic ecosystems.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramPrecautionary Statement (Disposal Relevant)
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
alt text
P301+P317: IF SWALLOWED: Get medical help.[1]
Skin sensitization (Category 1)H317: May cause an allergic skin reaction[1][2]
alt text
P280: Wear protective gloves/protective clothing.[1]
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic life[1][2]
alt text
P273: Avoid release to the environment. P391: Collect spillage.[1]
Disposal --P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. [1]

Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any form (powder, solution, or waste), the following PPE is required to mitigate exposure risks.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, wear impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: Handle the solid powder only in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[1] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator for particulates is necessary.[4]

Waste Segregation and Containment Protocol

Proper segregation is a self-validating system that prevents dangerous chemical reactions and ensures the waste stream is correctly identified for final disposal. This compound waste must never be mixed with other waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents, acids, and alkalis.[3][5]

Step-by-Step Waste Collection:
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE jug) for all this compound waste.

  • Labeling: The container must be labeled "HAZARDOUS WASTE" and clearly identify the contents: "this compound Waste." Affix the appropriate GHS pictograms (Exclamation Mark, Environment).

  • Solid Waste Collection:

    • Place contaminated materials such as used gloves, weighing papers, and paper towels directly into a designated, sealed plastic bag.

    • This bag should then be placed into the main hazardous waste container.

    • This two-step containment minimizes the risk of airborne dust when the main container is opened.

  • Aqueous Waste Collection:

    • Collect all solutions, exhausted dye baths, and rinseates containing this compound in the designated liquid hazardous waste container.

    • Crucially, do not discharge any this compound solution to the sewer system. [1] Its high aquatic toxicity necessitates professional treatment.

  • Storage: Keep the sealed waste container in a designated satellite accumulation area within the lab. This area should be away from incompatible materials.

Spill Management Protocol

Accidental spills must be managed immediately and treated as hazardous waste.[6]

For Minor Spills (Dry Powder):
  • Restrict Access: Cordon off the area to prevent the spread of the powder.

  • Don PPE: Wear all required PPE, including respiratory protection.

  • Containment: Gently cover the spill with a damp paper towel to avoid generating dust.[1]

  • Cleanup: Carefully wipe up the material, working from the outside in. For larger powder spills, gently sweep or use a HEPA-filtered vacuum. Do not use a standard vacuum cleaner.

  • Disposal: Place all cleanup materials (paper towels, contaminated gloves, etc.) into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning water as hazardous waste.

For Liquid Spills (Solutions/Suspensions):
  • Contain the Spill: Use absorbent pads or other inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading or reaching a drain.

  • Absorption: Absorb the spilled liquid with the inert material.

  • Collection: Carefully scoop the saturated absorbent material into the hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water. Collect the rinseate for disposal as hazardous waste.

Approved Disposal Pathways

The guiding principle for this compound disposal is that all waste streams must be managed by a licensed environmental services contractor.

  • Primary Disposal Method: The accepted disposal route is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

  • Empty Containers: Original product containers are not considered "empty" until they have been triple-rinsed with a suitable solvent (e.g., water or acetone).[1][6] The resulting rinseate is hazardous and must be collected in your hazardous waste container.[6] Once triple-rinsed, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may allow for recycling or disposal as regular trash.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing any material that has come into contact with this compound.

DisperseBlue3_Disposal_Workflow start Waste Generation (this compound) is_solid Is the waste solid? (e.g., powder, contaminated PPE, cleanup material) start->is_solid is_liquid Is the waste liquid? (e.g., solution, rinseate, exhausted dyebath) is_solid->is_liquid No solid_waste Place in sealed bag. Place bag in designated Hazardous Waste Container. is_solid->solid_waste Yes is_container Is it an empty product container? is_liquid->is_container No liquid_waste Pour directly into designated liquid Hazardous Waste Container. DO NOT use drain. is_liquid->liquid_waste Yes triple_rinse Triple-rinse container with an appropriate solvent. is_container->triple_rinse Yes final_disposal Arrange for pickup by licensed Hazardous Waste Contractor for incineration/treatment. is_container->final_disposal No (Consult EHS) solid_waste->final_disposal liquid_waste->final_disposal collect_rinseate Collect all rinseate as liquid hazardous waste. triple_rinse->collect_rinseate puncture_dispose Puncture rinsed container and dispose of per institutional guidelines. triple_rinse->puncture_dispose collect_rinseate->liquid_waste

Caption: Decision workflow for the safe disposal of this compound waste streams.

Regulatory Framework

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Wastes from the manufacturing of certain dyes and pigments are listed as hazardous (e.g., K181), underscoring the regulatory scrutiny of this chemical class.[7][8][9] While laboratory-generated waste may fall under different specific rules, the principle of treating this substance as hazardous waste is consistent with federal guidelines. Always adhere to your institution's specific Environmental Health & Safety (EHS) policies, which are designed to comply with all local, state, and federal regulations.

References

Mastering the Safe Handling of Disperse Blue 3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized chemicals is paramount to both groundbreaking research and the safety of our dedicated scientific community. This guide provides an in-depth, procedural framework for the safe handling of Disperse Blue 3 (CAS No. 2475-46-9), moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory.

Foundational Hazard Assessment: Understanding the Risks of this compound

This compound is an anthraquinone dye widely used in research and industry. While effective in its applications, it presents a distinct hazard profile that necessitates rigorous safety protocols. A thorough understanding of these risks is the first step in ensuring a safe laboratory environment.

According to its Safety Data Sheet (SDS) and toxicological profiles, this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].

  • Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact[1][2]. This is a significant concern, as repeated exposure can lead to chronic allergic dermatitis[3]. The European Union has even banned it for garment dyeing due to its potential as a skin sensitizer[4].

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination[1][2].

  • Eye Irritation: Some classifications indicate it may cause serious eye irritation[2][5].

Furthermore, as a fine powder, this compound poses a risk of creating combustible dust concentrations in the air, a common hazard when handling powdered dyes.

Hazard Summary Table
Hazard ClassificationGHS CategoryDescriptionKey Precautionary Measures
Acute Toxicity, Oral Category 4Harmful if swallowed[1][2].Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1].
Skin Sensitization Category 1May cause an allergic skin reaction[1][2].Wear protective gloves and clothing. Avoid all skin contact. Contaminated work clothing should not be allowed out of the workplace[1].
Hazardous to the Aquatic Environment, Acute Hazard Category 1Very toxic to aquatic life[1][2].Avoid release to the environment. Collect spillage. Dispose of contents/container in accordance with local regulations[1].
Serious Eye Damage/Eye Irritation Category 2A (Potential)Causes serious eye irritation[2][5].Wear safety glasses with side-shields or goggles[1][5].
Combustible Dust Not formally classifiedAs a powder, may form explosive dust-air mixtures.Minimize dust generation and accumulation. Use adequate ventilation[5].

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The causality behind each selection is rooted in the chemical's specific hazards.

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile or neoprene) to prevent skin contact, which is the primary route for sensitization[1][5]. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against airborne powder and potential splashes[1][5]. Standard safety glasses do not provide a sufficient seal against fine dust.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing[5]. For larger quantities or tasks with a high potential for dust generation, impervious clothing may be necessary[1]. Contaminated work clothing must not be taken home and should be decontaminated or disposed of properly[1].

  • Respiratory Protection: When handling the powder, especially outside of a dedicated ventilated enclosure, a NIOSH-approved N95 dust mask or a full-face respirator is essential to prevent inhalation[1]. The choice of respirator should be based on a risk assessment of the specific procedure and exposure levels[5].

Safe Handling and Operations Plan

Adherence to a systematic operational plan minimizes exposure and prevents accidental release. The following step-by-step methodology ensures a self-validating system of safety.

Step 1: Preparation and Engineering Controls
  • Designated Area: All handling of this compound powder must occur in a designated area, such as a chemical fume hood or a semi-downdraft ventilation booth, to control airborne dust[6][7].

  • Gather Materials: Before starting, ensure all necessary equipment is within the ventilated enclosure. This includes your weighing vessel, spatulas, solvent containers, and waste receptacles.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order[8].

Step 2: Weighing and Dispensing the Powder
  • Minimize Dust: Use slow, deliberate movements when opening the container and scooping the powder to minimize dust generation[6].

  • Reduce Drop Height: Keep the distance between the scoop and the receiving container as short as possible to prevent the powder from becoming airborne[6][7].

  • Use Appropriate Containers: If possible, use shorter, wider-mouthed containers for the bulk chemical to avoid the need to put your head and shoulders into the container, which would bypass the protection offered by the ventilated booth[6].

  • Close Containers: Immediately reseal the main this compound container and any weighed portions tightly after use.

Step 3: Dissolving and Use
  • Add Solid to Liquid: When preparing solutions, always add the weighed dye powder to the solvent, not the other way around. This helps to wet the powder and prevent it from becoming airborne.

  • Maintain Containment: Keep the solution covered as much as possible during mixing and use.

The entire workflow, from preparation to waste disposal, is designed to minimize the potential for exposure at every step.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling Powder cluster_cleanup 3. Cleanup & Disposal prep_area Designate & Prepare Ventilated Area verify_safety Verify Eyewash/ Safety Shower prep_area->verify_safety gather_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) verify_safety->gather_ppe weigh Weigh Powder in Hood (Minimize Dust) gather_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Powder to Solvent (Wet Material) transfer->dissolve spill Spill Occurs? transfer->spill decon Decontaminate Surfaces & Equipment dissolve->decon dispose Dispose of Waste per Institutional Guidelines decon->dispose remove_ppe Remove PPE (Gloves Last) dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash spill->decon No evacuate Evacuate & Restrict Access spill->evacuate Yes spill_ppe Don Spill-Specific PPE evacuate->spill_ppe contain Contain Spill (Use Absorbent) spill_ppe->contain collect Collect Waste for Disposal contain->collect collect->decon

Caption: Workflow for the safe handling of this compound.

Spill Management and Disposal Protocol

Accidents happen, but a robust plan ensures they are managed safely and effectively.

Spill Management
  • Evacuate and Secure: In the event of a spill, especially a dry powder spill, evacuate non-essential personnel from the immediate area to prevent the spread of dust[8].

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.

  • Cleanup:

    • Dry Spills: Carefully scoop or sweep up the material, avoiding dust generation. Do not use compressed air. Place the collected material into a labeled, sealed container for disposal[9].

    • Liquid Spills: Absorb with an inert material (e.g., vermiculite, dry sand) and place into a labeled, sealed container for disposal[2].

  • Decontamination: Clean the spill area thoroughly with soap and water once the bulk of the material has been removed.

Waste Disposal

Disposal of this compound and any contaminated materials must be treated with care due to its high aquatic toxicity[1].

  • Segregate Waste: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in clearly labeled, sealed containers.

  • Follow Regulations: Do not discharge any this compound waste into drains or the environment[10][11].

  • Consult Professionals: Disposal must be conducted through a licensed waste disposal company, adhering strictly to all local, state, and federal regulations[1][12]. The specific treatment and disposal facility must be appropriate for this type of chemical waste[1].

By integrating these detailed protocols into your laboratory's standard operating procedures, you build a resilient safety culture that protects your researchers, ensures the integrity of your work, and maintains environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.